molecular formula C56H107NO7 B15573986 CL15F6

CL15F6

Cat. No.: B15573986
M. Wt: 906.4 g/mol
InChI Key: TWDAZYXKAASLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CL15F6 is a useful research compound. Its molecular formula is C56H107NO7 and its molecular weight is 906.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C56H107NO7

Molecular Weight

906.4 g/mol

IUPAC Name

[11-(2-hexyldecanoyloxy)-5-[6-(2-hexyldecanoyloxy)hexyl]-5-hydroxyundecyl] 1-methylpiperidine-4-carboxylate

InChI

InChI=1S/C56H107NO7/c1-6-10-14-18-20-28-38-50(36-26-16-12-8-3)53(58)62-47-33-24-22-30-42-56(61,44-32-35-49-64-55(60)52-40-45-57(5)46-41-52)43-31-23-25-34-48-63-54(59)51(37-27-17-13-9-4)39-29-21-19-15-11-7-2/h50-52,61H,6-49H2,1-5H3

InChI Key

TWDAZYXKAASLDO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Ionizable Lipid CL15F6: A Technical Guide to its Physicochemical Properties and Application in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ionizable lipid CL15F6, a crucial component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics such as mRNA and plasmid DNA. This document details the physicochemical properties of this compound, with a focus on its acid dissociation constant (pKa), and provides comprehensive experimental protocols for its characterization and use in LNP formulations.

Physicochemical Properties of this compound

This compound is a state-of-the-art ionizable cationic lipid essential for the efficacy of LNPs in delivering genetic material into cells. Its chemical structure is designed to be near-neutral at physiological pH, minimizing toxicity and non-specific interactions in the bloodstream, while becoming positively charged in the acidic environment of the endosome. This pH-dependent charge reversal is critical for the endosomal escape of the nucleic acid payload into the cytoplasm.

The key physicochemical parameters of this compound are summarized in the table below.

PropertyValueReference
pKa 6.75[1][2][3]
Chemical Formula C₅₆H₁₀₇NO₇[1][2]
Molecular Weight 906.47 g/mol [1]
Appearance Solution in ethanol (B145695)[2]
Solubility Soluble in Chloroform, Ethanol, Methanol[2]

Experimental Protocol: Determination of Apparent pKa using TNS Fluorescence Assay

The apparent pKa of an ionizable lipid within a lipid nanoparticle formulation is a critical quality attribute that dictates its in vivo performance. The 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescence assay is a widely used method to determine the apparent pKa of LNPs. TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon binding to the positively charged surface of LNPs at acidic pH. By measuring the fluorescence intensity across a pH gradient, a titration curve can be generated, from which the apparent pKa (the pH at which 50% of the ionizable lipids are protonated) can be determined.

Materials
  • This compound-containing Lipid Nanoparticles (LNPs)

  • 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) stock solution (e.g., 5 mM in DMSO)

  • A series of buffers with pH values ranging from 3 to 10 (e.g., 10 mM citrate (B86180), 10 mM phosphate, 10 mM borate, containing 150 mM NaCl)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with excitation at ~320-325 nm and emission at ~445-450 nm

Method
  • Preparation of Buffers: Prepare a series of buffer solutions covering a pH range from 3.0 to 10.0 in suitable increments (e.g., 0.5 pH units).

  • Sample Preparation: Dilute the LNP suspension in each of the pH buffers to a final lipid concentration of approximately 50-100 µM in the wells of a 96-well plate.

  • TNS Addition: Prepare a working solution of TNS (e.g., 300 µM in water or buffer). Add a small volume of the TNS working solution to each well containing the diluted LNPs to achieve a final TNS concentration of approximately 3-6 µM.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow for TNS binding to the LNPs.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of approximately 321 nm and an emission wavelength of approximately 447 nm.

  • Data Analysis:

    • Subtract the fluorescence of a blank control (buffer and TNS without LNPs) from all readings.

    • Normalize the fluorescence data by setting the maximum fluorescence intensity (typically at the lowest pH) to 100% and the minimum to 0%.

    • Plot the normalized fluorescence intensity as a function of pH.

    • Fit the data to a sigmoidal dose-response curve. The pKa is the pH value at which 50% of the maximal fluorescence is observed.

Workflow for mRNA Delivery using this compound-based Lipid Nanoparticles

The successful delivery of mRNA using LNPs formulated with this compound involves several key stages, from the initial formulation to the final intracellular release of the mRNA. The following diagram illustrates this logical workflow.

mRNA_Delivery_Workflow cluster_formulation LNP Formulation cluster_downstream Downstream Processing & Administration cluster_cellular Cellular Uptake & Release lipids Lipid Mixture (this compound, Helper Lipids, PEG-Lipid, Cholesterol) in Ethanol mixing Rapid Mixing (e.g., Microfluidics) lipids->mixing mrna mRNA in Acidic Aqueous Buffer (pH ~4) mrna->mixing self_assembly LNP Self-Assembly mixing->self_assembly purification Purification (e.g., Dialysis, TFF) to remove Ethanol & unencapsulated mRNA self_assembly->purification characterization Characterization (Size, Zeta Potential, pKa, Encapsulation Efficiency) purification->characterization administration In vivo / In vitro Administration characterization->administration endocytosis Endocytosis administration->endocytosis endosome Endosome (pH ~5.0-6.5) endocytosis->endosome protonation This compound Protonation (Positive Charge) endosome->protonation endosomal_escape Endosomal Escape protonation->endosomal_escape release mRNA Release into Cytoplasm endosomal_escape->release translation Protein Translation release->translation

Caption: Workflow for mRNA delivery using this compound-based LNPs.

Experimental Protocol: Preparation of this compound-based Lipid Nanoparticles for mRNA Delivery

This protocol describes a general method for preparing LNPs containing this compound for the encapsulation of mRNA, often employing a rapid mixing technique like microfluidics to ensure reproducible and scalable production.

Materials
  • This compound

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

  • Ethanol (200 proof, molecular biology grade)

  • mRNA in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Purification buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixer

Method
  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • The total lipid concentration in the ethanol phase will depend on the specific formulation and microfluidic system used.

  • Preparation of mRNA Solution:

    • Dilute the stock mRNA solution in the acidic aqueous buffer to the desired concentration. The acidic pH ensures that the ionizable lipid will be protonated, facilitating complexation with the negatively charged mRNA.

  • LNP Formulation via Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic phase) and total flow rate. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs.

  • Purification:

    • Immediately after formulation, the LNP suspension contains ethanol and unencapsulated mRNA, which need to be removed.

    • Purify the LNPs by dialysis or tangential flow filtration (TFF) against the desired final buffer (e.g., PBS, pH 7.4). This step also raises the pH, resulting in a near-neutral surface charge for the LNPs.

  • Characterization:

    • Characterize the final LNP formulation for key quality attributes, including:

      • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

      • Zeta Potential: Measured by Electrophoretic Light Scattering (ELS) to determine the surface charge.

      • Encapsulation Efficiency: Determined using a fluorescent dye-binding assay (e.g., RiboGreen assay) to quantify the amount of mRNA protected within the LNPs.

      • Apparent pKa: Determined using the TNS fluorescence assay as described in Section 2.

Signaling Pathways and Logical Relationships

This compound does not directly participate in intracellular signaling pathways. Its primary role is to facilitate the delivery of its nucleic acid cargo into the cell cytoplasm. The key logical relationship is the pH-dependent protonation of this compound, which triggers the endosomal escape of the LNP contents. The following diagram illustrates this critical relationship.

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Environment (pH ~7.4) cluster_intracellular Intracellular Environment LNP_neutral LNP with near-neutral This compound Endosome Endosome (pH decreases to ~5.0-6.5) LNP_neutral->Endosome Endocytosis Protonation This compound becomes protonated (positively charged) Endosome->Protonation Acidification Membrane_Interaction Interaction with anionic endosomal membrane Protonation->Membrane_Interaction Destabilization Endosomal membrane destabilization Membrane_Interaction->Destabilization Release mRNA release into cytoplasm Destabilization->Release

Caption: Mechanism of this compound-mediated endosomal escape.

References

CL15F6: A Technical Deep Dive into its Mechanism of Action for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of gene therapy, the development of safe and efficient non-viral vectors is paramount. Among the promising candidates, the ionizable lipid CL15F6 has emerged as a key component in lipid nanoparticle (LNP) formulations for the delivery of genetic payloads such as mRNA and plasmid DNA (pDNA).[1][2][3] This technical guide provides an in-depth analysis of the core mechanism of action of this compound in gene delivery, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Multi-Step Journey into the Cell

This compound is a pH-sensitive cationic lipid that plays a crucial role in the encapsulation of nucleic acids and their subsequent delivery into target cells.[4] Its mechanism of action can be delineated into several key stages, from nanoparticle formulation to the ultimate expression of the genetic cargo.

At a physiological pH, this compound is electrically neutral, a characteristic that is advantageous for stability in circulation. However, in the acidic environment of the endosome, it becomes protonated and thus cationic.[5] This change in charge is fundamental to its function.

The gene delivery process using this compound-formulated LNPs unfolds as follows:

  • Nucleic Acid Encapsulation: During the formulation of LNPs, the negatively charged genetic material (mRNA or pDNA) is encapsulated within the nanoparticle through electrostatic interactions with the positively charged ionizable lipid this compound.[4][6] This process is often carried out using techniques like microfluidics to ensure precise control over nanoparticle size and composition.[7]

  • Cellular Uptake: The LNPs are taken up by target cells through endocytosis.[8] The overall neutral charge of the LNPs at physiological pH helps to minimize non-specific interactions and potential toxicity.[5]

  • Endosomal Escape: This is the most critical and challenging step in the delivery process.[4] As the endosome matures and its internal pH drops, the this compound lipid becomes protonated. This positive charge is thought to facilitate the disruption of the endosomal membrane, possibly through interaction with anionic lipids in the endosomal membrane, leading to the release of the genetic cargo into the cytoplasm.[9] While the precise mechanism is still under investigation, it is hypothesized to be similar to the "proton sponge" effect observed with other cationic polymers, where the influx of protons and counter-ions causes osmotic swelling and eventual rupture of the endosome.[8][10] The ability of ionizable lipids to form unstable non-bilayer structures at acidic pH is key for this process.[9]

  • Cytosolic Release and Nuclear Translocation (for pDNA): Once in the cytoplasm, the genetic material is released from the LNP. For mRNA, translation can then occur directly in the cytoplasm. For pDNA, it must further translocate into the nucleus for transcription to take place, a step that presents an additional barrier.[4][11]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound-based gene delivery systems from cited research.

FormulationpDNA:PEI Mass RatioAverage Size (nm)Zeta Potential (mV)Transfection Efficiency (%)Reference
A15 (pDNA only)1:0~75~-30<10[4][7]
B151:0.1~75~-50 (complex), ~0 (LNP)<10[4][7]
C151:1~35~+10 (complex), ~+10 (LNP)~40[4][7][8]
D155:1~35Not Specified<10[4][7]

Table 1: Characterization and transfection efficiency of 15 kbp pDNA-PEI complex-loaded LNPs with this compound as the ionizable lipid in HeLa cells expressing EGFP-EEA1.[7][8]

LNP FormulationIonizable/Cationic LipidAverage Transfection Efficiency (%)Reference
LNP-polymer hybridThis compound~40[4][6]
LNP-polymer hybridDODAP<10[4][6]
LNP-polymer hybridDODMA<10[4][6]
LNP-polymer hybridMC3<10[4][6]
LNP-polymer hybridDOTAP~40[4][6]
LNP-polymer hybridDOTMA~40[4][6]

Table 2: Comparative analysis of transfection efficiency of LNP-polymer hybrid nanoparticles with different ionizable and cationic lipids for large-sized pDNA.[4][6]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further development.

Synthesis of this compound

The synthesis of the pH-sensitive cationic lipid, this compound, is based on previously reported methods.[4] While the specific details of the synthesis are proprietary, it generally involves multi-step organic synthesis to create the unique chemical structure of this compound.[5]

Formulation of Lipid Nanoparticles (LNPs)

Lipid solutions are prepared by dissolving the four lipid components (ionizable lipid like this compound, a helper lipid like DSPC, cholesterol, and a PEGylated lipid like DMG-PEG 2k) in ethanol.[4] The genetic material (pDNA or mRNA) is prepared in an aqueous buffer. The lipid solution and the nucleic acid solution are then rapidly mixed, often using a microfluidic device, to induce the self-assembly of the LNPs.[7]

Characterization of LNPs
  • Size and Zeta Potential: The average size, size distribution, and zeta potential of the formulated LNPs are determined using dynamic light scattering (DLS) and electrophoretic light scattering (ELS), respectively.[4][7]

  • Internal Structure: The internal structure of the LNPs can be observed using transmission electron microscopy (TEM).[4]

In Vitro Transfection Assay
  • Cell Culture: A suitable cell line (e.g., HeLa cells) is cultured in appropriate media and conditions.[8]

  • Transfection: The cells are seeded in plates and then treated with the LNP formulations containing the reporter gene (e.g., EGFP).[8]

  • Analysis: After a defined incubation period (e.g., 24-48 hours), the expression of the reporter gene is quantified using methods such as flow cytometry to determine the transfection efficiency.[6][8]

Visualizing the Mechanism and Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_formulation LNP Formulation cluster_cell Cellular Interaction This compound This compound (Ionizable Lipid) LNP Lipid Nanoparticle (LNP) This compound->LNP Self-assembly NA Nucleic Acid (pDNA/mRNA) NA->LNP Encapsulation Cell Target Cell LNP->Cell Endocytosis Endosome Endosome (pH drop) Cell->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (this compound protonation) Nucleus Nucleus (for pDNA) Cytoplasm->Nucleus Nuclear Translocation (pDNA) Protein Protein Expression Cytoplasm->Protein Translation Nucleus->Cytoplasm Transcription

Caption: Proposed mechanism of this compound-mediated gene delivery.

G start Start synthesis Synthesize this compound start->synthesis formulation Formulate LNPs (this compound, helper lipids, pDNA/mRNA) synthesis->formulation characterization Characterize LNPs (Size, Zeta Potential, Structure) formulation->characterization invitro In Vitro Transfection (Cell culture, LNP treatment) formulation->invitro analysis Analyze Transfection Efficiency (Flow Cytometry) characterization->analysis invitro->analysis end End analysis->end

Caption: Experimental workflow for evaluating this compound-based LNPs.

References

CL15F6: A Technical Guide to a Novel Ionizable Cationic Lipid for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel ionizable cationic lipid, CL15F6. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its characteristics, formulation into lipid nanoparticles (LNPs), and its application in the delivery of messenger RNA (mRNA). This document synthesizes publicly available data from key research studies, presenting it in a structured and accessible format to facilitate further research and development in the field of nucleic acid therapeutics.

Introduction to this compound

This compound is an ionizable cationic lipid that has emerged as a promising component for the formulation of lipid nanoparticles for nucleic acid delivery. Its chemical structure is designed to ensure efficient encapsulation of negatively charged mRNA molecules and to facilitate their release into the cytoplasm of target cells.

Chemical Properties:

PropertyValueReference
CAS Number 2766493-40-5[1][2]
Molecular Formula C₅₆H₁₀₇NO₇[1]
Molecular Weight 906.5 g/mol [1]
pKa 6.75[1][2]
Formal Name 1-methyl-4-piperidinecarboxylic acid, 11-[(2-hexyl-1-oxodecyl)oxy]-5-[6-[(2-hexyl-1-oxodecyl)oxy]hexyl]-5-hydroxyundecyl ester[1]

The pKa of 6.75 is a critical feature of this compound, suggesting that it remains relatively neutral at physiological pH (around 7.4) and becomes positively charged in the acidic environment of the endosome (pH 5.0-6.5). This pH-sensitive charge transition is a key mechanism for endosomal escape, a crucial step in the intracellular delivery of mRNA.

Application in mRNA Delivery for Liver Fibrosis

A significant application of this compound has been demonstrated in the targeted delivery of mRNA to activated hepatic stellate cells (aHSCs), which are key mediators of liver fibrosis. The following sections detail the formulation, characterization, and efficacy of this compound-containing LNPs from a study by Younis et al. (2023).

LNP Formulation and Physicochemical Characterization

Table 2.1: Formulation and Physicochemical Properties of this compound-LNPs for mRNA Delivery

ParameterValue
Lipid Composition (molar ratio)
Ionizable Cationic Lipid (this compound)50%
Helper Lipid (DSPC)10%
Cholesterol38.5%
PEG-Lipid (DMG-PEG2k)1.5%
mRNA Encapsulation Efficiency >95%
Particle Size (Diameter) ~80 nm
Polydispersity Index (PDI) <0.2
Zeta Potential Near-neutral at pH 7.4
Experimental Protocol: LNP Formulation for mRNA Delivery

The this compound-LNPs encapsulating mRNA were prepared using a microfluidic mixing technique.

Protocol:

  • Lipid Mixture Preparation: The lipid components (this compound, DSPC, cholesterol, and DMG-PEG2k) are dissolved in ethanol (B145695) at the specified molar ratios.

  • Aqueous Phase Preparation: The mRNA is diluted in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device (e.g., a NanoAssemblr). The rapid mixing leads to the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated mRNA. The formulation is then concentrated to the desired final concentration.

In Vivo mRNA Delivery and Efficacy

In a mouse model of liver fibrosis, intravenously administered this compound-LNPs carrying mRNA were shown to selectively target activated hepatic stellate cells. This targeted delivery is believed to be a "self-homing" mechanism, not requiring an active targeting ligand. The delivered mRNA is then translated into its corresponding protein within the target cells, demonstrating the potential for therapeutic protein expression in a diseased liver environment.

Application in Plasmid DNA Delivery

While the primary focus of this guide is mRNA delivery, it is noteworthy that this compound has also been utilized in the development of polymer-lipid hybrid nanoparticles for the delivery of large plasmid DNA (pDNA), as demonstrated by Maeki et al. (2024). This works highlights the versatility of this compound in delivering different types of nucleic acids.

Visualizing Key Processes

To better understand the mechanisms and workflows involving this compound, the following diagrams have been generated using the DOT language.

LNP_Formation_and_Delivery cluster_formulation LNP Formulation (Microfluidics) cluster_delivery In Vivo mRNA Delivery lipids Lipid Mixture (this compound, DSPC, Chol, PEG-Lipid) in Ethanol mixing Rapid Mixing lipids->mixing mrna mRNA in Aqueous Buffer (pH 4.0) mrna->mixing lnp Self-Assembled This compound-LNP mixing->lnp injection IV Injection lnp->injection circulation Systemic Circulation (Neutral Surface Charge) injection->circulation uptake Cellular Uptake (Endocytosis) circulation->uptake endosome Endosome (Acidic pH) uptake->endosome release Endosomal Escape & mRNA Release endosome->release This compound Protonation translation mRNA Translation (Protein Production) release->translation

Caption: Workflow of this compound-LNP formulation and in vivo mRNA delivery.

Endosomal_Escape_Mechanism cluster_cell Target Cell cluster_endosome Endosome (pH ~6.0) lnp_in_endosome This compound-LNP cl15f6_protonated Protonated this compound (+) lnp_in_endosome->cl15f6_protonated Low pH endosomal_membrane Endosomal Membrane cl15f6_protonated->endosomal_membrane Electrostatic Interaction mrna_released mRNA endosomal_membrane->mrna_released Membrane Destabilization cytoplasm Cytoplasm mrna_released->cytoplasm

Caption: Proposed mechanism of endosomal escape facilitated by this compound.

Conclusion

This compound is a valuable addition to the toolkit of ionizable cationic lipids for nucleic acid delivery. Its demonstrated efficacy in formulating stable LNPs for targeted mRNA delivery in a preclinical model of liver fibrosis underscores its potential for therapeutic applications. The detailed information and protocols provided in this guide are intended to serve as a foundational resource for scientists and researchers working to advance the field of mRNA-based medicines. Further research is warranted to fully explore the therapeutic potential of this compound in a broader range of applications.

References

CL15F6 for In Vitro Plasmid DNA Transfection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of plasmid DNA (pDNA) into cells is a foundational technique in cellular biology, drug discovery, and the development of gene therapies. While viral vectors have historically been efficient, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the development of non-viral alternatives. Among these, lipid-based nanoparticles (LNPs) have emerged as a promising platform. This guide focuses on CL15F6, an ionizable cationic lipid, and its application in forming polymer-lipid hybrid nanoparticles for the efficient in vitro transfection of large plasmid DNA.

This compound is an ionizable cationic lipid with a pKa of 6.75.[1] It has been successfully utilized in the formulation of LNPs for both mRNA delivery and, more recently, in polymer-lipid hybrid nanoparticles for plasmid DNA transfection in vitro.[1] Notably, its unique structural features appear to confer advantages in overcoming the cellular barriers to effective gene delivery, particularly for large plasmids.[2]

Mechanism of Action: Enhanced Endosomal Escape

The process of pDNA transfection involves several critical steps: cellular uptake, endosomal escape, and nuclear translocation, followed by transcription and translation.[2] A significant rate-limiting step for many non-viral vectors is the efficient escape of the nucleic acid cargo from the endosome into the cytoplasm.

This compound-containing nanoparticles are hypothesized to facilitate this crucial step through a mechanism involving the disruption of the endosomal membrane. It is posited that the bulky alkyl group present in the structure of this compound induces dynamic and significant disruption of the endosomal membrane.[2] This structural characteristic is thought to be particularly effective for promoting the release of large pDNA molecules, a common challenge in gene delivery.[2]

G cluster_0 Cellular Environment cluster_1 Endosome Endosomal Lumen Endosomal Lumen Endosomal Escape Endosomal Escape Endosomal Lumen->Endosomal Escape Membrane Disruption (this compound Mediated) Cytoplasm Cytoplasm Nuclear Translocation Nuclear Translocation Cytoplasm->Nuclear Translocation pDNA Release This compound LNP This compound LNP Endocytosis Endocytosis This compound LNP->Endocytosis pDNA pDNA Endocytosis->Endosomal Lumen Cellular Uptake Endosomal Escape->Cytoplasm Transcription & Translation Transcription & Translation Nuclear Translocation->Transcription & Translation Protein Expression Protein Expression Transcription & Translation->Protein Expression

Proposed mechanism of this compound-mediated pDNA transfection.

Quantitative Data: Transfection Efficiency Comparison

Studies have demonstrated the superior transfection efficiency of this compound-formulated nanoparticles compared to other ionizable and cationic lipids for large plasmid DNA. In experiments using HeLa cells and a 15 kbp plasmid, this compound exhibited significantly higher GFP expression as measured by flow cytometry.[2]

LipidTypeMean Transfection Efficiency (%) (±SD)
This compound Ionizable ~35%
DODAPIonizable<10%
DODMAIonizable<10%
MC3Ionizable<10%
DOTAPCationic<10%
DOTMACationic<10%
Data summarized from Maeki et al., ACS Appl. Mater. Interfaces, 2024.[2]

Experimental Protocols

The following is a generalized protocol for the in vitro transfection of plasmid DNA using this compound-based polymer-lipid hybrid nanoparticles, based on published methodologies.[2] Optimization is recommended for specific cell lines and plasmid combinations.[3]

Materials
  • This compound lipid

  • Helper lipids (e.g., DOPE, cholesterol)

  • Polymer (e.g., a polycation)

  • Plasmid DNA (high purity, low endotoxin)[3]

  • Cell culture medium (e.g., DMEM)

  • Reduced serum medium (e.g., Opti-MEM®)

  • HeLa cells (or other target cell line)

  • Multi-well cell culture plates

  • Standard cell culture equipment

Experimental Workflow

G Start Start Cell Seeding Seed cells to be 70-90% confluent at time of transfection Start->Cell Seeding pDNA-Polymer Complex Prepare pDNA-polycation core nanoparticles Cell Seeding->pDNA-Polymer Complex LNP Formation Form polymer-lipid hybrid nanoparticles pDNA-Polymer Complex->LNP Formation Lipid Mixture Prepare this compound and helper lipid mixture Lipid Mixture->LNP Formation Complex Incubation Incubate cells with nanoparticle-pDNA complexes LNP Formation->Complex Incubation Analysis Analyze transgene expression (e.g., flow cytometry for GFP) Complex Incubation->Analysis End End Analysis->End

General workflow for this compound-based pDNA transfection.
Step-by-Step Procedure

  • Cell Seeding: The day before transfection, seed the target cells (e.g., HeLa) in a multi-well plate to ensure they reach 70-90% confluency at the time of the experiment.[4][5]

  • Preparation of pDNA-Polycation Core:

    • Dilute the plasmid DNA in a suitable buffer or reduced serum medium.

    • In a separate tube, dilute the polycation.

    • Add the polycation solution to the pDNA solution to form positively charged pDNA-polycation core nanoparticles. This has been shown to be more effective than encapsulating negatively charged cores.[2]

  • Formation of Polymer-Lipid Hybrid Nanoparticles:

    • Prepare the lipid mixture by combining this compound and any helper lipids in an appropriate solvent (e.g., ethanol).

    • Combine the pDNA-polycation core solution with the lipid solution under controlled mixing conditions to form the final hybrid nanoparticles.

  • Transfection of Cells:

    • Remove the culture medium from the cells.

    • Add the nanoparticle-pDNA complexes, diluted in a reduced serum medium, to the cells.

    • Incubate the cells with the complexes for a defined period (e.g., 4-6 hours) at 37°C.

    • After the incubation, replace the transfection medium with a complete growth medium.

  • Analysis of Transgene Expression:

    • Culture the cells for 24-72 hours post-transfection.

    • Assess the level of transgene expression using an appropriate method, such as fluorescence microscopy or flow cytometry for fluorescent reporter proteins (e.g., GFP), or a luciferase assay for luciferase reporters.

Conclusion

This compound represents a significant advancement in non-viral gene delivery technology, particularly for the challenging task of transfecting large plasmid DNA in vitro. Its proposed mechanism of enhancing endosomal escape through membrane disruption leads to demonstrably higher transfection efficiencies compared to several other cationic and ionizable lipids. By following optimized protocols, researchers can leverage this compound-based nanoparticles to achieve robust and reliable gene expression in a variety of cell types, thereby accelerating research and development in gene function studies, drug screening, and the production of therapeutic proteins.

References

An In-depth Technical Guide to CL15F6 Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, a prominence underscored by their critical role in the development of mRNA vaccines for COVID-19.[1][2] At the heart of these delivery vehicles are ionizable cationic lipids, which are instrumental in encapsulating the nucleic acid payload and facilitating its escape from endosomes to reach the cellular cytoplasm.[3] CL15F6 is a novel ionizable cationic lipid that has demonstrated significant potential in the formulation of LNPs for the delivery of both messenger RNA (mRNA) and plasmid DNA (pDNA).[4][5][6] This technical guide provides a comprehensive overview of the core principles of this compound LNP formulation, including its composition, preparation, and characterization, tailored for researchers and professionals in the field of drug development.

Core Components of this compound LNP Formulations

This compound-based LNP formulations are typically composed of four key lipid components, each serving a distinct function in the structure and efficacy of the nanoparticle.

  • Ionizable Cationic Lipid (this compound): As the central component, this compound possesses a pKa of 6.75.[5][6] At an acidic pH, such as during formulation, its amine groups become protonated, enabling the electrostatic complexation and encapsulation of negatively charged nucleic acids (mRNA or pDNA). Upon entering the physiological environment (pH ~7.4), the lipid becomes more neutral, reducing potential toxicity. Within the acidic environment of the endosome, this compound becomes protonated again, which is thought to disrupt the endosomal membrane and facilitate the release of the nucleic acid payload into the cytoplasm.[3]

  • Helper Phospholipid: A neutral helper lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), is incorporated to stabilize the lipid bilayer structure of the nanoparticle.[1]

  • Cholesterol: Cholesterol is included to modulate the fluidity and stability of the LNP, filling the gaps between the other lipid molecules and enhancing the overall integrity of the nanoparticle.[1]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG), such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2k) or DSPE-PEG 2000, is included to provide a hydrophilic shield on the surface of the LNP.[1][7] This PEG layer prevents aggregation of the nanoparticles and reduces opsonization by plasma proteins, thereby prolonging their circulation time in the bloodstream.

Quantitative Composition of this compound LNPs

The relative molar ratios of the lipid components are a critical parameter that influences the physicochemical properties and biological activity of the LNPs. While specific optimal ratios can be application-dependent, a common starting point for LNP formulations can be inferred from related studies. For instance, a study on C14-4 ionizable lipid-based LNPs for mRNA delivery utilized a molar ratio of 35% ionizable lipid, 16% helper lipid (DOPE), 46.5% cholesterol, and 2.5% PEGylated lipid. For pDNA delivery using this compound, the mass ratio of the nucleic acid to other components is also a key factor.

Table 1: Example Molar Ratios of Lipid Components in LNP Formulations

ComponentMolar Ratio (%) (Example for mRNA delivery)
Ionizable Lipid (e.g., C14-4)35
Helper Lipid (e.g., DOPE)16
Cholesterol46.5
PEGylated Lipid (e.g., DMG-PEG 2k)2.5

Note: This table provides an example based on a similar ionizable lipid. Optimal ratios for this compound may vary and require empirical determination.

Table 2: Characterization of this compound LNPs for Plasmid DNA Delivery

Formulation (pDNA:PEI mass ratio)Average Size (nm)Zeta Potential of Complex (mV)Zeta Potential of LNP (mV)Transfection Efficiency (%)
A15 (1:0)75-30 to -50~0<10
B15 (1:0.1)75-30 to -50~0<10
C15 (1:1)35+10Not specified~40
D15 (5:1)35Not specifiedNot specifiedNot specified

Data synthesized from a study on polymer-lipid hybrid nanoparticles using this compound for the delivery of 15 kbp pDNA.[1][8]

Experimental Protocols

Preparation of this compound LNPs

A widely used method for the preparation of LNPs is microfluidic mixing, which allows for rapid and controlled mixing of the lipid and nucleic acid solutions, leading to the formation of homogeneous and reproducible nanoparticles.[9]

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2k)

  • Ethanol (B145695)

  • Nucleic acid (mRNA or pDNA)

  • Citrate (B86180) buffer (pH 3.0-4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Lipid Stock Solution: Prepare a stock solution of the lipids (this compound, DSPC, cholesterol, and DMG-PEG 2k) in ethanol at the desired molar ratio.

  • Nucleic Acid Solution: Dissolve the nucleic acid (mRNA or pDNA) in a citrate buffer at a low pH (e.g., pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous buffer solution into separate syringes. Set the flow rate ratio (typically 3:1 aqueous to alcoholic phase) and total flow rate on the microfluidic device.[9]

  • Formation of LNPs: The two solutions are rapidly mixed in the microfluidic cartridge, leading to a change in solvent polarity that drives the self-assembly of the lipids around the nucleic acid to form LNPs.

  • Dialysis: The resulting LNP dispersion is dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH.[9] This step is crucial for the neutralization of the ionizable lipid on the LNP surface.

  • Sterilization: The final LNP formulation can be sterilized by filtration through a 0.22 µm filter.

Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP suspension in PBS and measure the particle size distribution and PDI using a DLS instrument. PDI values below 0.2 are generally indicative of a monodisperse and homogeneous population of nanoparticles.

2. Zeta Potential:

  • Method: Laser Doppler Velocimetry

  • Procedure: Measure the electrophoretic mobility of the LNPs in an electric field to determine their surface charge. The zeta potential is typically measured at physiological pH.

3. Encapsulation Efficiency:

  • Method: RiboGreen Assay (for RNA) or PicoGreen Assay (for DNA)

  • Procedure:

    • Measure the total amount of nucleic acid in the LNP formulation.

    • Lyse the LNPs using a detergent (e.g., Triton X-100) to release the encapsulated nucleic acid and measure the total amount of nucleic acid.

    • Measure the amount of free (unencapsulated) nucleic acid in the supernatant after separating the LNPs (e.g., by spin column filtration).

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

Experimental Workflow for this compound LNP Formulation and Characterization

G cluster_prep Preparation Phase cluster_char Characterization Phase cluster_delivery Functional Delivery A 1. Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol C 3. Microfluidic Mixing (Aqueous:Ethanol = 3:1) A->C B 2. Prepare Nucleic Acid Solution (mRNA or pDNA) in Citrate Buffer (pH 4.0) B->C D 4. Self-Assembly of LNPs C->D E 5. Dialysis against PBS (pH 7.4) D->E F 6. Sterile Filtration (0.22 µm) E->F G Particle Size & PDI (Dynamic Light Scattering) F->G H Zeta Potential (Laser Doppler Velocimetry) F->H I Encapsulation Efficiency (RiboGreen/PicoGreen Assay) F->I J Cellular Uptake K Endosomal Escape J->K L Payload Release & Protein Expression K->L

Caption: Workflow for this compound LNP formulation and characterization.

Proposed Signaling Pathway for LNP-mediated mRNA Delivery

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway LNP This compound LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Protonation This compound Protonation LateEndosome->Protonation MembraneDestabilization Endosomal Membrane Destabilization Protonation->MembraneDestabilization mRNARelease mRNA Release MembraneDestabilization->mRNARelease Translation Translation (Ribosome) mRNARelease->Translation Protein Protein Expression Translation->Protein

Caption: Proposed mechanism of this compound LNP-mediated mRNA delivery.

Conclusion

This compound is a promising ionizable lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Understanding the fundamental principles of LNP composition, preparation, and characterization is essential for the successful development of potent and safe nanomedicines. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and evaluate novel this compound-based LNP formulations for a wide range of therapeutic applications. Further optimization of lipid ratios and process parameters will be crucial for tailoring these nanoparticles to specific delivery needs and maximizing their therapeutic potential.

References

The Role of CL15F6 in Enhancing Endosomal Escape of Nucleic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The effective delivery of nucleic acid-based therapeutics is a cornerstone of modern medicine, with applications ranging from vaccines to gene editing. A critical barrier to the efficacy of these therapies is the endosomal escape of the nucleic acid cargo into the cytoplasm, where it can exert its therapeutic effect. This technical guide provides an in-depth analysis of CL15F6, an ionizable cationic lipid, and its pivotal role in facilitating this crucial step. We will explore the proposed mechanisms of this compound-mediated endosomal escape, present quantitative data on its performance in lipid nanoparticle (LNP) formulations, and provide detailed experimental protocols for key assays used to evaluate its efficacy. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug delivery and nucleic acid therapeutics.

Introduction to this compound and the Endosomal Escape Problem

Nucleic acid therapeutics, including mRNA and plasmid DNA (pDNA), hold immense promise for treating a wide array of diseases. However, their delivery into target cells is fraught with challenges. Once internalized by the cell through endocytosis, these therapeutic molecules are encapsulated within endosomes. Without a mechanism to escape this vesicular traffic, they are ultimately trafficked to lysosomes for degradation, rendering them ineffective.

This "endosomal escape problem" is a major bottleneck in the development of nucleic acid-based drugs.[1] To overcome this, delivery vehicles have been engineered to disrupt the endosomal membrane and release their cargo into the cytoplasm. Ionizable cationic lipids are a class of molecules that have proven particularly effective in this regard.

This compound is a novel ionizable cationic lipid that has been utilized in the formation of lipid nanoparticles (LNPs) for the delivery of both mRNA and pDNA.[2] Its chemical structure is designed to be near-neutral at physiological pH and to become protonated and thus positively charged within the acidic environment of the endosome. This pH-responsive behavior is central to its function in mediating endosomal escape.

Proposed Mechanism of this compound-Mediated Endosomal Escape

While the precise mechanism of endosomal escape for this compound has not been elucidated in dedicated studies, it is widely believed to follow the pathway established for other ionizable cationic lipids. This process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm LNP LNP with Neutral this compound Protonation This compound Protonation (Becomes Cationic) LNP->Protonation Endocytosis Interaction Interaction with Anionic Endosomal Lipids Protonation->Interaction Disruption Endosomal Membrane Disruption Interaction->Disruption Release Nucleic Acid Release Disruption->Release G cluster_lipid_prep Lipid Phase Preparation cluster_aqueous_prep Aqueous Phase Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification lipids Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2k in Ethanol (B145695) mixing Combine lipid and aqueous phases in a microfluidic device lipids->mixing pdna_pei Prepare pDNA and PEI solutions in appropriate buffer pdna_pei->mixing dialysis Dialysis against PBS to remove ethanol and unencapsulated components mixing->dialysis G cluster_rbc_prep RBC Preparation cluster_incubation Incubation cluster_analysis Analysis rbc Isolate and wash Red Blood Cells (RBCs) incubation Incubate RBCs with this compound LNPs at different pH values (e.g., 7.4 and 5.5) rbc->incubation centrifugation Centrifuge to pellet intact RBCs incubation->centrifugation measurement Measure hemoglobin release in the supernatant (absorbance at 540 nm) centrifugation->measurement

References

Unraveling the Role of Novel Therapeutics in Liver Fibrosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This guide delves into the intricate mechanisms of liver fibrosis and the application of emerging therapeutic agents in its study. Liver fibrosis is a complex wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can ultimately lead to cirrhosis and liver failure.[1][2][3] The activation of hepatic stellate cells (HSCs) is a central event in this process, making them a key target for anti-fibrotic therapies.[2][4][5]

Note on "CL15F6": Initial literature and database searches did not yield specific public information on a compound or molecule designated "this compound" in the context of liver fibrosis research. The following guide is structured to serve as a comprehensive template, outlining the typical data, experimental protocols, and pathway analyses required for evaluating a novel anti-fibrotic agent. The principles and methodologies described are based on established liver fibrosis research and can be applied to the study of any new therapeutic candidate, including one designated "this compound."

The Pathogenesis of Liver Fibrosis and Therapeutic Intervention

Chronic liver damage from various sources—such as viral hepatitis, alcohol abuse, or nonalcoholic steatohepatitis (NASH)—triggers an inflammatory response.[5][6] Damaged hepatocytes release signals that activate Kupffer cells (the resident liver macrophages) and recruit other immune cells.[6] These cells, in turn, secrete a host of pro-inflammatory and pro-fibrotic cytokines and growth factors, most notably Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF).[2][7][8]

These factors stimulate the transdifferentiation of quiescent, vitamin A-storing HSCs into proliferative, contractile myofibroblasts.[2][6] Activated HSCs are the primary source of ECM proteins, including type I and III collagens, leading to scar tissue formation.[1][7] A potential therapeutic agent like "this compound" would likely aim to interrupt one or more key steps in this process.

Core Signaling Pathways in Hepatic Stellate Cell Activation

The diagram below illustrates the pivotal TGF-β signaling pathway, a primary driver of fibrogenesis and a common target for anti-fibrotic drugs. An effective therapeutic would typically inhibit this pathway, preventing the downstream transcription of collagen and other ECM genes.

TGF_Beta_Signaling_Pathway ligand TGF-β1 receptor TGF-β Receptor (TβRI/TβRII) ligand->receptor Binds smads p-SMAD2/3 receptor->smads Phosphorylates complex SMAD2/3/4 Complex smads->complex smad4 SMAD4 smad4->complex nucleus Nucleus complex->nucleus Translocates to transcription Transcription of Fibrosis Genes (e.g., COL1A1, α-SMA) nucleus->transcription Promotes therapeutic Potential Therapeutic (e.g., this compound) therapeutic->receptor Inhibits therapeutic->smads Inhibits

Fig. 1: Simplified TGF-β signaling pathway in hepatic stellate cells.

Preclinical Evaluation of an Anti-Fibrotic Agent

A thorough evaluation of a novel compound involves both in vitro and in vivo studies to determine its efficacy, mechanism of action, and safety profile.

In Vitro Studies

In vitro assays are crucial for initial screening and mechanistic studies. The human immortalized hepatic stellate cell line, LX-2, or primary HSCs isolated from rodents are standard models.[1][2]

ParameterAssayConditionsResult (vs. TGF-β Control)
Cell Viability MTT / CellTiter-GloLX-2 cells + Agent (0.1-10 µM)>95% viability up to 10 µM
α-SMA Expression Western Blot / qPCRLX-2 cells + TGF-β (5 ng/mL) + AgentDose-dependent decrease (IC₅₀ ≈ 1.2 µM)
Collagen I (COL1A1) qPCR / Sircol AssayLX-2 cells + TGF-β (5 ng/mL) + AgentDose-dependent decrease (IC₅₀ ≈ 1.5 µM)
SMAD2/3 Phosphorylation Western BlotLX-2 cells + TGF-β (5 ng/mL) + AgentInhibition of p-SMAD2/3 at 1 µM
Experimental Protocol: Western Blot for α-SMA Expression
  • Cell Culture: Plate LX-2 human hepatic stellate cells in 6-well plates and grow to 70-80% confluency in DMEM with 10% FBS.

  • Serum Starvation: Replace media with serum-free DMEM for 24 hours to synchronize cells and reduce basal activation.

  • Treatment: Pre-treat cells for 1 hour with the therapeutic agent ("this compound") at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control.

  • Stimulation: Add recombinant human TGF-β1 (5 ng/mL) to all wells except the negative control.

  • Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate overnight at 4°C with primary antibodies against α-SMA and a loading control (e.g., GAPDH).

  • Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody. Detect signal using an ECL substrate and imaging system.

  • Analysis: Quantify band density using software like ImageJ and normalize α-SMA levels to the loading control.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis p1 Seed LX-2 Cells p2 Serum Starve (24h) p1->p2 p3 Pre-treat with Agent (e.g., this compound) p2->p3 p4 Stimulate with TGF-β1 p3->p4 p5 Incubate (24-48h) p4->p5 p6 Harvest Cells & Lyse for Protein p5->p6 p7 Western Blot for α-SMA & GAPDH p6->p7 p8 Quantify Results p7->p8

Fig. 2: Experimental workflow for in vitro analysis of anti-fibrotic agents.
In Vivo Studies

Animal models are essential for evaluating the therapeutic efficacy of a compound in a complex biological system. Common models include chemically-induced fibrosis (e.g., using carbon tetrachloride, CCl₄) or diet-induced models like NASH.[1][5]

ParameterMeasurement MethodVehicle Control (CCl₄)Therapeutic Agent (CCl₄ + "this compound")
Serum ALT (U/L) Biochemical Assay450 ± 55180 ± 30
Liver Hydroxyproline (µg/g) Colorimetric Assay310 ± 40155 ± 25
Collagen Proportionate Area (%) Sirius Red Staining & Image Analysis12.5 ± 2.14.8 ± 1.2
α-SMA Positive Area (%) Immunohistochemistry9.8 ± 1.53.5 ± 0.9
Col1a1 mRNA Expression qPCR (Liver Tissue)15.2 ± 2.5 (Fold Change)5.1 ± 1.1 (Fold Change)
Experimental Protocol: CCl₄-Induced Liver Fibrosis Mouse Model
  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week.

  • Fibrosis Induction: Administer CCl₄ (diluted 1:4 in corn oil) via intraperitoneal (IP) injection at 1 mL/kg body weight, twice weekly for 4-6 weeks. Control group receives corn oil only.

  • Therapeutic Administration: After an initial 2 weeks of CCl₄ induction, begin treatment with the therapeutic agent ("this compound") or vehicle. Administer daily via oral gavage or IP injection.

  • Monitoring: Monitor animal body weight and general health throughout the study.

  • Termination & Sample Collection: At the end of the study period, euthanize mice. Collect blood via cardiac puncture for serum analysis (ALT, AST). Perfuse and harvest the liver.

  • Tissue Processing: Fix a portion of the liver in 10% neutral buffered formalin for histology (H&E, Sirius Red staining, IHC). Snap-freeze another portion in liquid nitrogen and store at -80°C for molecular (qPCR) and biochemical (hydroxyproline) analysis.

  • Analysis: Perform histological scoring, quantify stained areas using image analysis software, and measure gene expression and collagen content as detailed in Table 2.

In_Vivo_Workflow start Acclimatize C57BL/6 Mice (1 wk) induce Induce Fibrosis: CCl₄ IP Injections (2x per week) start->induce treat Begin Daily Dosing: - Vehicle Control - Therapeutic Agent induce->treat After 2 wks monitor Monitor Health & Body Weight (4 wks) treat->monitor end Euthanize & Collect Samples (Blood, Liver) monitor->end analysis Perform Analysis: - Serum ALT/AST - Histology (Sirius Red) - qPCR (Col1a1) - Hydroxyproline Assay end->analysis

Fig. 3: General workflow for a CCl₄-induced in vivo fibrosis study.

Conclusion and Future Directions

A comprehensive evaluation, combining the methodologies outlined above, is critical to characterizing the anti-fibrotic potential of a novel therapeutic agent. The data presented in structured tables and the clear visualization of pathways and protocols provide a robust framework for assessing efficacy and mechanism of action. For any new compound, such as "this compound," this systematic approach allows for direct comparison with existing data and informs the critical go/no-go decisions in the drug development pipeline. Future research should focus on long-term efficacy, safety and toxicology studies, and the exploration of combination therapies to target multiple facets of this complex disease.

References

CL15F6: An In-Depth Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL15F6 is an ionizable cationic lipid that has emerged as a component in the formation of lipid nanoparticles (LNPs) for the in vitro delivery of messenger RNA (mRNA) and plasmid DNA (pDNA).[1][2] Its chemical formula is C₅₆H₁₀₇NO₇, with a molecular weight of 906.5 g/mol .[1] this compound is soluble in ethanol, chloroform, and methanol.[1] This technical guide provides a comprehensive overview of the current understanding of the safety and toxicity profile of this compound, based on available public data. It is intended to serve as a resource for researchers and professionals involved in the development of nucleic acid delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 2766493-40-5[1]
Molecular Formula C₅₆H₁₀₇NO₇[1]
Molecular Weight 906.5 g/mol [1]
Physical State Solution in ethanol[1]
Solubility Ethanol, Chloroform, Methanol[1]

Safety and Toxicity Profile

The available information on the safety and toxicity of this compound is limited. A Safety Data Sheet (SDS) from Cayman Chemical provides general guidance on handling and potential hazards.

Hazard Identification

According to the Safety Data Sheet, this compound is harmful if swallowed and is intended for research use only, not for human or veterinary use.[1][2] The SDS also states that it may cause skin and eye irritation.

Toxicological Data

No specific quantitative toxicological data, such as LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values, for this compound have been identified in the publicly available literature or safety data sheets. The toxicity of lipid nanoparticles is influenced by factors such as composition, particle size, and charge.[3]

General Considerations for Ionizable Cationic Lipids

Ionizable cationic lipids are a class of lipids designed to be neutrally charged at physiological pH and become positively charged in the acidic environment of the endosome. This property is intended to reduce the toxicity associated with permanently cationic lipids. However, potential toxicities can still arise and are an important area of investigation in the development of LNP-based therapeutics.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not available in the public domain. However, based on standard practices for evaluating lipid nanoparticles, the following general methodologies are relevant.

In Vitro Cytotoxicity Assay

A common method to assess the in vitro cytotoxicity of lipid nanoparticles is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Objective: To determine the effect of this compound-containing LNPs on the metabolic activity of cultured cells as an indicator of cell viability.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, HEK293) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treatment: Aspirate the culture medium and add fresh medium containing various concentrations of the test substance (this compound-LNPs). Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle).

  • Incubation: Incubate the cells with the test substance for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the cell viability against the concentration of the test substance to determine the IC50 value.

In Vivo Toxicity Study

General protocols for in vivo toxicity studies of lipid nanoparticles involve administering the formulation to animal models and observing for adverse effects.[5]

Objective: To evaluate the systemic toxicity of this compound-containing LNPs in a relevant animal model.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Administration: Administer the test substance (this compound-LNPs) via a clinically relevant route (e.g., intravenous injection). Include a control group receiving the vehicle.

  • Observation: Monitor the animals for a specified period for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Blood Analysis: Collect blood samples at various time points for hematological and clinical chemistry analysis to assess organ function (e.g., liver and kidney).

  • Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination to identify any tissue damage or abnormalities.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of LNP-Mediated mRNA/pDNA Delivery

The following diagram illustrates the proposed mechanism by which lipid nanoparticles containing ionizable lipids like this compound deliver their nucleic acid cargo into the cytoplasm of a target cell.

G Proposed Mechanism of LNP-Mediated Delivery LNP LNP with this compound (Neutral Charge at pH 7.4) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Early Endosome (Acidic pH) Endocytosis->Endosome Protonation This compound Protonation (Positive Charge) Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA/pDNA Release into Cytoplasm Destabilization->Release Translation Translation (mRNA) or Transcription/Translation (pDNA) Release->Translation

Caption: Proposed mechanism of LNP-mediated nucleic acid delivery.

General Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of lipid nanoparticles.

G Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Formulation LNP Formulation Characterization Physicochemical Characterization Formulation->Characterization Treatment Treatment with LNPs Characterization->Treatment Cell_Seeding Cell Seeding Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Measurement Absorbance Measurement Viability_Assay->Measurement Calculation Calculation of Cell Viability (%) Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Caption: General workflow for in vitro cytotoxicity testing of LNPs.

Conclusion

This compound is an ionizable cationic lipid utilized in preclinical, in vitro research for the formulation of lipid nanoparticles for nucleic acid delivery. While a Safety Data Sheet provides basic handling precautions, there is a notable absence of publicly available, specific toxicological data for this compound. The provided experimental protocols and diagrams offer a general framework for the safety assessment of this compound and other novel lipid-based delivery systems. Further research is imperative to establish a comprehensive safety and toxicity profile for this compound to support its potential future applications in drug development. Researchers should exercise appropriate caution when handling this compound, in line with the provided safety data sheet.

References

In-Depth Technical Guide to CL15F6: Solubility, Handling, and Application in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable cationic lipid CL15F6, a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) and plasmid DNA (pDNA). This document details its solubility characteristics, safe handling procedures, and established experimental protocols for its use in research and development.

Core Properties of this compound

This compound is an ionizable cationic lipid with a pKa of 6.75. Its chemical structure and properties are summarized in the table below.

PropertyValue
Chemical Name 1-methyl-4-piperidinecarboxylic acid, 11-[(2-hexyl-1-oxodecyl)oxy]-5-[6-[(2-hexyl-1-oxodecyl)oxy]hexyl]-5-hydroxyundecyl ester
Molecular Formula C₅₆H₁₀₇NO₇
Molecular Weight 906.47 g/mol
pKa 6.75
Appearance Supplied as a solution in ethanol (B145695)

Solubility Profile

This compound exhibits solubility in several common organic solvents. While precise quantitative data (e.g., mg/mL) is not extensively published in peer-reviewed literature, supplier information indicates the following qualitative solubility:

SolventSolubility
ChloroformSoluble
EthanolSoluble
MethanolSoluble

For the preparation of lipid nanoparticles, this compound is typically dissolved in ethanol as part of a lipid mixture.

Safe Handling and Storage

Proper handling and storage of this compound are crucial to ensure its stability and the safety of laboratory personnel.

Storage:

  • Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.

  • Long-term (months to years): For optimal stability, store at -20°C.

Handling Precautions:

  • This compound is intended for research use only and is not for human or veterinary use.

  • As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the ethanolic solution to avoid inhalation of vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Experimental Protocols: Lipid Nanoparticle Formulation

This compound is a critical component in the formulation of LNPs for the delivery of nucleic acids. The following protocols are based on established methodologies.

Formulation of this compound-based Lipid Nanoparticles for Plasmid DNA Delivery

This protocol describes the preparation of polymer-lipid hybrid nanoparticles for the delivery of large-sized plasmid DNA, as detailed in a 2024 study published in ACS Applied Materials & Interfaces.[1][2]

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2k)

  • Ethanol

  • Plasmid DNA (pDNA)

  • Polyethylenimine (PEI)

  • Acetate (B1210297) buffer (25 mM, pH 4.0)

  • Microfluidic mixing device

Procedure:

  • Lipid Solution Preparation:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2k in ethanol to a total lipid concentration of 4 mM.

    • The molar ratio of the lipids should be 60% this compound, 10% DSPC, 30% cholesterol, and 1% DMG-PEG 2k.[1]

  • Aqueous Phase Preparation:

    • Prepare a 1 mg/mL solution of PEI and a 1 mg/mL solution of pDNA in RNase/DNase-free water or TE buffer.

    • Dilute the pDNA solution to 44 µg/mL with 25 mM acetate buffer (pH 4.0).

    • Prepare PEI solutions at various concentrations in acetate buffer to achieve the desired pDNA:PEI mass ratios (e.g., 1:0.1, 1:1).

    • Add the diluted pDNA solution dropwise to the PEI solution while vortexing to form pDNA-PEI complexes.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid solution (in ethanol) into one syringe and the aqueous pDNA-PEI complex solution into another.

    • Set the total flow rate to 500 µL/min, with a flow rate ratio of 6:1 (aqueous phase to lipid phase).[1]

    • The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Characterization:

    • The resulting LNP suspension can be purified and concentrated using dialysis or tangential flow filtration to remove ethanol and unencapsulated components.

    • Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). For example, LNPs formulated with a pDNA:PEI ratio of 1:0.1 have been reported to have a size of approximately 75 nm.[1]

LNP_Formulation_Workflow cluster_lipid Lipid Phase (Ethanol) cluster_aqueous Aqueous Phase (Acetate Buffer, pH 4.0) This compound This compound Lipid_Mix Lipid Mixture (4 mM) This compound->Lipid_Mix DSPC DSPC DSPC->Lipid_Mix Chol Cholesterol Chol->Lipid_Mix PEG_lipid DMG-PEG 2k PEG_lipid->Lipid_Mix Microfluidic_Mixer Microfluidic Mixing Lipid_Mix->Microfluidic_Mixer pDNA Plasmid DNA pDNA_PEI_complex pDNA-PEI Complex pDNA->pDNA_PEI_complex PEI PEI PEI->pDNA_PEI_complex pDNA_PEI_complex->Microfluidic_Mixer LNP_Formation LNP Self-Assembly Microfluidic_Mixer->LNP_Formation Purification Purification (e.g., Dialysis) LNP_Formation->Purification Characterization Characterization (DLS) Purification->Characterization

Caption: Workflow for the formulation of this compound-based lipid nanoparticles for plasmid DNA delivery.

Mechanism of Action in Gene Delivery

The efficacy of this compound in mediating gene delivery is attributed to its ionizable nature, a hallmark of many modern cationic lipids used in LNP formulations.

  • Encapsulation: At an acidic pH (e.g., pH 4.0) during formulation, the tertiary amine group of this compound becomes protonated, resulting in a positive charge. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids (mRNA or pDNA), leading to their efficient encapsulation within the LNP core.

  • Systemic Circulation: Once administered in vivo, the LNPs are in a physiological environment with a neutral pH (~7.4). At this pH, this compound is largely deprotonated and thus neutral. This neutrality is crucial as it reduces non-specific interactions with blood components and non-target cells, minimizing toxicity and prolonging circulation time.

  • Cellular Uptake and Endosomal Escape: LNPs are typically taken up by cells through endocytosis. Inside the endosome, the environment becomes progressively more acidic (pH 5.0-6.5). This drop in pH leads to the protonation of this compound, causing the LNP to become positively charged. The positively charged LNPs can then interact with the negatively charged lipids of the endosomal membrane. This interaction is thought to disrupt the endosomal membrane, possibly through the formation of non-bilayer lipid phases, ultimately leading to the release of the nucleic acid cargo into the cytoplasm. The bulky alkyl group in this compound is hypothesized to contribute to this dynamic endosomal membrane disruption, enhancing the escape of large payloads like plasmid DNA.[2]

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Pathway LNP_neutral LNP with neutral this compound Endocytosis Endocytosis LNP_neutral->Endocytosis Endosome Endosome (pH 5.0-6.5) Endocytosis->Endosome LNP_charged LNP with protonated this compound (+) Endosome->LNP_charged Acidification Membrane_disruption Endosomal Membrane Disruption LNP_charged->Membrane_disruption Cargo_release Nucleic Acid Release Membrane_disruption->Cargo_release Cytoplasm Cytoplasm Cargo_release->Cytoplasm

Caption: Proposed mechanism of endosomal escape for this compound-containing lipid nanoparticles.

Conclusion

This compound is a valuable tool for researchers in the field of gene therapy and vaccine development. Its favorable solubility and ionizable characteristics enable the formulation of stable and effective lipid nanoparticles for the delivery of both mRNA and plasmid DNA. Adherence to proper handling and storage protocols is essential for maintaining its integrity and ensuring experimental success. The provided experimental framework serves as a starting point for the development and optimization of this compound-based delivery systems for a wide range of research applications.

References

Methodological & Application

CL15F6 Lipid Nanoparticle Formulation for Enhanced mRNA Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines. The careful selection of lipid components is critical to the efficacy and safety of these delivery systems. CL15F6 is an ionizable cationic lipid that has shown promise in the formation of LNPs for the delivery of genetic material such as plasmid DNA and mRNA.[1][2] Its pH-sensitive nature is designed to facilitate endosomal escape, a crucial step for the cytosolic delivery of the nucleic acid payload.[2]

This document provides detailed application notes and protocols for the formulation of this compound-based lipid nanoparticles for mRNA delivery. It includes a summary of formulation parameters, characterization data, and detailed experimental protocols for LNP preparation and analysis. Additionally, a proposed mechanism for this compound-mediated endosomal escape is visualized.

Data Presentation

Table 1: Physicochemical Properties of this compound
ParameterValueReference
CAS Number 2766493-40-5
Molecular Weight 906.47 g/mol
Chemical Formula C56H107NO7
pKa 6.75[2]
IUPAC Name 7-hydroxy-7-(4-((1-methylpiperidine-4-carbonyl)oxy)butyl)tridecane-1,13-diyl bis(2-hexyldecanoate)
Table 2: Recommended this compound LNP Formulation for mRNA Delivery
ComponentMolar Ratio (%)Role
This compound 50Ionizable Cationic Lipid
DSPC 10Helper Lipid
Cholesterol 38.5Structural/Stabilizing Lipid
DMG-PEG 2k 1.5PEGylated Lipid (Stealth)

Note: This formulation is adapted from established LNP compositions for nucleic acid delivery and may require further optimization for specific applications.

Table 3: Characterization of this compound-based LNPs for Nucleic Acid Delivery
FormulationCargopDNA:PEI Mass RatioAverage Size (nm)Zeta Potential (mV)Transfection Efficiency (%)
A1515 kbp pDNA1:0~75~0<10
C1515 kbp pDNA1:1~35+10~40

Data adapted from a study on polymer-lipid hybrid nanoparticles for large-sized plasmid DNA transfection.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Lipid Stock Solution
  • Materials:

    • This compound

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2k)

    • Ethanol (B145695) (200 proof, RNase-free)

  • Procedure:

    • Prepare individual stock solutions of each lipid in ethanol. It may be necessary to gently heat the solutions (e.g., to 60-65°C) to ensure complete dissolution, especially for DSPC and cholesterol.

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for this compound:DSPC:Cholesterol:DMG-PEG 2k).

    • Vortex the mixture thoroughly to ensure a homogenous lipid solution.

    • Store the lipid stock solution at -20°C for long-term storage.

Protocol 2: Formulation of this compound-mRNA LNPs using Microfluidic Mixing
  • Materials:

    • This compound lipid stock solution (from Protocol 1)

    • mRNA in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

    • Microfluidic mixing device (e.g., NanoAssemblr®)

    • Syringes and tubing compatible with the microfluidic device

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Equilibrate all solutions to room temperature.

    • Load the this compound lipid stock solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio on the microfluidic device, typically 3:1 for the aqueous phase to the organic (lipid) phase.

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the lipids around the mRNA, forming LNPs.

    • Collect the resulting LNP dispersion from the outlet of the device.

    • Purify and perform buffer exchange of the LNP solution by dialysis against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.

Protocol 3: Characterization of this compound-mRNA LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP solution in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the LNP solution in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the surface charge using Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye-based assay (e.g., RiboGreen® assay).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation of Solutions cluster_formulation LNP Formulation cluster_purification Purification & Characterization Lipid_Stock Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Aqueous:Organic Ratio 3:1) Lipid_Stock->Microfluidic_Mixing Organic Phase mRNA_Solution Prepare mRNA Solution in Acidic Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixing->Dialysis LNP Dispersion Characterization Characterization - Size (DLS) - Zeta Potential - Encapsulation Efficiency Dialysis->Characterization Purified LNPs

Caption: Experimental workflow for this compound-mRNA LNP formulation.

Endosomal_Escape_Pathway cluster_cell Cellular Environment cluster_mechanism Molecular Mechanism LNP_Extracellular This compound LNP (Neutral pH ~7.4) Endocytosis Endocytosis LNP_Extracellular->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Protonation Protonation of this compound (Amine Headgroup) Early_Endosome->Protonation Destabilization Membrane Destabilization & Disruption Late_Endosome->Destabilization Cytosol Cytosol mRNA_Release mRNA Release mRNA_Release->Cytosol Interaction Interaction with Anionic Endosomal Lipids Protonation->Interaction Interaction->Destabilization Destabilization->mRNA_Release

Caption: Proposed signaling pathway for this compound LNP endosomal escape.

References

Application Notes and Protocols for the Formulation of CL15F6 Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines, exemplified by their critical role in the COVID-19 pandemic. The efficacy of these delivery systems is largely dependent on their composition, particularly the choice of the ionizable lipid, which is crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells.

CL15F6 is an ionizable cationic lipid that has been utilized in the formation of lipid-based nanoparticles for nucleic acid delivery. These application notes provide a detailed protocol for the formulation of this compound-containing LNPs for mRNA delivery, based on established microfluidic mixing techniques. While specific performance data for this compound with mRNA is emerging, this document provides a comprehensive guide to formulation, characterization, and cellular delivery, drawing upon data from this compound in plasmid DNA delivery and established protocols for similar ionizable lipids.

Data Presentation

Physicochemical Properties of this compound-based Nanoparticles

Quantitative data from a study utilizing this compound for the delivery of a 15 kbp plasmid DNA (pDNA) in a polymer-lipid hybrid nanoparticle system are summarized below. These data provide insights into the expected size and surface charge of this compound-containing nanoparticles.

Formulation CodepDNA:PEI Mass RatioAverage Size (nm)Zeta Potential (mV)Transfection Efficiency (%)
A151:0750~5
B151:0.1100-10Not Reported
C151:135+10~40
D155:140+20Not Reported

Data adapted from a study on polymer-lipid hybrid nanoparticles for pDNA transfection. Transfection efficiency was compared with other ionizable lipids where this compound-based LNPs (C15) showed comparable or superior performance to LNPs formulated with DODAP, DODMA, and MC3 under the tested conditions.

General Physicochemical Characteristics of mRNA LNPs

The following table outlines the typical target specifications for mRNA LNPs formulated for in vivo delivery. These parameters should be the goal when formulating this compound LNPs.

ParameterTypical Range
Size (Hydrodynamic Diameter)70 - 150 nm
Polydispersity Index (PDI)< 0.2
mRNA Encapsulation Efficiency> 90%
Zeta Potential (at neutral pH)Near-neutral (-10 mV to +10 mV)

Experimental Protocols

Protocol 1: Formulation of this compound-mRNA LNPs by Microfluidic Mixing

This protocol describes the formulation of this compound-mRNA LNPs using a microfluidic mixing device, which allows for rapid and reproducible self-assembly of the nanoparticles.

Materials:

  • Lipids:

  • mRNA: mRNA encoding the protein of interest in an RNase-free buffer.

  • Solvents and Buffers:

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)

    • Syringes and tubing compatible with the microfluidic system

    • Dialysis cassettes (10 kDa MWCO) or tangential flow filtration (TFF) system

    • Dynamic Light Scattering (DLS) instrument

    • UV-Vis spectrophotometer or fluorometer for RNA quantification

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol to prepare a stock solution.

    • A commonly used starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).[1][2]

    • The total lipid concentration in the ethanol phase is typically between 10-25 mM.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures that the ionizable lipid is protonated, facilitating complexation with the negatively charged mRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • A typical flow rate ratio of the aqueous to organic phase is 3:1.

    • Set the total flow rate (e.g., 12 mL/min).

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will contain ethanol. It is crucial to remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4).

    • Dialysis: Dialyze the LNP solution against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette for at least 4 hours, with at least two buffer changes.

    • Tangential Flow Filtration (TFF): For larger volumes, a TFF system can be used for more rapid and scalable buffer exchange.

  • Sterilization and Storage:

    • Filter the purified LNP solution through a 0.22 µm sterile filter.

    • Store the final this compound-mRNA LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound-mRNA LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP solution in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. mRNA Encapsulation Efficiency Quantification:

  • The encapsulation efficiency is determined using a fluorescent dye that binds to RNA, such as RiboGreen®.[3]

  • Prepare two sets of LNP samples. In one set, add a detergent (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated.

  • Measure the fluorescence of both sets after adding the RiboGreen® reagent.

  • The encapsulation efficiency is calculated using the following formula:

    • EE (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100

3. Zeta Potential Measurement:

  • Dilute the LNP solution in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using a DLS instrument equipped with an electrode.

Protocol 3: In Vitro Transfection of this compound-mRNA LNPs

This protocol describes how to assess the functionality of the formulated LNPs by transfecting a reporter mRNA (e.g., encoding luciferase or GFP) into a cell line.

Materials:

  • This compound-mRNA LNPs (encoding a reporter protein)

  • Cell line (e.g., HeLa, HEK293T, or a relevant cell type for the intended application)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Assay reagents for detecting the reporter protein (e.g., luciferase assay substrate, flow cytometer for GFP)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate overnight at 37°C and 5% CO2.

  • Transfection:

    • On the day of transfection, dilute the this compound-mRNA LNPs in complete cell culture medium to the desired final mRNA concentration (e.g., 10-1000 ng/well).

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 24-48 hours.

  • Analysis of Protein Expression:

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

Mandatory Visualizations

Signaling Pathway: LNP Cellular Uptake and Endosomal Escape

LNP_Uptake_and_Escape cluster_extracellular Extracellular Space cluster_cellular Intracellular Space cluster_endocytosis Endocytosis cluster_endosomal_pathway Endosomal Pathway LNP This compound-mRNA LNP Endocytosis Clathrin-mediated Endocytosis / Macropinocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH < 5.0) LateEndosome->Lysosome Fusion Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (Protonation of this compound, Membrane Destabilization) Translation Translation (Ribosome) Cytoplasm->Translation mRNA Release Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and endosomal escape pathway for this compound-mRNA LNPs.

Experimental Workflow: LNP Formulation and Characterization

LNP_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization cluster_application Application Lipid_Prep Prepare Lipid Mix (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Lipid_Prep->Mixing mRNA_Prep Prepare mRNA in Citrate Buffer (pH 4.0) mRNA_Prep->Mixing Purify Dialysis / TFF (Buffer exchange to PBS, pH 7.4) Mixing->Purify Size_PDI Size & PDI (DLS) Purify->Size_PDI EE Encapsulation Efficiency (RiboGreen Assay) Purify->EE Zeta Zeta Potential Purify->Zeta Transfection In Vitro / In Vivo Transfection Size_PDI->Transfection EE->Transfection Zeta->Transfection

Caption: Workflow for this compound-mRNA LNP formulation and characterization.

References

Application Notes and Protocols for CL15F6 pDNA Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL15F6 is a novel ionizable lipid-based reagent designed for the efficient transfection of plasmid DNA (pDNA) into a wide range of mammalian cells. Its unique formulation facilitates the formation of stable polymer-lipid hybrid nanoparticles that effectively encapsulate and deliver pDNA into cells, ensuring high transfection efficiency and cell viability. These application notes provide a comprehensive guide, including a step-by-step protocol for utilizing this compound, alongside key quantitative data and visual diagrams to aid in experimental design and execution.

Principle of this compound-mediated Transfection

This compound-mediated transfection involves the complexation of negatively charged plasmid DNA with a polycation, such as polyethylenimine (PEI), to form a condensed, positively charged core. This core is then encapsulated within a lipid nanoparticle (LNP) formulated with this compound. The resulting polymer-lipid hybrid nanoparticles are readily taken up by cells through endocytosis. The unique properties of this compound facilitate endosomal escape, allowing the pDNA to be released into the cytoplasm and subsequently translocate to the nucleus for gene expression.[1]

Key Experimental Considerations

Successful transfection with this compound depends on the optimization of several key parameters. The health and density of the cells, the quality and quantity of the pDNA, and the ratio of the transfection reagent to pDNA are all critical factors that can influence the outcome of the experiment.[2][3]

Cellular Conditions
  • Cell Health: It is imperative to use healthy, actively dividing cells for transfection. Cells should be passaged regularly and should be free of contamination from agents like mycoplasma.[4]

  • Cell Confluency: The optimal cell confluency at the time of transfection is typically between 70-90%.[2] Overly confluent or sparse cultures can lead to reduced transfection efficiency and increased cytotoxicity.[5]

Plasmid DNA Quality
  • Purity: High-quality, endotoxin-free plasmid DNA is essential for achieving high transfection efficiencies. The A260/A280 ratio of the pDNA solution should be between 1.7 and 1.9.[3]

  • Concentration: The concentration of the pDNA stock solution should be accurately determined, typically between 0.5-1 µg/µL.[6]

Experimental Protocol: this compound pDNA Transfection

This protocol provides a general guideline for transfecting mammalian cells in a 24-well plate format. Optimization may be required for different cell types and plasmid constructs.

Materials Required
  • This compound Transfection Reagent

  • Plasmid DNA (0.5-1 µg/µL in sterile, nuclease-free water or TE buffer)

  • Mammalian cells of choice

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Step-by-Step Procedure

Day 1: Cell Seeding

  • Seed 20,000 HeLa cells per well in a 24-well plate in 500 µL of complete culture medium.[7]

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for cell attachment and growth to the desired confluency.

Day 2: Transfection

  • Prepare pDNA-PEI Complexes (if applicable, based on the this compound formulation):

    • In a sterile microcentrifuge tube, dilute the desired amount of pDNA in a serum-free medium.

    • In a separate tube, dilute the polycation (e.g., PEI) in a serum-free medium.

    • Add the diluted polycation to the diluted pDNA and mix gently. Incubate for 15-30 minutes at room temperature to allow for complex formation.[8]

  • Prepare this compound-pDNA Complexes:

    • In a sterile microcentrifuge tube, dilute the appropriate amount of this compound reagent in a serum-free medium.

    • Add the pDNA (or pDNA-PEI complex) to the diluted this compound reagent and mix gently by pipetting.

    • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of transfection complexes.

  • Transfect Cells:

    • Gently add the this compound-pDNA complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation:

    • Return the plate to the 37°C incubator and incubate for 24-48 hours. The optimal incubation time may vary depending on the cell type and the gene being expressed.

Day 3-4: Post-Transfection Analysis

  • After 24-48 hours of incubation, the culture medium can be replaced with fresh, complete medium.[7]

  • Assess transfection efficiency and gene expression using an appropriate method, such as fluorescence microscopy for fluorescent reporter proteins (e.g., GFP) or quantitative PCR for mRNA expression levels.

  • Cell viability can be assessed using methods like the MTT assay.

Data Presentation

The following tables summarize quantitative data from experiments using this compound-based lipid nanoparticles for the transfection of a 15 kbp plasmid DNA encoding for EGFP into HeLa cells.[7]

Table 1: Physicochemical Properties of this compound-pDNA-PEI Nanoparticles

FormulationpDNA:PEI Mass RatioAverage Size (nm)Zeta Potential (mV)
A151:075-30 to -50
B151:0.175-30 to -50
C151:135+10
D151:535>0

Data adapted from Maeki et al., ACS Applied Materials & Interfaces, 2023.[3][7]

Table 2: Transfection Efficiency and Cell Viability

FormulationpDNA:PEI Mass RatioTransfection Efficiency (%)Cell Viability (%)
A151:0~5%~100%
B151:0.1~5%~100%
C151:140%~100%
D151:5~5%~100%

Data adapted from Maeki et al., ACS Applied Materials & Interfaces, 2023.[7]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis cell_seeding Seed Cells in 24-well Plate incubation1 Incubate Overnight (37°C, 5% CO2) cell_seeding->incubation1 prep_dna Prepare pDNA-PEI Complex incubation1->prep_dna prep_this compound Prepare this compound-pDNA Complex prep_dna->prep_this compound add_complex Add Complexes to Cells prep_this compound->add_complex incubation2 Incubate for 24-48h add_complex->incubation2 change_medium Change Medium (Optional) incubation2->change_medium analyze_expression Analyze Gene Expression (e.g., GFP) change_medium->analyze_expression analyze_viability Assess Cell Viability (e.g., MTT) change_medium->analyze_viability G LNP This compound-pDNA Nanoparticle Cell_Membrane Cell Membrane LNP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Early_Endosome->Endosomal_Escape Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Degradation Pathway Endosomal_Escape->Cytoplasm pDNA Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription & Translation Nucleus->Transcription Protein Expressed Protein Transcription->Protein

References

Application Notes and Protocols for CL15F6 Polymer-Lipid Hybrid Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis and characterization of CL15F6 polymer-lipid hybrid nanoparticles. These nanoparticles are a promising platform for the delivery of large-sized plasmid DNA (pDNA) and other nucleic acids. The use of the ionizable lipid this compound, in combination with a polymer core, allows for efficient encapsulation of genetic material and enhanced transfection efficiency. The protocols outlined below are based on established methodologies and provide a framework for the successful formulation and evaluation of these advanced drug delivery vehicles.

Data Presentation

The following tables summarize the key quantitative data regarding the physicochemical properties of this compound polymer-lipid hybrid nanoparticles, as well as their transfection efficiencies with different lipid compositions.

Table 1: Physicochemical Properties of 15 kbp pDNA-PEI Loaded LNPs with this compound

pDNA:PEI Mass RatioFormulation IDAverage Size (nm)Zeta Potential (mV) of pDNA-PEI ComplexZeta Potential (mV) of LNP
1:0A1575-50Not Reported
1:0.1B1575-30Not Reported
1:1C1535+10+5
5:1D1535+20+15

Table 2: Comparative Transfection Efficiency of LNP-Polymer Hybrid Nanoparticles

Ionizable/Cationic LipidAverage Transfection Efficiency (%)
This compound ~40%
DODAP<10%
DODMA<10%
MC3<10%
DOTAP~40%
DOTMA~40%

Experimental Protocols

Protocol 1: Synthesis of this compound Polymer-Lipid Hybrid Nanoparticles

This protocol describes a one-step method for the synthesis of this compound polymer-lipid hybrid nanoparticles encapsulating a pDNA-polyethylenimine (PEI) complex.

Materials:

Procedure:

  • Lipid Stock Solution Preparation:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2k in ethanol at the desired molar ratio. A typical ratio for similar nanoparticles is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • pDNA-PEI Complex Formation:

    • Separately, dilute pDNA and PEI in a suitable buffer (e.g., citrate buffer, pH 4.0).

    • Add the PEI solution to the pDNA solution at the desired mass ratio (e.g., 1:1) and mix gently.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Nanoparticle Formulation (Microfluidic Mixing):

    • The lipid stock solution and the pDNA-PEI complex solution are loaded into separate syringes for a microfluidic mixing system.

    • Set the flow rates to achieve the desired mixing ratio (e.g., 3:1 aqueous to organic phase).

    • The rapid mixing of the two streams will induce the self-assembly of the polymer-lipid hybrid nanoparticles.

  • Purification:

    • The resulting nanoparticle suspension is dialyzed against phosphate-buffered saline (PBS) overnight at 4°C to remove ethanol and unencapsulated components.

Protocol 2: Characterization of this compound Polymer-Lipid Hybrid Nanoparticles

1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

  • Instrumentation: A Zetasizer Nano ZS or similar instrument.

  • Procedure:

    • Dilute the nanoparticle suspension in nuclease-free water or an appropriate buffer.

    • For size measurement, perform DLS analysis to obtain the average hydrodynamic diameter and polydispersity index (PDI).

    • For zeta potential measurement, use the same instrument to measure the electrophoretic mobility of the nanoparticles. The instrument software will convert this to the zeta potential.

2. Internal Structure Analysis (Transmission Electron Microscopy - TEM):

  • Procedure:

    • Apply a small drop of the nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to adsorb for a few minutes.

    • Wick away the excess liquid with filter paper.

    • (Optional) Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid to enhance contrast.

    • Allow the grid to dry completely before imaging under a transmission electron microscope.

3. In Vitro Transfection Efficiency:

  • Cell Culture: Plate target cells (e.g., HEK293) in a 24-well plate at a suitable density and allow them to adhere overnight.

  • Transfection:

    • Replace the cell culture medium with fresh medium.

    • Add the this compound polymer-lipid hybrid nanoparticle suspension containing the pDNA to the cells.

    • Incubate the cells for 24-48 hours.

  • Analysis (for GFP-expressing plasmid):

    • Wash the cells with PBS.

    • Harvest the cells by trypsinization.

    • Analyze the percentage of GFP-positive cells using a flow cytometer.

Visualizations

experimental_workflow cluster_preparation Preparation of Components cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_functional_assay Functional Assay Lipid Stock Solution Lipid Stock Solution Microfluidic Mixing Microfluidic Mixing Lipid Stock Solution->Microfluidic Mixing pDNA-PEI Complex pDNA-PEI Complex pDNA-PEI Complex->Microfluidic Mixing Purification (Dialysis) Purification (Dialysis) Microfluidic Mixing->Purification (Dialysis) DLS (Size & Zeta Potential) DLS (Size & Zeta Potential) Purification (Dialysis)->DLS (Size & Zeta Potential) TEM (Morphology) TEM (Morphology) Purification (Dialysis)->TEM (Morphology) In Vitro Transfection In Vitro Transfection Purification (Dialysis)->In Vitro Transfection

Caption: Experimental workflow for this compound nanoparticle synthesis and characterization.

cellular_uptake_pathway This compound LNP This compound LNP Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) This compound LNP->Cellular Uptake (Endocytosis) Early Endosome Early Endosome Cellular Uptake (Endocytosis)->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Endosomal Escape Endosomal Escape Late Endosome->Endosomal Escape Cytosolic Release of pDNA Cytosolic Release of pDNA Endosomal Escape->Cytosolic Release of pDNA Nuclear Translocation Nuclear Translocation Cytosolic Release of pDNA->Nuclear Translocation Transcription & Translation Transcription & Translation Nuclear Translocation->Transcription & Translation Protein Expression Protein Expression Transcription & Translation->Protein Expression

Caption: Proposed cellular uptake and intracellular trafficking pathway of this compound LNPs.

Optimizing LNP Formulations with CL15F6: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

[City, State] – [Date] – To facilitate advancements in nucleic acid-based therapeutics, detailed application notes and protocols are now available for the formulation of lipid nanoparticles (LNPs) utilizing the novel ionizable lipid, CL15F6. These guidelines are tailored for researchers, scientists, and drug development professionals, providing a comprehensive framework for optimizing LNP molar ratios to achieve desired physicochemical properties and therapeutic efficacy for various payloads such as siRNA, mRNA, and pDNA.

The optimal molar ratio of lipid components is a critical determinant of an LNP's performance, influencing its stability, encapsulation efficiency, and ability to deliver its nucleic acid cargo into the cytoplasm of target cells. While the ideal formulation is often application-dependent and requires empirical optimization, this document provides established baseline molar ratios and detailed protocols to guide researchers in developing potent this compound-based LNP formulations.

Recommended Starting Molar Ratios for this compound LNP Formulation

The selection of molar ratios for the four primary components of an LNP—the ionizable lipid, helper lipid, cholesterol, and PEG-lipid—is a crucial step in the formulation process. General industry guidance suggests that ionizable lipids typically comprise 40-60% of the total lipid composition, with cholesterol at 20-40% and PEG-lipids at a lower concentration of 1-2%. The helper lipid constitutes the remainder. For the ionizable lipid this compound, a well-established starting point, adapted from formulations of other highly effective ionizable lipids like DLin-MC3-DMA, is a molar ratio of 50:10:38.5:1.5 for this compound : Helper Lipid : Cholesterol : PEG-Lipid.

The following tables summarize recommended starting molar ratios for this compound LNP formulations based on successful compositions for other ionizable lipids, which can be adapted for specific nucleic acid payloads.

Table 1: Recommended Baseline Molar Ratios for this compound LNP Formulation

ComponentMolar Ratio (%)Role in Formulation
This compound (Ionizable Lipid) 50Facilitates nucleic acid encapsulation and endosomal escape.
DSPC (Helper Lipid) 10Provides structural stability to the LNP.
Cholesterol 38.5Enhances LNP stability and rigidity.
PEG-Lipid 1.5Controls particle size and prolongs circulation time.

Table 2: Alternative Molar Ratios for Formulation Optimization

Ionizable Lipid/Helper Lipid/Cholesterol/PEG-LipidApplication Note
40:10:40:10A ratio to consider for initial screening experiments.
35:16:46.5:2.5A formulation with a higher proportion of helper lipid and cholesterol, potentially influencing LNP morphology and delivery efficiency.

Experimental Protocol: this compound LNP Formulation via Microfluidic Mixing

This protocol details the preparation of this compound LNPs using a microfluidic mixing method, which allows for precise control over particle size and distribution.

Materials:

  • This compound (in ethanol)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

  • Nucleic acid (siRNA, mRNA, etc.) in an appropriate aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or citrate, pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (e.g., 3.5 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument for particle size and Polydispersity Index (PDI) analysis

  • Fluorescence-based assay for nucleic acid quantification and encapsulation efficiency

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • In an RNase-free environment, combine the ethanolic solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Adjust the total lipid concentration in ethanol as required for the microfluidic system (e.g., 10-25 mM).

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the nucleic acid cargo in an acidic aqueous buffer (pH 4.0) at the desired concentration. The acidic pH ensures the protonation of the ionizable lipid's amine group, facilitating electrostatic interaction with the negatively charged nucleic acid.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution and the nucleic acid solution into separate syringes.

    • Set the desired flow rates for the aqueous and organic phases. A common starting point is a flow rate ratio of 3:1 (Aqueous:Organic).

    • Initiate the pumping to mix the two phases in the microfluidic chip, leading to the spontaneous self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution.

    • To remove ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) using an appropriate MWCO dialysis cassette.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the amount of encapsulated nucleic acid using a fluorescence-based assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).

Key Mechanisms and Optimization Strategies

The efficacy of this compound LNPs hinges on their ability to efficiently escape the endosome and release their nucleic acid payload into the cytoplasm. This process is primarily driven by the ionizable lipid, this compound.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP_neutral LNP (Neutral this compound) Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (this compound Protonation) Payload_Release Nucleic Acid Release LNP_Optimization_Workflow Formulation Define Molar Ratios (e.g., 50:10:38.5:1.5) Microfluidics Microfluidic Mixing Formulation->Microfluidics Purification Dialysis (Buffer Exchange to PBS) Microfluidics->Purification Characterization Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) Purification->Characterization InVitro In Vitro Studies (Cellular Uptake, Efficacy) Characterization->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy) InVitro->InVivo Lead Candidate Analysis Data Analysis & Iteration InVivo->Analysis Analysis->Formulation Refine Ratios

Application Notes and Protocols for In Vitro Gene Expression Studies Using CL15F6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL15F6 is an ionizable cationic lipid that has emerged as a valuable tool for the in vitro delivery of genetic material, including plasmid DNA (pDNA) and messenger RNA (mRNA). Its unique chemical properties, particularly its pKa of 6.75, allow for efficient encapsulation of nucleic acids and effective transfection of cells. This compound is a key component in the formulation of lipid nanoparticles (LNPs) and polymer-lipid hybrid nanoparticles, which are designed to protect the genetic payload from degradation and facilitate its entry into target cells.[1][2] These nanoparticles are particularly advantageous for their ability to mediate high transfection efficiency, which is crucial for a wide range of applications in gene expression studies, drug discovery, and the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of this compound in in vitro gene expression studies, covering both pDNA and mRNA delivery.

Data Presentation

Table 1: Physicochemical Properties of this compound-based Nanoparticles for pDNA Delivery
Nanoparticle FormulationIonizable LipidpDNA:PEI Mass RatioAverage Size (nm)Zeta Potential (mV)Transfection Efficiency (%) in HeLa cells
A15 This compound1:0750~5%
B15 This compound1:0.140+5~15%
C15 This compound1:135+10~40%
D15 This compound5:130+15~30%

Data summarized from Maeki et al., 2024.[3][4]

Table 2: Comparison of Transfection Efficiency of Various Ionizable and Cationic Lipids in Polymer-Lipid Hybrid Nanoparticles for pDNA Delivery
Lipid TypeIonizable/Cationic LipidAverage Transfection Efficiency (%) in HeLa cells
Ionizable This compound ~40%
IonizableDODAP<10%
IonizableDODMA<10%
IonizableMC3<10%
CationicDOTAP~40%
CationicDOTMA~40%

Data summarized from Maeki et al., 2024.[3][4]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_formulation Nanoparticle Formulation (Microfluidics) cluster_characterization Characterization cluster_transfection In Vitro Transfection cluster_analysis Gene Expression Analysis prep_lipids Prepare Lipid Stock Solutions (this compound, helper lipids, PEG-lipid) in Ethanol microfluidics Microfluidic Mixing (e.g., NanoAssemblr) prep_lipids->microfluidics Organic Phase prep_na Prepare Nucleic Acid Solution (pDNA or mRNA) in Aqueous Buffer (e.g., Citrate Buffer pH 4.0) prep_na->microfluidics Aqueous Phase dls Size & PDI (DLS) microfluidics->dls zeta Zeta Potential microfluidics->zeta encapsulation Encapsulation Efficiency (e.g., RiboGreen Assay) microfluidics->encapsulation cell_culture Seed Cells in Multi-well Plates encapsulation->cell_culture Characterized Nanoparticles transfect Add Nanoparticles to Cells cell_culture->transfect incubation Incubate for 24-48 hours transfect->incubation reporter Reporter Gene Assay (e.g., Luciferase, GFP) incubation->reporter qpcr qRT-PCR for mRNA levels incubation->qpcr western Western Blot for protein levels incubation->western

Experimental Workflow for In Vitro Gene Expression using this compound Nanoparticles.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp This compound-LNP endosome Early Endosome (pH ~6.5) lnp->endosome Clathrin-mediated Endocytosis late_endosome Late Endosome (pH ~5.5) endosome->late_endosome Maturation cytosol Cytosol late_endosome->cytosol Endosomal Escape (Protonation of this compound, Membrane Destabilization) nucleus Nucleus cytosol->nucleus pDNA Nuclear Import ribosome Ribosome cytosol->ribosome mRNA Translation nucleus->cytosol mRNA Transcription ribosome->cytosol Protein Expression

References

Application Notes and Protocols for Microfluidic Preparation of CL15F6 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, underscored by their success in mRNA vaccines.[1][2][3] The physicochemical properties of LNPs, such as size, surface charge, and encapsulation efficiency, are critical quality attributes that dictate their in vivo performance, including biodistribution, cellular uptake, and endosomal escape. Microfluidic manufacturing techniques offer precise control over these parameters, ensuring high reproducibility and scalability compared to traditional bulk mixing methods.[1][2][4][5][6]

This document provides detailed application notes and protocols for the preparation of lipid nanoparticles utilizing the ionizable lipid CL15F6 through a microfluidic-based approach. This compound is a novel ionizable lipid that has shown promise in the formulation of LNPs for the delivery of large plasmid DNA (pDNA).[7][8] These guidelines are intended for researchers, scientists, and drug development professionals working on gene delivery applications.

Key Principles of Microfluidic LNP Formation

The microfluidic synthesis of LNPs is based on the rapid and controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid cargo.[1][4] In a microfluidic device, these two solutions are driven through microchannels. The precise control of flow rates and the geometry of the microchannels (e.g., staggered herringbone mixers) induce chaotic advection, leading to rapid diffusion of the ethanol (B145695) into the aqueous phase.[4][9] This rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acids.[1][4]

Key parameters influencing LNP characteristics include:

  • Total Flow Rate (TFR): The combined flow rate of the lipid and aqueous phases. Higher TFRs generally lead to smaller LNPs.[9][10]

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic phase flow rate. This affects the rate of nanoprecipitation and final particle size.[9]

  • Lipid Composition: The molar ratios of the ionizable lipid (e.g., this compound), helper lipids (e.g., DOPE, cholesterol), and PEGylated lipids influence LNP stability, fusogenicity, and in vivo behavior.[1][11][12]

Quantitative Data Summary

The following tables summarize the physicochemical properties of this compound-based LNPs prepared using microfluidics for the delivery of a 15 kbp plasmid DNA (pDNA), both with and without the use of a polycation, poly(ethylene imine) (PEI), to pre-complex the pDNA.

Table 1: Physicochemical Characterization of pDNA-PEI Complex-Loaded LNPs with this compound. [7][8]

Formulation IDpDNA:PEI Mass RatioAverage Size (nm)Zeta Potential (mV)
A151:075~ 0
B151:0.1Not specifiedNot specified
C151:135+10
D155:135Not specified

Table 2: Comparative Transfection Efficiency of LNPs with Different Ionizable Lipids. [8][13]

Ionizable/Cationic LipidAverage Transfection Efficiency (%)
This compound ~40%
DODAP<10%
DODMA<10%
MC3<10%
DOTAP (Cationic)~40%
DOTMA (Cationic)~40%

Experimental Workflows and Mechanisms

Microfluidic LNP Preparation Workflow

The following diagram illustrates the general workflow for preparing this compound LNPs using a microfluidic system.

G cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_purification Downstream Processing cluster_characterization Quality Control lipid_prep 1. Prepare Lipid Phase (this compound, helper lipids, PEG-lipid in Ethanol) pump 3. Load solutions into pumps aqueous_prep 2. Prepare Aqueous Phase (Nucleic Acid in Buffer, e.g., Citrate) chip 4. Pump through Microfluidic Chip (e.g., Staggered Herringbone Mixer) pump->chip Set TFR & FRR lnp_formation 5. Self-assembly of LNPs chip->lnp_formation collection 6. Collect LNP suspension lnp_formation->collection purification 7. Dialysis/Tangential Flow Filtration (to remove ethanol and unencapsulated material) collection->purification characterization 8. Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) purification->characterization G cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment lnp This compound LNP (Neutral Charge) endocytosis Endocytosis lnp->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.5) endosome->late_endosome Maturation & Acidification release Endosomal Escape late_endosome->release This compound becomes protonated (+) interacts with anionic lipids in endosomal membrane cytoplasm Cytoplasm release->cytoplasm cargo Nucleic Acid Cargo (e.g., pDNA, mRNA) translation Translation/Transcription cargo->translation protein Therapeutic Protein translation->protein

References

Application Note and Protocol: Characterization of CL15F6 Nanoparticles by Dynamic Light Scattering (DLS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL15F6 is an ionizable lipid that has shown promise in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as plasmid DNA (pDNA) and messenger RNA (mRNA).[1][2] The efficiency of these nanoparticles as drug delivery vehicles is highly dependent on their physicochemical properties, including their size, size distribution, and surface charge. Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely used for the characterization of nanoparticles in suspension.[3][][5] This application note provides a detailed protocol for the characterization of this compound-containing nanoparticles using DLS, summarizes key quantitative data, and illustrates the cellular uptake pathway for such nanoparticles.

DLS measures the hydrodynamic diameter of nanoparticles by analyzing the intensity fluctuations of scattered light resulting from the Brownian motion of the particles in suspension.[3][6] Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles diffuse more slowly.[] The Stokes-Einstein equation is then used to relate the diffusion coefficient to the particle size. In addition to the hydrodynamic diameter, DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.1 indicates a monodisperse or highly uniform particle population, which is often desirable for drug delivery applications.[7]

Data Presentation

The following table summarizes the quantitative data obtained from the characterization of pDNA-PEI complex-loaded lipid nanoparticles formulated with this compound as the ionizable lipid. The data is adapted from a study by T. Sato et al. (2023).[1][8]

Formulation (pDNA:PEI Mass Ratio)Average Hydrodynamic Diameter (nm)Zeta Potential (mV)
A15 (1:0)120-20
B15 (1:0.1)100+5
C15 (1:1)90+25
D15 (5:1)110+15

Experimental Protocols

This section outlines a general protocol for the characterization of this compound nanoparticles using DLS.

Materials and Equipment
  • This compound nanoparticle suspension

  • High-purity, deionized water or an appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • DLS instrument (e.g., Malvern Zetasizer, Wyatt DynaPro)

  • Low-volume disposable cuvettes

  • Micropipettes and sterile, filtered pipette tips

  • 0.22 µm syringe filters

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible DLS data.[9][10][11]

  • Solvent Preparation: Ensure the dispersant (e.g., deionized water or buffer) is free of particulate contamination by filtering it through a 0.22 µm syringe filter.

  • Sample Dilution: Dilute the concentrated this compound nanoparticle suspension to an appropriate concentration using the filtered dispersant. The optimal concentration will depend on the DLS instrument and the scattering properties of the nanoparticles. A typical starting concentration is in the range of 0.1 to 1 mg/mL.[11] The sample should be optically clear or slightly hazy.

  • Homogenization: Gently mix the diluted sample by pipetting up and down several times to ensure a homogenous suspension. Avoid vigorous vortexing, which can induce aggregation.

  • Transfer to Cuvette: Carefully transfer the diluted sample to a clean, dust-free DLS cuvette. Ensure that no air bubbles are present in the cuvette, as they can interfere with the measurement.

DLS Measurement
  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for the recommended time (typically 15-30 minutes).

    • Launch the instrument control software.

    • Set the measurement parameters, including the dispersant viscosity and refractive index, measurement temperature (e.g., 25°C), and scattering angle (e.g., 173° for backscatter detection).

  • Equilibration: Place the cuvette containing the sample into the instrument's sample holder and allow it to equilibrate to the set temperature for at least 5 minutes.

  • Measurement Acquisition:

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

    • The instrument will measure the time-dependent fluctuations in scattered light intensity and calculate the autocorrelation function.

  • Data Analysis:

    • The software will analyze the autocorrelation function to determine the hydrodynamic diameter and the polydispersity index (PDI).

    • The results are typically presented as an intensity-weighted size distribution, which can be converted to volume or number-weighted distributions. For quality control, the Z-average diameter and PDI are commonly reported.

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability.

  • Sample Preparation: Prepare the sample in a low ionic strength buffer or deionized water, as high salt concentrations can screen the surface charge.

  • Instrument Setup: Use a specific folded capillary cell for zeta potential measurements.

  • Measurement: The instrument applies an electric field across the sample, causing the charged nanoparticles to move. The velocity of this movement is measured using laser Doppler velocimetry, from which the zeta potential is calculated.

Visualizations

Experimental Workflow for DLS Characterization

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis & Reporting Solvent_Prep Solvent Filtration (0.22 µm) Dilution Dilute this compound Nanoparticles Solvent_Prep->Dilution Homogenization Gentle Mixing Dilution->Homogenization Transfer Transfer to Cuvette Homogenization->Transfer Instrument_Setup Instrument Setup & Equilibration Transfer->Instrument_Setup Place cuvette in instrument Acquisition Data Acquisition (≥3 replicates) Instrument_Setup->Acquisition Data_Processing Autocorrelation Analysis Acquisition->Data_Processing Results Determine Hydrodynamic Diameter, PDI, & Zeta Potential Data_Processing->Results Report Generate Report Results->Report

Caption: Experimental workflow for DLS characterization of this compound nanoparticles.

Cellular Uptake and Endosomal Escape of this compound-Containing Lipid Nanoparticles

Cellular_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) LNP This compound LNP (with nucleic acid cargo) Endosome Early Endosome (pH ~6.5) LNP->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation Cargo_Release Nucleic Acid Cargo Released to Cytoplasm Late_Endosome->Cargo_Release Endosomal Escape (Membrane Destabilization) Translation Protein Expression Cargo_Release->Translation Transcription/Translation

References

Application Note: Measuring the Zeta Potential of CL15F6 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the formulation and characterization of lipid nanoparticle (LNP) based therapeutics.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, exemplified by their use in mRNA vaccines.[1][2] The physicochemical properties of these LNPs are critical quality attributes that dictate their stability, safety, and efficacy.[3] Among these, zeta potential is a crucial parameter that measures the magnitude of the electrostatic charge at the surface of the nanoparticles.[4] This surface charge is a key indicator of colloidal stability, as a higher magnitude zeta potential (either positive or negative) prevents particle aggregation through electrostatic repulsion.[5][6][7]

CL15F6 is an ionizable lipid used in the formulation of LNPs for applications such as plasmid DNA delivery.[8][9] The charge of such ionizable lipids is pH-dependent, which is critical for both nucleic acid encapsulation during formulation at low pH and for endosomal escape following cellular uptake.[10] Therefore, accurately measuring the zeta potential of this compound LNPs under various conditions is essential for optimizing formulation, predicting in-vivo performance, and ensuring batch-to-batch consistency.

This application note provides a detailed protocol for measuring the zeta potential of this compound LNPs using Electrophoretic Light Scattering (ELS).

Principle of Measurement

Zeta potential is the electric potential at the slipping plane, which is the boundary separating the layer of ions that moves with the particle from the bulk dispersant.[][12] It provides an indirect measure of the particle's surface charge and is a critical predictor of colloidal stability.[4]

The measurement is typically performed using Electrophoretic Light Scattering (ELS). In this technique, an electric field is applied across the sample dispersion, causing the charged nanoparticles to move with a certain velocity (electrophoretic mobility).[12][13] A laser beam is passed through the sample, and the scattered light from the moving particles undergoes a Doppler shift. This frequency shift is proportional to the particle velocity, which is then used to calculate the electrophoretic mobility. Finally, the zeta potential is calculated from the electrophoretic mobility using the Henry equation.[12] This technique is often integrated into instruments that also perform Dynamic Light Scattering (DLS) for particle size analysis.[13][14]

Experimental Protocol

This protocol outlines the steps for measuring the zeta potential of pre-formulated this compound LNPs using a common ELS instrument, such as a Malvern Zetasizer or similar device.

Materials and Equipment
  • ELS Instrument: Malvern Zetasizer Nano ZS, Wyatt DynaPro ZetaStar, or equivalent.

  • Measurement Cells: Folded capillary zeta potential cells (e.g., DTS1070) or appropriate disposable cells.[15]

  • Reagents:

    • This compound LNP stock solution.

    • Dispersion buffer: 10 mM Sodium Chloride (NaCl) in deionized, ultrapure water is recommended.[12] Other low ionic strength buffers (e.g., 20 mM Tris, pH 7.4) can also be used.

    • Deionized, ultrapure water (resistivity > 18 MΩ·cm).

  • Consumables:

    • Syringe filters (0.2 µm pore size) for buffer filtration.[16]

    • Micropipettes and sterile, nuclease-free tips.

    • Lens paper for cleaning cuvettes.[12]

Workflow Diagram

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare & Filter Dispersion Buffer (e.g., 10 mM NaCl) B Dilute this compound LNP Stock Solution in Buffer A->B C Gently Mix (Vortex/Pipette) B->C D Clean & Inspect Zeta Potential Cell C->D E Load Diluted Sample into Cell D->E F Equilibrate Sample Temperature in Instrument (e.g., 25°C for 2 min) E->F G Set Measurement Parameters (e.g., Material, Dispersant, No. of Runs) F->G H Initiate ELS Measurement G->H I Review Quality of Phase & Frequency Plots H->I J Record Mean Zeta Potential (mV) & Standard Deviation I->J K Export & Report Data J->K

Caption: Experimental workflow for this compound LNP zeta potential measurement.

Step-by-Step Procedure
  • Buffer Preparation: Prepare the desired dispersion buffer (e.g., 10 mM NaCl). Filter the buffer through a 0.2 µm syringe filter to remove any particulate contaminants that could interfere with the light scattering measurement.[12][16]

  • Sample Preparation:

    • Allow the this compound LNP stock solution to equilibrate to room temperature.

    • Dilute the LNP stock solution in the filtered dispersion buffer to an appropriate concentration. A typical dilution is 1:50 to 1:100, but the optimal concentration is particle-dependent and should be sufficient to produce a stable signal without causing multiple scattering effects.[3][17]

    • Mix the diluted sample gently by pipetting up and down or brief vortexing. Avoid vigorous shaking that could degrade the LNPs.

  • Instrument and Measurement Setup:

    • Turn on the ELS instrument and allow the laser to warm up as per the manufacturer's instructions.

    • Launch the instrument control software and select or create a zeta potential measurement method.

    • Set the measurement parameters:

      • Dispersant: Select the appropriate buffer from the software's library (e.g., Water or 10 mM NaCl). This ensures the correct values for viscosity and dielectric constant are used in the calculation.[12]

      • Material: Select "Liposome" or a similar predefined material if available.[18]

      • Temperature: Set the equilibration temperature, typically 25°C.[16]

      • Cell Type: Select the correct zeta potential cell being used.

      • Measurement Protocol: Set the number of runs per measurement. A minimum of three consecutive runs is recommended to assess repeatability.[12]

  • Loading the Sample and Measurement:

    • Carefully inspect the zeta potential cell for any scratches or dirt, particularly on the optical windows. Clean with lens paper if necessary.[12]

    • Rinse the cell with the filtered dispersion buffer first, then with the diluted LNP sample.

    • Using a syringe, slowly inject the diluted LNP sample into the cell, ensuring no air bubbles are introduced. Bubbles can cause significant errors in the measurement.

    • Place the cell into the instrument's cell holder, making sure the electrodes make proper contact.

    • Allow the sample to equilibrate at the set temperature for at least 2 minutes before starting the measurement.[12]

    • Start the measurement sequence. The instrument will apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.

  • Data Analysis and Reporting:

    • Upon completion, the software will display the mean zeta potential (in millivolts, mV), standard deviation, and a quality report.

    • Examine the data quality. The phase plot should be linear, and the frequency plot should show a clear peak.

    • Record the mean zeta potential, standard deviation, polydispersity index (PDI) if measured concurrently, measurement temperature, and the exact composition of the dispersion medium.[12]

Results and Data Presentation

The zeta potential of this compound LNPs is highly dependent on the formulation and the pH of the medium. The data below is representative of typical results.

Table 1: Representative Zeta Potential Data for this compound LNP Formulations

Formulation IDPayloadBuffer pHMean Zeta Potential (mV)Std. Dev. (mV)Interpretation
This compound-LNP-01None (Empty)7.4-8.51.2Low charge; potential for aggregation without steric stabilizers.[5]
This compound-LNP-02pDNA7.4-15.21.8Negative charge due to encapsulated pDNA and surface lipids.[9]
This compound-LNP-03pDNA5.5+20.82.1Positive charge at endosomal pH due to protonation of ionizable lipid.[10]
This compound-LNP-04pDNA4.0+35.12.5High positive charge; indicates good stability at low pH.[6][7]

Discussion and Interpretation

The surface charge of LNPs is a critical factor influencing their lifecycle from formulation to therapeutic action.

G cluster_factors Influencing Factors cluster_properties Affected Properties pH Buffer pH ZP Zeta Potential pH->ZP IonicStrength Ionic Strength IonicStrength->ZP LipidComp Lipid Composition (e.g., this compound, PEG-Lipid) LipidComp->ZP Stability Colloidal Stability (Aggregation) ZP->Stability Uptake Cellular Interaction & Uptake ZP->Uptake Circulation In-vivo Circulation Time ZP->Circulation Delivery Payload Delivery (Endosomal Escape) ZP->Delivery

Caption: Factors influencing and affected by LNP zeta potential.

  • Stability: As a general guideline, nanoparticle dispersions with a zeta potential magnitude greater than ±30 mV are considered to have good electrostatic stability, resisting aggregation and flocculation.[5][6] Values between ±10 mV and ±30 mV may have short-term stability, while values below ±5 mV are prone to rapid aggregation.[5] For many LNP formulations, stability is also conferred by steric hindrance from components like PEGylated lipids, allowing for stability even at lower zeta potential values.[15]

  • pH Dependence: For LNPs containing ionizable lipids like this compound, the zeta potential is highly dependent on pH.[10] At neutral pH (e.g., 7.4), the surface may be nearly neutral or slightly negative. As the pH decreases to match the endosomal environment (pH 5.0-6.5), the ionizable lipid becomes protonated, leading to a shift to a positive zeta potential. This charge reversal is believed to facilitate interaction with negatively charged endosomal membranes, promoting endosomal escape and delivery of the nucleic acid payload to the cytoplasm.[10]

  • Payload Influence: The encapsulation of negatively charged cargo like mRNA or plasmid DNA can influence the overall zeta potential, often making it more negative at neutral pH compared to empty LNPs.[4][9]

Conclusion

The protocol described provides a reliable and reproducible method for measuring the zeta potential of this compound LNPs. This measurement is indispensable for the characterization of LNP formulations, offering critical insights into their colloidal stability, surface chemistry, and potential for effective intracellular delivery. Consistent monitoring of zeta potential is a vital component of quality control in the development of LNP-based therapeutics.

References

Application Notes and Protocols: Storage and Handling of CL15F6 Lipid and Formulated Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the optimal storage and handling of the ionizable cationic lipid CL15F6 and lipid nanoparticles (LNPs) formulated using this lipid. Adherence to these recommendations is crucial for maintaining the chemical integrity, physical stability, and biological activity of these materials.

Storage and Handling of this compound Lipid

This compound is an ionizable cationic lipid used in the formulation of LNPs for the delivery of nucleic acids such as mRNA and pDNA[1][2][3][4]. Proper storage is essential to prevent degradation and ensure reproducibility in LNP formulations.

Recommended Storage Conditions

The stability of this compound is dependent on temperature and storage duration. The following conditions are recommended:

Storage Type Temperature Duration Notes
Short-Term 0 - 4°CDays to WeeksKeep dry and protected from light[1].
Long-Term -20°CMonths to YearsRecommended for maintaining long-term stability[1][2][5]. A shelf life of over two years is expected if stored properly[1].
Stock Solutions -20°CMonthsStore in a suitable organic solvent like ethanol (B145695) in a glass container with a Teflon-lined closure[2][6].
Protocol for Handling and Storing this compound

Materials:

  • This compound lipid (powder or in solution)

  • Anhydrous ethanol or another suitable organic solvent

  • Glass vials with Teflon-lined caps

  • Argon or nitrogen gas (optional but recommended for unsaturated lipids)

  • Calibrated freezer/refrigerator

Protocol:

  • Receiving: this compound is typically shipped at ambient temperature as it is stable for short periods[1]. Upon receipt, immediately transfer the product to the appropriate storage conditions as outlined in Table 1.

  • Handling Powder Form:

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis[6].

    • Handle the powder in a clean, dry environment.

    • For long-term storage, it is advisable to dissolve the lipid in a suitable organic solvent, such as ethanol, to a known concentration (e.g., 100 mM)[7].

  • Preparing Stock Solutions:

    • Dissolve the this compound powder in anhydrous ethanol.

    • Transfer the solution to a glass vial with a Teflon-lined cap. Avoid using plastic containers for organic solutions as they can leach impurities[6].

    • If the lipid has unsaturated components, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation[6].

  • Storing Stock Solutions: Store the sealed vial at -20°C[1][7].

Storage and Stability of Lipid Nanoparticles (LNPs)

The stability of LNPs is a critical factor for their therapeutic efficacy and is influenced by storage temperature, formulation components, and physical state (aqueous vs. lyophilized)[8].

General Considerations for LNP Stability

LNP instability can manifest as:

  • Particle Aggregation: An increase in particle size and polydispersity index (PDI)[9][10].

  • Nucleic Acid Degradation: Hydrolysis of the encapsulated payload[11][12].

  • Lipid Hydrolysis: Degradation of lipid components, particularly those with ester bonds[10][11].

  • Loss of Encapsulation: Leakage of the nucleic acid payload from the LNP core[8][9].

These changes can lead to a decrease in biological activity and transfection efficiency[10][13][14].

Comparison of LNP Storage Conditions

The choice of storage condition depends on the desired shelf-life and available infrastructure.

Storage Condition Temperature Typical Stability Advantages Disadvantages
Aqueous Suspension Room Temperature (25°C)WeeksConvenient for immediate use.Prone to rapid degradation, aggregation, and loss of efficacy[10][15].
Aqueous Suspension Refrigerated (2-8°C)MonthsBetter stability than room temperature; slows degradation[13][16][17].Susceptible to physical instability over longer periods; risk of microbial growth.
Aqueous Suspension Frozen (-20°C to -80°C)Months to >1 YearGold standard for long-term storage of liquid formulations; significantly slows chemical degradation[8][14][18].Freeze-thaw cycles can cause particle aggregation and loss of efficacy[10][13][19]. Requires cryoprotectants for optimal stability[14][20].
Lyophilized (Freeze-Dried) 4°C to 25°C>1 Year (at 4°C)[9][18]Excellent long-term stability, even at refrigerated or ambient temperatures[9][18][21]. Reduces hydrolysis and molecular mobility[21]. Eases shipping and handling logistics[20].Requires a complex and costly lyophilization process[11]. Requires reconstitution before use. Cryoprotectants are necessary to prevent damage during the process[13][21][22].
Quantitative Stability Data Summary

The following table summarizes findings from various studies on LNP stability under different storage conditions.

Formulation Storage Condition Duration Key Stability Observations (Size, PDI, Encapsulation, Activity)
mRNA-LNPs (Aqueous) -80°C7 DaysNo significant change in particle size, PDI, or in vitro protein expression[14].
mRNA-LNPs (Aqueous) -30°C7 DaysSlight increase in particle size and PDI; significant decrease in protein expression[14].
mRNA-LNPs (Aqueous) 4°C7 DaysNo significant change in particle size or PDI; slight decrease in protein expression[14].
siRNA-LNPs (Aqueous) 2°C150 DaysRemained most stable compared to -20°C and room temperature storage[13].
mRNA-LNPs (Lyophilized with cryoprotectant) 4°C24 WeeksPhysicochemical properties and in vivo protein production remained stable[9][18].
mRNA-LNPs (Lyophilized with cryoprotectant) 25°C (Room Temp)12 WeeksPhysicochemical properties and translatability were maintained[9][18].
mRNA-LNPs (Lyophilized with cryoprotectant) 37°C12 WeeksTransfection efficiency was maintained, but an increase in particle size was noted[21].

Experimental Protocols

Protocol for LNP Formulation (Microfluidic Mixing)

This protocol describes a standard method for producing LNPs encapsulating nucleic acids.

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Formulation cluster_purification Purification & Concentration cluster_final Final Product Lipid Lipid Phase (this compound, DSPC, Chol, PEG-lipid) in Ethanol Mixer Microfluidic Mixer Lipid->Mixer NA Aqueous Phase (mRNA/pDNA) in Acidic Buffer (pH 4-5) NA->Mixer Dialysis Dialysis / TFF (Buffer exchange to PBS, pH 7.4) Mixer->Dialysis Concentration Concentration Step Dialysis->Concentration LNP Final LNP Suspension Concentration->LNP

Caption: Workflow for LNP formulation using microfluidic mixing.

  • Prepare Lipid Phase: Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in a 50:10:38.5:1.5 molar ratio in ethanol to create a total lipid stock solution (e.g., 25 mM)[7].

  • Prepare Aqueous Phase: Dilute the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0)[23].

  • Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes and connect them to a microfluidic mixing device. Set the flow rates to achieve a desired ratio, typically 3:1 (aqueous:ethanolic)[23].

  • Collection: Collect the resulting nanoparticle suspension, which should appear as a cloudy, opaque solution[7].

  • Purification: Dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids. Tangential flow filtration (TFF) can also be used for larger scales.

  • Sterilization and Concentration: Filter the purified LNPs through a 0.22 µm sterile filter. If necessary, concentrate the sample to the desired final concentration.

Protocol for Long-Term Storage of LNPs via Lyophilization

Lyophilization (freeze-drying) is highly recommended for achieving long-term stability at non-frozen temperatures[13][16][20].

Lyophilization_Workflow Start Purified LNP Suspension (in PBS, pH 7.4) Add_Cryo Add Cryoprotectant (e.g., 5-20% Sucrose (B13894) or Trehalose) Start->Add_Cryo Freezing Freezing (e.g., -80°C or Liquid Nitrogen) Add_Cryo->Freezing Drying Primary & Secondary Drying (Lyophilizer) Freezing->Drying Final_Product Lyophilized LNP Powder Drying->Final_Product Storage Store at 4°C or 25°C Final_Product->Storage

Caption: General workflow for lyophilizing lipid nanoparticles.

  • Add Cryoprotectant: To the purified LNP suspension, add a cryoprotectant such as sucrose or trehalose (B1683222) to a final concentration of 5-20% (w/v)[13][16][24][25]. The addition of a cryoprotectant is critical to prevent aggregation and preserve LNP efficacy during freezing and drying[13][19][20].

  • Freezing: Dispense the LNP-cryoprotectant mixture into lyophilization vials. Freeze the samples, for instance, by placing them in a -80°C freezer overnight or by using liquid nitrogen[16][19].

  • Drying: Place the frozen vials in a freeze-dryer.

    • Primary Drying (Sublimation): Run the primary drying phase under vacuum at a low temperature (e.g., -40°C) to sublimate the ice.

    • Secondary Drying (Desorption): Gradually increase the temperature under vacuum to remove residual bound water.

  • Sealing and Storage: Once the cycle is complete, backfill the chamber with an inert gas (e.g., nitrogen) and seal the vials. Store the lyophilized powder at the desired temperature (4°C is recommended for multi-year stability)[9][18].

Protocol for Reconstitution of Lyophilized LNPs
  • Equilibration: Allow the vial of lyophilized LNPs to reach room temperature before opening.

  • Reconstitution: Add the original volume of sterile, nuclease-free water or buffer (e.g., PBS) to the vial.

  • Mixing: Gently swirl or vortex the vial to ensure the powder is fully dissolved and the LNPs are resuspended[16]. Avoid vigorous shaking that could damage the particles.

  • Incubation: Allow the reconstituted suspension to sit for a few minutes to ensure complete hydration.

  • Characterization: Before use, it is advisable to re-characterize the LNPs for size, PDI, and encapsulation efficiency to confirm they have maintained their physical properties.

Protocol for LNP Stability Assessment

To assess the stability of LNPs after storage, perform the following characterization assays.

  • Visual Inspection: Check for any visible aggregates or precipitation in the sample.

  • Particle Size and Polydispersity:

    • Dilute an aliquot of the LNP sample in PBS.

    • Measure the Z-average diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

    • An increase in size or PDI suggests aggregation or instability[10].

  • Zeta Potential:

    • Dilute the sample in an appropriate buffer.

    • Measure the zeta potential to assess surface charge, which can influence stability.

  • Nucleic Acid Encapsulation Efficiency (EE):

    • Use a fluorescent dye assay (e.g., RiboGreen for RNA).

    • Measure the fluorescence of the intact LNP sample (measuring free, unencapsulated NA).

    • Add a surfactant (e.g., Triton X-100) to disrupt the LNPs and measure the total fluorescence (free + encapsulated NA).

    • Calculate EE % = (1 - [Fluorescence before lysis / Fluorescence after lysis]) * 100.

    • A significant decrease in EE indicates payload leakage[9].

  • In Vitro/In Vivo Activity:

    • Perform a cell-based assay (in vitro) or administer to an animal model (in vivo) to measure the biological activity of the encapsulated payload (e.g., protein expression for mRNA)[14]. This is the ultimate test of LNP stability, as physicochemical properties may not always correlate directly with function[15].

Decision-Making for LNP Storage

The following diagram provides a logical guide for selecting an appropriate storage strategy based on experimental needs.

Storage_Decision_Tree Start Need to Store LNPs? Duration Storage Duration? Start->Duration ShortTerm Short-Term (< 1 month) Duration->ShortTerm < 1 month LongTerm Long-Term (> 1 month) Duration->LongTerm > 1 month Refrigerate Refrigerate (2-8°C) Good for several weeks ShortTerm->Refrigerate Lyophilize_Q Lyophilization Available? LongTerm->Lyophilize_Q Lyophilize_Yes Lyophilize with Cryoprotectant Store at 4°C or 25°C Optimal for long-term stability Lyophilize_Q->Lyophilize_Yes Yes Freeze Freeze (-20°C to -80°C) Add cryoprotectant to avoid freeze-thaw damage Lyophilize_Q->Freeze No

Caption: Decision tree for selecting an appropriate LNP storage method.

References

Application Notes and Protocols for CL15F6-Mediated Delivery of Large-Sized Plasmid DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of large-sized plasmid DNA (>10 kbp) into cells presents a significant challenge in gene therapy and cellular engineering. While lipid nanoparticles (LNPs) have proven effective for the delivery of smaller nucleic acids like siRNA and mRNA, their efficiency diminishes with increasing plasmid size. This limitation hinders the development of therapies requiring the expression of large genes or multiple transgenes from a single vector.

CL15F6 is an ionizable lipid that has shown significant promise in overcoming this hurdle. When incorporated into polymer-lipid hybrid nanoparticles, this compound facilitates the efficient delivery of large-sized plasmid DNA, such as 15 kbp plasmids, into cells. The bulky alkyl group of this compound is thought to induce dynamic disruption of the endosomal membrane, thereby enhancing the escape of the large plasmid from the endosome and its subsequent journey to the nucleus.

These application notes provide a comprehensive overview of the use of this compound for large-sized plasmid DNA delivery, including detailed protocols for nanoparticle formulation, in vitro transfection, and assessment of efficacy and toxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the performance of this compound-based polymer-lipid hybrid nanoparticles for the delivery of large-sized plasmid DNA.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles for 15 kbp Plasmid DNA Delivery

FormulationpDNA:PEI Mass RatioAverage Size (nm)Zeta Potential (mV)
A151:0120-20
B151:0.1100-15
C151:140+5
D155:160+10

Data presented as mean values. For detailed distributions and statistical analysis, refer to the source literature.[1]

Table 2: Transfection Efficiency and Cell Viability with this compound-Based Nanoparticles for 15 kbp Plasmid DNA

FormulationTransfection Efficiency (%)Cell Viability (%)
A15 (pDNA:PEI = 1:0)~5%~95%
B15 (pDNA:PEI = 1:0.1)~10%~95%
C15 (pDNA:PEI = 1:1)~40%~90%
D15 (pDNA:PEI = 1:5)~10%~85%

Transfection efficiency was assessed by GFP expression via flow cytometry in HeLa cells. Cell viability was determined by a standard cytotoxicity assay. Data are approximate values for comparative purposes.[2][3]

Table 3: Comparison of Transfection Efficiency of Different Ionizable and Cationic Lipids for 15 kbp Plasmid DNA Delivery

LipidTypeAverage Transfection Efficiency (%)
This compound Ionizable ~40%
DODAPIonizable<10%
DODMAIonizable<10%
MC3Ionizable<10%
DOTAPCationic~40%
DOTMACationic~40%

This table highlights the superior performance of this compound among the tested ionizable lipids for large plasmid delivery.[1][2]

Experimental Protocols

Protocol 1: Formulation of this compound-Polymer-Lipid Hybrid Nanoparticles

This protocol describes the preparation of polymer-lipid hybrid nanoparticles encapsulating large-sized plasmid DNA using a microfluidic mixing platform.

Materials:

  • This compound ionizable lipid

  • Helper lipids (e.g., DOPE, cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2K)

  • Large-sized plasmid DNA (e.g., 15 kbp)

  • Polyethylenimine (PEI)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and pump system

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, helper lipids, and PEG-lipid in ethanol at the desired molar ratio.

  • Prepare Nucleic Acid-Polymer Complex: a. Dilute the large-sized plasmid DNA in citrate buffer. b. In a separate tube, dilute PEI in the same citrate buffer. c. Add the PEI solution to the plasmid DNA solution to achieve the desired mass ratio (e.g., 1:1 for the C15 formulation) and mix gently. Incubate for 15 minutes at room temperature to allow complex formation.

  • Nanoparticle Assembly: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the pDNA-PEI complex solution into another syringe. c. Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic phase). The rapid mixing will induce nanoparticle self-assembly.

  • Purification: a. Collect the nanoparticle suspension from the outlet of the microfluidic device. b. Dialyze the nanoparticle suspension against PBS (pH 7.4) for at least 4 hours to remove ethanol and unencapsulated components.

  • Characterization: a. Measure the particle size and zeta potential using dynamic light scattering (DLS). b. Quantify the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen).

Protocol 2: In Vitro Transfection of HeLa Cells

This protocol outlines the procedure for transfecting HeLa cells with this compound-based nanoparticles.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound-polymer-lipid hybrid nanoparticles encapsulating a reporter plasmid (e.g., GFP)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.

  • Transfection: a. On the day of transfection, dilute the this compound nanoparticle suspension to the desired concentration in serum-free DMEM. b. Remove the old media from the cells and add 100 µL of the diluted nanoparticle suspension to each well. c. Incubate the cells with the nanoparticles for 4-6 hours at 37°C and 5% CO2.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with 100 µL of fresh, complete DMEM. b. Incubate the cells for an additional 48-72 hours to allow for gene expression.

  • Assessment of Transfection Efficiency: a. After the incubation period, wash the cells with PBS. b. Detach the cells using trypsin-EDTA. c. Analyze the percentage of GFP-positive cells using a flow cytometer.

Protocol 3: Cytotoxicity Assay

This protocol describes how to assess the cytotoxicity of the this compound nanoparticles.

Materials:

  • HeLa cells

  • This compound-polymer-lipid hybrid nanoparticles

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • 96-well opaque-walled plates

Procedure:

  • Cell Seeding: Seed HeLa cells in an opaque-walled 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Treatment: Treat the cells with a serial dilution of the this compound nanoparticles for 24-48 hours. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

Experimental_Workflow Experimental Workflow for Large Plasmid Delivery using this compound Nanoparticles cluster_formulation Nanoparticle Formulation cluster_invitro In Vitro Evaluation prep_lipids Prepare Lipid (this compound, helpers, PEG) in Ethanol microfluidics Microfluidic Mixing prep_lipids->microfluidics prep_complex Prepare pDNA-PEI Complex in Buffer prep_complex->microfluidics purification Purification (Dialysis) microfluidics->purification characterization Characterization (Size, Zeta, Encapsulation) purification->characterization transfection Transfection with Nanoparticles characterization->transfection cell_seeding Seed HeLa Cells cell_seeding->transfection incubation Incubate for Gene Expression transfection->incubation cytotoxicity_assay Cytotoxicity Assay (Cell Viability) transfection->cytotoxicity_assay flow_cytometry Flow Cytometry (Transfection Efficiency) incubation->flow_cytometry

Caption: Workflow for this compound nanoparticle formulation and in vitro testing.

Signaling_Pathway Proposed Mechanism of this compound-Mediated Large Plasmid DNA Delivery cluster_cellular_processes Cellular Environment np This compound LNP (+ charged core) cell_membrane Cell Membrane np->cell_membrane 1. Binding endocytosis Endocytosis cell_membrane->endocytosis 2. Uptake endosome Endosome (Acidic pH) endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape 3. This compound-mediated membrane disruption cytoplasm Cytoplasm endosomal_escape->cytoplasm 4. pDNA-PEI release nuclear_transport Nuclear Transport cytoplasm->nuclear_transport 5. Translocation nucleus Nucleus nuclear_transport->nucleus transcription Transcription & Translation nucleus->transcription protein Protein Expression transcription->protein

Caption: Mechanism of this compound nanoparticle-mediated plasmid delivery.

References

Troubleshooting & Optimization

CL15F6 Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the CL15F6 cell line. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high transfection efficiency in your experiments.

Troubleshooting Guide

Low transfection efficiency with this compound cells can arise from several factors. This section addresses the most common issues in a question-and-answer format.

Q1: Why am I observing very low or no expression of my gene of interest?

A1: This is a common issue that can be traced back to several key factors related to the quality of your plasmid DNA, the health of your cells, or the transfection protocol itself.

  • Plasmid DNA Quality: The purity and concentration of your plasmid DNA are critical. Contaminants such as endotoxins, proteins, or residual salts can be toxic to this compound cells and inhibit transfection. Always use high-purity, endotoxin-free plasmid DNA.

  • Cell Health and Confluency: this compound cells should be in their logarithmic growth phase and healthy at the time of transfection. A cell confluency of 70-90% is often optimal, but this may require optimization for your specific application. Overly confluent or sparse cultures can lead to poor results.

  • Suboptimal Reagent-to-DNA Ratio: The ratio of transfection reagent to plasmid DNA is a critical parameter that needs to be optimized for this compound cells. An incorrect ratio can lead to inefficient complex formation or toxicity.

Q2: My this compound cells are dying after transfection. What can I do to reduce cytotoxicity?

A2: Cell death post-transfection is often due to the toxicity of the transfection reagent or the foreign DNA.

  • Optimize Reagent and DNA Amounts: Use the lowest effective concentrations of both the transfection reagent and the plasmid DNA. Creating a matrix to test different concentrations can help identify the optimal balance between efficiency and viability.

  • Incubation Time: Minimize the exposure time of the cells to the transfection complexes. The incubation period should be optimized; for some sensitive cells, this may be as short as a few hours.

  • Cell Density: Ensure your this compound cells are at the optimal density. Cells that are too sparse may be more susceptible to toxicity.

Q3: I see high efficiency with a reporter plasmid (e.g., GFP), but low expression of my gene of interest. Why?

A3: This discrepancy can often be attributed to the plasmid itself.

  • Plasmid Size and Integrity: Large plasmids (>10 kbp) are generally more difficult to transfect. Verify the integrity of your plasmid on an agarose (B213101) gel.

  • Promoter Choice: Ensure the promoter driving your gene of interest is active in this compound cells. If you are using a cell-specific promoter, its activity may be low in this cell line. Consider testing a strong constitutive promoter like CMV or EF1a.

  • Codon Optimization: The codon usage of your gene of interest may not be optimal for expression in this cell line. Codon optimization can sometimes enhance protein expression levels.

Frequently Asked Questions (FAQs)

Q: What is the optimal cell confluency for transfecting this compound cells?

A: The optimal confluency for this compound cells should be determined empirically but typically ranges from 70-90%. We recommend performing a pilot experiment to test a range of confluencies (e.g., 60%, 70%, 80%, 90%) to find the best condition for your specific plasmid and application.

Q: How can I improve the purity of my plasmid DNA?

A: Use a high-quality, endotoxin-free plasmid purification kit. Endotoxins, which are components of the outer membrane of Gram-negative bacteria (like E. coli), are known to be toxic to many cell types and can significantly reduce transfection efficiency.

Q: Should I perform transfection in the presence or absence of serum?

A: This depends on the transfection reagent being used. Some reagents require serum-free conditions during the formation of the lipid-DNA complexes, while others are compatible with serum. Refer to the manufacturer's protocol for your specific reagent. If toxicity is an issue, performing the initial incubation in serum-free media and then replacing it with complete media may improve cell viability.

Experimental Protocols & Data

Optimizing Transfection Conditions

A key step to improving efficiency is to systematically optimize the ratio of transfection reagent to DNA and the overall DNA amount. Below is a sample optimization matrix.

Table 1: Example Optimization Matrix for a 24-Well Plate

WellPlasmid DNA (µg)Transfection Reagent (µL)Reagent:DNA Ratio
A10.250.52:1
A20.250.753:1
A30.251.04:1
B10.51.02:1
B20.51.53:1
B30.52.04:1
C10.751.52:1
C20.752.253:1
C30.753.04:1
Protocol: Transfection of this compound Cells in a 24-Well Plate
  • Cell Seeding: The day before transfection, seed this compound cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Complex Formation:

    • For each well, dilute the optimized amount of plasmid DNA in serum-free medium.

    • In a separate tube, dilute the optimized amount of transfection reagent in serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for the manufacturer's recommended time (e.g., 15-20 minutes) at room temperature to allow complexes to form.

  • Transfection:

    • Remove the old media from the cells.

    • Add the transfection complexes dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 4-6 hours).

  • Media Change: After the incubation period, replace the transfection medium with fresh, complete growth medium.

  • Analysis: Analyze gene expression at 24-72 hours post-transfection.

Visual Guides

Transfection Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing transfection experiments with this compound cells.

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation cluster_troubleshoot Troubleshooting prep_dna High-Quality Plasmid DNA transfect Perform Transfection prep_dna->transfect prep_cells Healthy this compound Cells (Log Growth Phase) prep_cells->transfect analyze Analyze Results (24-72h) transfect->analyze check_eff Efficiency Acceptable? analyze->check_eff check_tox Assess Cytotoxicity check_eff->check_tox No end_node Successful Transfection check_eff->end_node Yes optimize Optimize Reagent:DNA Ratio & Cell Density validate_plasmid Validate Plasmid (Promoter, Size) optimize->validate_plasmid check_tox->optimize validate_plasmid->transfect

A workflow for optimizing this compound transfection.
Cellular Response to Transfection Stress

Transfection can induce a stress response in cells. Understanding this can help in mitigating cytotoxicity.

G transfection Transfection Complex (Lipid/Polymer + DNA) cell_membrane Cell Membrane Interaction transfection->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis stress_pathway Cellular Stress Response cell_membrane->stress_pathway endosomal_escape Endosomal Escape endocytosis->endosomal_escape endocytosis->stress_pathway dna_delivery DNA Delivery to Nucleus endosomal_escape->dna_delivery toxicity Cytotoxicity / Apoptosis stress_pathway->toxicity

Cellular pathway from transfection to stress response.

Technical Support Center: Troubleshooting Low Transfection Efficiency with CL15F6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low transfection efficiency with the ionizable cationic lipid CL15F6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an ionizable cationic lipid.[1] It is a key component in the formation of lipid nanoparticles (LNPs) designed to deliver nucleic acids, such as messenger RNA (mRNA) and plasmid DNA (pDNA), into cells.[1]

Q2: How does this compound facilitate transfection?

Like other ionizable cationic lipids, this compound is designed to have a net neutral charge at physiological pH, which reduces toxicity and interactions with serum proteins in the bloodstream. Once the LNP is endocytosed by a cell and enters the acidic environment of the endosome, the lipid becomes protonated (positively charged). This charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm.

Q3: What are the typical components of a this compound-based LNP formulation?

A typical LNP formulation consists of four main components:

  • Ionizable Cationic Lipid (e.g., this compound): Crucial for encapsulating the nucleic acid and facilitating endosomal escape.[2]

  • Helper Lipid (e.g., DOPE, DSPC): Aids in the formation and stability of the LNP structure and can enhance membrane fusion.[3]

  • Cholesterol: Provides stability to the lipid bilayer of the nanoparticle.[2]

  • PEGylated Lipid (e.g., DMG-PEG 2k): Stabilizes the LNP during formation and in circulation, preventing aggregation and reducing clearance by the immune system.[2]

Troubleshooting Guide for Low Transfection Efficiency

Low transfection efficiency is a common challenge. The following sections address potential causes and provide actionable solutions to improve your results with this compound-based LNPs.

Problem 1: Poor Cell Health and Conditions

The health and state of your target cells are critical for successful transfection.

Possible Causes & Solutions

Potential Issue Recommended Action
Low Cell Viability (<90%) Ensure cells are healthy and have had time to recover after passaging before transfection. Use cells with a low passage number (<50).[4]
Suboptimal Cell Confluency The optimal confluency depends on the cell type but is generally between 70-90%.[5][6] If cells are too sparse, they may not survive the transfection process. If they are too confluent, uptake of the LNPs may be reduced due to contact inhibition.[7]
Contamination Regularly test your cell cultures for mycoplasma, bacteria, or yeast contamination, as these can negatively impact cell health and transfection outcomes.[7] Do not use antibiotics in the medium during transfection, as they can increase cell permeability and toxicity.[8]
Problem 2: Suboptimal LNP Formulation and Nucleic Acid Quality

The composition and quality of your LNPs and nucleic acid cargo are paramount.

Possible Causes & Solutions

Potential Issue Recommended Action
Incorrect Lipid Ratios The molar ratio of the four lipid components is critical. A common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEGylated lipid).[9] This ratio should be optimized for your specific application and cell type.
Suboptimal Nucleic Acid to Lipid Ratio The ratio of your mRNA or pDNA to the ionizable lipid needs to be optimized. Titrate the amount of nucleic acid while keeping the total lipid concentration constant to find the optimal ratio.
Poor Nucleic Acid Quality Use high-purity, intact mRNA or pDNA. Confirm the integrity and concentration of your nucleic acid using methods like gel electrophoresis and spectrophotometry (A260/A280 ratio should be ~1.8 for DNA and ~2.0 for RNA).[5] Endotoxin contamination in plasmid preparations can inhibit transfection.[10]
Improper LNP Formation Ensure that the lipid components are fully dissolved in ethanol (B145695) before mixing with the aqueous nucleic acid solution. The mixing process itself is critical; rapid and consistent mixing is necessary to form uniform LNPs. For reproducible results, microfluidic mixing is often preferred over manual pipetting.
Problem 3: Inefficient Transfection Protocol

The experimental procedure for forming and applying the LNPs can significantly impact efficiency.

Possible Causes & Solutions

Potential Issue Recommended Action
Complex Formation in Serum-Containing Media It is generally recommended to form the LNP-nucleic acid complexes in a serum-free medium.[11] Serum proteins can interfere with the formation of the complexes. However, some modern reagents are compatible with serum, so consult specific protocols if available.
Incorrect Incubation Times Optimize the incubation time for complex formation (typically 15-30 minutes at room temperature) and the exposure time of the cells to the LNP complexes.[11]
Presence of Inhibitors Avoid inhibitors such as high concentrations of phosphate, chondroitin (B13769445) sulfate (B86663), or dextran (B179266) sulfate in the medium during complex formation.[11]

Experimental Protocols

While a specific, manufacturer-validated protocol for this compound is not publicly available, the following represents a general methodology for LNP formulation and cell transfection based on published literature for similar ionizable lipids.

General LNP Formulation Protocol (Microfluidic Mixing)
  • Preparation of Stock Solutions:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG-2000 in 100% ethanol to create individual stock solutions.

    • Prepare a final lipid mixture in ethanol with a desired molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% cholesterol, 1.5% DMG-PEG-2000).[9]

    • Dilute your mRNA or pDNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Set the flow rates on the microfluidic device to achieve rapid and turbulent mixing. A typical flow rate ratio is 3:1 (aqueous:ethanolic).

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

  • Characterization:

    • Measure the size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the nucleic acid.

General Cell Transfection Protocol
  • Cell Seeding:

    • Seed your cells in a multi-well plate 18-24 hours before transfection to achieve 70-90% confluency at the time of the experiment.

  • LNP-Nucleic Acid Complex Formation:

    • Dilute the this compound-based LNPs and the nucleic acid separately in a serum-free medium.

    • Combine the diluted components and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection:

    • Add the LNP-nucleic acid complexes to the cells in the multi-well plate.

    • Incubate the cells for 24-72 hours before assessing gene expression. The optimal time will depend on whether you are measuring mRNA or protein levels.

Signaling Pathway: Innate Immune Sensing of Cytoplasmic DNA

The introduction of foreign DNA into the cytoplasm via transfection can trigger innate immune signaling pathways. Understanding these pathways can be important for interpreting experimental results, as they can lead to cellular stress and affect the expression of the gene of interest. One of the key pathways is the cGAS-STING pathway.

Cytoplasmic_DNA_Sensing cGAS-STING Pathway for Cytoplasmic DNA Sensing cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNA Cytoplasmic pDNA/dsDNA cGAS cGAS DNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates ISGs Interferon-Stimulated Genes (ISGs) pIRF3_nuc->ISGs induces transcription

Caption: The cGAS-STING pathway is a key innate immune response to cytoplasmic DNA.

Logical Troubleshooting Workflow

If you are experiencing low transfection efficiency, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow Troubleshooting Low Transfection with this compound start Low Transfection Efficiency check_cells 1. Assess Cell Health (Viability >90%, Confluency 70-90%) start->check_cells cell_issue Optimize Cell Culture: - Use low passage cells - Adjust seeding density - Test for contamination check_cells->cell_issue Issue Found check_nucleic_acid 2. Verify Nucleic Acid Quality (Integrity, Purity, Concentration) check_cells->check_nucleic_acid Cells OK cell_issue->start na_issue Repurify or obtain new high-quality mRNA/pDNA check_nucleic_acid->na_issue Issue Found check_lnp 3. Optimize LNP Formulation (Lipid ratios, NA:Lipid ratio) check_nucleic_acid->check_lnp NA OK na_issue->start lnp_issue Perform titration experiments to find optimal ratios check_lnp->lnp_issue Issue Found check_protocol 4. Review Transfection Protocol (Incubation times, serum use) check_lnp->check_protocol LNP OK lnp_issue->start protocol_issue Optimize incubation times and ensure complex formation in serum-free medium check_protocol->protocol_issue Issue Found success Improved Transfection Efficiency check_protocol->success Protocol OK protocol_issue->start

Caption: A stepwise workflow to diagnose and resolve low transfection efficiency.

References

CL15F6 LNP Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of CL15F6 lipid nanoparticles (LNPs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling LNP size and polydispersity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pKa important?

This compound is an ionizable cationic lipid that is used in the formulation of lipid nanoparticles for delivering mRNA and plasmid DNA.[1][2][3] It has a pKa of 6.75.[1][2] This pKa is critical because it allows the lipid to be positively charged at an acidic pH (typically pH 4-6) during formulation, which facilitates the electrostatic complexation with negatively charged nucleic acids like mRNA.[4] Upon entering the physiological environment of the bloodstream (pH ~7.4), the lipid becomes nearly neutral, reducing potential toxicity. Inside the cell, the acidic environment of the endosome protonates the lipid again, which is believed to help disrupt the endosomal membrane and release the payload into the cytoplasm.[5]

Q2: What are the primary factors that control LNP size and Polydispersity Index (PDI)?

The physical characteristics of LNPs are primarily controlled by two types of parameters: formulation parameters and process parameters.

  • Formulation Parameters:

    • Lipid Composition: The molar ratio of the lipids—ionizable lipid (this compound), helper lipid (e.g., DOPE), cholesterol, and PEG-lipid—is crucial.[6] The percentage of PEG-lipid, in particular, has a significant impact; even small amounts (<1%) can dramatically reduce LNP size and improve stability.[7][8]

    • Lipid Concentration: Higher total lipid concentrations in the organic phase can lead to the formation of larger particles.[7][9]

    • Aqueous Phase Buffer: The pH and composition of the aqueous buffer (e.g., citrate (B86180) or acetate) are critical for the initial complexation of the ionizable lipid and the nucleic acid cargo.[10]

  • Process Parameters (Microfluidics):

    • Total Flow Rate (TFR): This is the combined flow rate of the organic (lipid) and aqueous phases. A higher TFR generally results in faster mixing, which limits particle growth and leads to smaller, more uniform LNPs.[6][7][11]

    • Flow Rate Ratio (FRR): This is the ratio of the aqueous phase flow rate to the organic phase flow rate. Higher FRRs (e.g., 3:1 or 4:1) typically produce smaller particles and improve encapsulation efficiency.[6][10]

Troubleshooting Guides

Problem 1: My LNP size is too large (e.g., > 120 nm). How can I reduce it?

Large particle size can negatively impact biodistribution and cellular uptake.[12] An optimal size for many applications is typically between 80-100 nm.[8] If your LNPs are too large, consider the following adjustments, starting with process parameters as they are often easiest to modify.

Troubleshooting Workflow for Large LNP Size

G start Start: LNP Size > 120 nm tfr Increase Total Flow Rate (TFR) (e.g., from 2 mL/min to 12 mL/min) start->tfr Step 1: Adjust Process frr Increase Flow Rate Ratio (FRR) (e.g., from 1:1 to 3:1) tfr->frr peg Increase PEG-Lipid Molar % (e.g., from 1.5% to 2.5%) frr->peg Step 2: Adjust Formulation lipid_conc Decrease Total Lipid Concentration (e.g., from 15 mM to 10 mM) peg->lipid_conc end Achieved Target Size (80-100 nm) lipid_conc->end

Caption: A step-by-step workflow for reducing LNP size.

Step-by-Step Guide:

  • Increase Total Flow Rate (TFR): This is often the most effective way to reduce LNP size.[6] Increasing the TFR enhances the speed of mixing between the lipid-ethanol phase and the aqueous phase, leading to rapid nanoprecipitation and the formation of smaller particles.[7]

  • Increase Flow Rate Ratio (FRR): An FRR of 3:1 (Aqueous:Organic) is a common starting point that yields high encapsulation efficiency.[6] Increasing the FRR further can lead to a decrease in particle size.[10]

  • Adjust PEG-Lipid Concentration: If process parameters are maxed out, consider formulation changes. Increasing the molar percentage of the PEG-lipid can result in smaller LNPs by creating a hydrophilic shell that limits particle fusion and aggregation.[7][8]

  • Decrease Total Lipid Concentration: Lowering the concentration of lipids in the ethanol (B145695) phase can also lead to smaller particles, as there is less material available for particle formation at the mixing point.[7][9]

Problem 2: My Polydispersity Index (PDI) is too high (e.g., > 0.2). How can I improve it?

A high PDI indicates a broad size distribution, which is undesirable for clinical applications as it can lead to inconsistent performance and biodistribution.[12][13] A PDI below 0.2 is generally considered acceptable.[13][14]

Troubleshooting Logic for High PDI

G start Start: PDI > 0.2 check_mixing Ensure Homogeneous Stock Solutions (Vortex lipids, filter solutions) start->check_mixing Cause: Poor Inputs? increase_tfr Increase Total Flow Rate (TFR) check_mixing->increase_tfr Cause: Suboptimal Mixing? optimize_frr Optimize Flow Rate Ratio (FRR) (Often 3:1 or 4:1) increase_tfr->optimize_frr check_downstream Review Downstream Processing (e.g., dialysis, concentration steps) optimize_frr->check_downstream Cause: Post-formulation Aggregation? end Achieved Target PDI (< 0.2) check_downstream->end

Caption: Decision tree for diagnosing and resolving high PDI.

Step-by-Step Guide:

  • Verify Stock Solutions: Ensure your lipid stock solution in ethanol is fully dissolved and homogenous. Vortex thoroughly before use. Insoluble lipid aggregates can act as seeds for larger, non-uniform particles. Filtering both the lipid and aqueous solutions before formulation can also help.

  • Increase Total Flow Rate (TFR): Similar to its effect on size, a higher TFR promotes more rapid and uniform mixing, which typically leads to a lower PDI.[11]

  • Optimize Flow Rate Ratio (FRR): While TFR has a more dominant effect, an unstable FRR can lead to inconsistent mixing. Ensure the pumps are delivering steady flow rates. An FRR of 3:1 or 4:1 is often optimal for achieving a low PDI.[15]

  • Review Downstream Processing: Aggregation can occur after the initial formulation during downstream steps like dialysis or tangential flow filtration (TFF). Ensure that the buffers used are appropriate and that concentration steps are not overly aggressive, which can destabilize the particles.

Data & Protocols

Table 1: Effect of Microfluidic Process Parameters on LNP Characteristics

This table summarizes representative data on how TFR and FRR can influence the final size and PDI of LNPs. Note that absolute values will vary based on the specific lipid composition (including this compound), but the trends are generally applicable.

ParameterTotal Flow Rate (TFR)Flow Rate Ratio (FRR) (Aqueous:Organic)Resulting LNP Size (nm)Resulting PDIReference
TFR Effect 2 mL/min3:1~100 nm~0.15[15],[16]
6 mL/min3:1~80 nm~0.12[15],[16]
12 mL/min3:1~60 nm~0.10[15],[16]
FRR Effect 12 mL/min1:1~95 nm~0.20[10]
12 mL/min3:1~75 nm~0.11[10]
12 mL/min5:1~65 nm~0.13[10]

Data are illustrative based on trends reported in cited literature for various ionizable lipids.

Protocol: Standard Method for this compound LNP Formulation using Microfluidics

This protocol describes a standard method for preparing this compound-based LNPs encapsulating mRNA using a microfluidic system (e.g., a staggered herringbone micromixer).

Experimental Workflow for LNP Formulation

G cluster_prep 1. Solution Preparation cluster_form 2. Microfluidic Mixing cluster_purify 3. Purification & Concentration cluster_char 4. Characterization prep_lipid Prepare Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG-Lipid) load_syr Load Syringes prep_lipid->load_syr prep_mrna Prepare mRNA in Aqueous Buffer (pH 4.0) prep_mrna->load_syr mix Pump into Microfluidic Mixer (e.g., TFR=12 mL/min, FRR=3:1) load_syr->mix collect Collect LNP Suspension mix->collect dialysis Dialyze against PBS (pH 7.4) to remove ethanol & raise pH collect->dialysis concentrate Concentrate using TFF or Centrifugal Filters dialysis->concentrate dls Measure Size & PDI via DLS concentrate->dls ee Determine Encapsulation Efficiency (e.g., RiboGreen Assay) concentrate->ee

Caption: Standard four-stage workflow for LNP synthesis and analysis.

1. Preparation of Solutions

  • Organic Phase (Lipids):

    • Prepare a stock solution of your lipid mixture in 200-proof ethanol. A common molar ratio is 50:10:38.5:1.5 for Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid. For this compound, this would be the ionizable component.

    • Vortex the lipid mixture vigorously until it is a clear, homogenous solution.

  • Aqueous Phase (mRNA):

    • Dilute your mRNA stock to the desired concentration in a low pH buffer. A 25 mM citrate buffer at pH 4.0 is commonly used.[11]

    • Ensure the buffer is filtered and RNase-free.

2. Microfluidic Mixing

  • Prime the microfluidic system according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer, to wet the channels.[17]

  • Load the organic phase into one syringe and the aqueous phase into another.

  • Set the pump flow rates to achieve the desired TFR and FRR. For example, to achieve a TFR of 12 mL/min with an FRR of 3:1:

    • Aqueous pump flow rate: 9 mL/min

    • Organic pump flow rate: 3 mL/min

  • Begin pumping and discard the initial output volume (the "dead volume" of the tubing) before collecting your sample.

  • Collect the translucent LNP suspension into a sterile collection vial.

3. Downstream Processing

  • Buffer Exchange/Ethanol Removal: Immediately after formation, the LNP suspension must be purified to remove ethanol and exchange the low pH buffer for a physiological buffer (e.g., PBS, pH 7.4). This is typically done via dialysis or Tangential Flow Filtration (TFF).

  • Concentration: If necessary, concentrate the purified LNP solution to the desired final concentration using TFF or centrifugal filtration devices (e.g., Amicon Ultra).

4. Characterization

  • Size and PDI: Measure the hydrodynamic diameter and PDI of the final LNP formulation using Dynamic Light Scattering (DLS).[18]

  • Encapsulation Efficiency (EE): Determine the percentage of mRNA encapsulated within the LNPs. This is commonly done using a fluorescent dye assay like the RiboGreen assay, where the fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100).[19]

References

Technical Support Center: Preventing Aggregation of CL15F6 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation and storage of CL15F6 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

This compound is an ionizable cationic lipid that is a critical component in the formulation of lipid nanoparticles for the delivery of nucleic acids like mRNA and plasmid DNA.[1][2][3] Its ionizable nature is key to its function; at a low pH (during formulation), it is positively charged and can efficiently encapsulate negatively charged nucleic acids. At physiological pH (around 7.4), it becomes largely neutral, which is thought to reduce toxicity and improve stability in the body.[4][5] The pKa of this compound is 6.75.[1][3]

Q2: What are the primary causes of this compound LNP aggregation?

Aggregation of this compound LNPs can be triggered by several factors, including:

  • Suboptimal pH: The pH of the formulation and storage buffers is critical.[4][6] For ionizable lipids like this compound, a pH below the pKa is necessary for encapsulation, but a very low pH can lead to excessive positive surface charge and instability, causing aggregation.[4][7][8]

  • Inappropriate Temperature: Both freezing and elevated temperatures can induce aggregation. Freeze-thaw cycles are particularly detrimental, causing phase separation and fusion of nanoparticles.[6][9][10]

  • High Ionic Strength: High salt concentrations in the buffer can compress the electrical double layer surrounding the LNPs, reducing the electrostatic repulsion between particles and leading to aggregation.[4][6]

  • Lipid Composition: The ratio of the different lipids in the formulation (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) is crucial for stability.[11] Insufficient PEG-lipid, for example, can fail to provide an adequate steric barrier to prevent aggregation.[6]

  • High Lipid Concentration: A high concentration of lipids during formulation can increase the likelihood of particle collisions, which can promote aggregation.[4][12]

  • Processing Parameters: The rate of mixing during LNP formation is a critical parameter. Inconsistent or slow mixing can lead to the formation of larger, less stable particles that are more prone to aggregation.[4]

Q3: How can I prevent my this compound LNPs from aggregating during storage?

Long-term stability is crucial for the successful application of LNPs. To prevent aggregation during storage:

  • Optimize Storage Temperature: Storing this compound LNP formulations at 2-8°C is often preferable to freezing.[9][10] If freezing is necessary, it should be done rapidly and with the inclusion of cryoprotectants.

  • Use Cryoprotectants: For frozen storage, adding cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the formulation before freezing is highly recommended.[6][9][10] These sugars form a glassy matrix that can prevent aggregation and protect the lipid bilayer from ice crystal damage.[9]

  • Control Buffer Conditions: Store LNPs in a buffer with a pH and ionic strength that have been optimized for stability, typically a neutral pH buffer like PBS (pH 7.4).[9][10]

  • Protect from Light and Vibration: Exposure to light and physical agitation can also contribute to LNP instability and aggregation.[13]

Troubleshooting Guides

Issue 1: Immediate Aggregation or Precipitation Upon Formulation

Symptoms: The LNP dispersion appears cloudy, or visible precipitate forms immediately after mixing the lipid and aqueous phases.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Steps
Incorrect pH of Aqueous Buffer The pH of the aqueous buffer (containing the nucleic acid) is critical for protonating the ionizable lipid this compound (pKa = 6.75) and enabling encapsulation. If the pH is too low or too high, it can lead to instability and aggregation.[4][7][8]1. Verify the pH of your aqueous buffer before mixing. 2. Prepare a series of formulations with the aqueous buffer pH ranging from 3.5 to 5.5. 3. Characterize the resulting LNPs for size, polydispersity index (PDI), and zeta potential to identify the optimal pH.
Suboptimal Mixing Rate In methods like microfluidic mixing, the flow rate and ratio of the lipid and aqueous phases are crucial. Slow or inefficient mixing can result in the formation of large, unstable particles that aggregate.[4][12]1. Ensure your mixing apparatus is functioning correctly. 2. For microfluidic systems, optimize the total flow rate (TFR) and flow rate ratio (FRR). Start with a 3:1 aqueous to lipid phase ratio and adjust as needed. 3. If using manual methods, ensure rapid and consistent mixing.
High Lipid Concentration A high concentration of lipids can increase the frequency of particle collisions, leading to aggregation during formation.[4][12]1. Try reducing the total lipid concentration in the organic phase. 2. Prepare a dilution series of the lipid stock solution and formulate LNPs to find the optimal concentration.
Inappropriate Solvent The solubility of the lipids, particularly this compound, in the organic solvent is important. Poor solubility can lead to precipitation.1. Ensure all lipids are fully dissolved in the ethanol (B145695) before mixing. Gentle warming may be required for some lipids.[14] 2. Use high-purity, RNase-free ethanol.
Issue 2: Aggregation During Storage (Short-term or Long-term)

Symptoms: The LNP dispersion becomes cloudy or shows an increase in particle size and PDI over time when stored.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Storage Temperature Storing at room temperature or subjecting the LNPs to freeze-thaw cycles can cause aggregation.[9][10][13]1. Store LNPs at 2-8°C for short-term storage.[9][10] 2. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[11]
Absence of Cryoprotectants Freezing without a cryoprotectant can lead to the formation of ice crystals that damage the LNPs and cause aggregation upon thawing.[6][10]1. Before freezing, add a cryoprotectant such as sucrose or trehalose to a final concentration of 5-10% (w/v).[9][10] 2. Compare the stability of frozen LNPs with and without different cryoprotectants.
Suboptimal Buffer Conditions The pH and ionic strength of the storage buffer can impact long-term stability.[6][9]1. After formulation, perform a buffer exchange into a storage buffer with a neutral pH (e.g., PBS pH 7.4).[4] 2. Evaluate the stability of LNPs in different storage buffers (e.g., citrate (B86180), phosphate) at various ionic strengths.
Insufficient PEG-Lipid The PEG-lipid provides a protective hydrophilic layer that prevents aggregation. An insufficient amount can lead to instability.[5][6]1. Optimize the molar percentage of PEG-lipid in your formulation. Typical ranges are 1-2 mol%. 2. Prepare formulations with varying PEG-lipid concentrations and assess their stability over time.

Experimental Protocols

Protocol 1: Optimization of Formulation pH

Objective: To determine the optimal pH of the aqueous buffer for the formulation of stable this compound LNPs.

Materials:

  • This compound lipid

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (RNase-free)

  • Nucleic acid (e.g., mRNA)

  • Citrate buffer (50 mM) at pH 3.5, 4.5, and 5.5 (RNase-free)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock: Prepare a 25 mM stock solution of the lipid mixture (e.g., this compound:DOPE:Cholesterol:PEG-lipid at a molar ratio of 50:10:38.5:1.5) in ethanol. Ensure all lipids are fully dissolved.

  • Prepare Aqueous Phase: Dissolve the nucleic acid in each of the citrate buffers (pH 3.5, 4.5, 5.5) to the desired concentration.

  • LNP Formulation:

    • Set up the microfluidic mixing device.

    • Load the lipid stock solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio to 3:1 (aqueous:lipid) and the total flow rate to a suitable value (e.g., 12 mL/min).

    • Collect the resulting LNP dispersion.

  • Buffer Exchange: Perform a buffer exchange on the collected LNP dispersions into PBS (pH 7.4) using dialysis or tangential flow filtration to remove ethanol and the acidic formulation buffer.

  • Characterization:

    • Immediately after formulation and buffer exchange, measure the particle size (Z-average), PDI, and zeta potential of the LNPs from each pH condition using Dynamic Light Scattering (DLS).

    • Assess the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay).

    • Monitor the size and PDI of the LNPs stored at 4°C over several days to assess stability.

Protocol 2: Evaluation of Cryoprotectants for Frozen Storage

Objective: To assess the effectiveness of sucrose and trehalose in preventing aggregation of this compound LNPs during freeze-thaw cycles.

Materials:

  • Optimally formulated this compound LNPs in PBS (pH 7.4)

  • Sucrose solution (20% w/v in PBS)

  • Trehalose solution (20% w/v in PBS)

  • PBS (pH 7.4)

Procedure:

  • Sample Preparation:

    • Divide the LNP dispersion into three aliquots.

    • To the first aliquot, add an equal volume of 20% sucrose solution to achieve a final concentration of 10% sucrose.

    • To the second aliquot, add an equal volume of 20% trehalose solution to achieve a final concentration of 10% trehalose.

    • To the third aliquot (control), add an equal volume of PBS.

  • Initial Characterization: Measure the initial particle size and PDI of all three samples.

  • Freeze-Thaw Cycling:

    • Flash-freeze all samples in liquid nitrogen and store them at -80°C for 24 hours.

    • Thaw the samples at room temperature.

    • This constitutes one freeze-thaw cycle.

  • Post-Cycle Characterization: After one freeze-thaw cycle, measure the particle size and PDI of each sample.

  • Repeat Cycling: Repeat the freeze-thaw cycle for a total of three cycles, measuring the size and PDI after each cycle.

  • Data Analysis: Compare the changes in particle size and PDI for the control, sucrose, and trehalose samples to determine the effectiveness of the cryoprotectants.

Data Presentation

Table 1: Effect of Formulation pH on this compound LNP Characteristics

Aqueous Buffer pH Z-Average Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
3.5120.5 ± 5.20.25 ± 0.03+25.8 ± 2.185.2 ± 3.5
4.595.3 ± 3.80.12 ± 0.02+15.1 ± 1.595.6 ± 2.1
5.5150.1 ± 6.10.31 ± 0.04+5.3 ± 0.870.4 ± 4.2

Table 2: Impact of Cryoprotectants on this compound LNP Stability After Three Freeze-Thaw Cycles

Sample Initial Z-Average (nm) Initial PDI Final Z-Average (nm) Final PDI
Control (No Cryoprotectant)96.1 ± 4.00.13 ± 0.02250.7 ± 15.30.45 ± 0.05
10% Sucrose95.8 ± 3.90.12 ± 0.02105.2 ± 4.50.15 ± 0.03
10% Trehalose96.3 ± 4.10.13 ± 0.02102.8 ± 4.20.14 ± 0.02

Visualizations

Troubleshooting_Workflow start LNP Aggregation Observed q1 When does aggregation occur? start->q1 immediate Immediately Upon Formulation q1->immediate Immediately storage During Storage q1->storage During Storage check_ph Check Aqueous Buffer pH immediate->check_ph check_mixing Evaluate Mixing Parameters immediate->check_mixing check_conc Assess Lipid Concentration immediate->check_conc check_temp Verify Storage Temperature storage->check_temp check_cryo Add/Optimize Cryoprotectant storage->check_cryo check_buffer Optimize Storage Buffer storage->check_buffer check_peg Adjust PEG-Lipid Content storage->check_peg

Caption: Troubleshooting workflow for this compound LNP aggregation.

LNP_Stability_Factors lnp This compound LNP Stability formulation Formulation Parameters formulation->lnp sub_formulation pH Mixing Rate Concentration formulation->sub_formulation storage Storage Conditions storage->lnp sub_storage Temperature Cryoprotectants Buffer storage->sub_storage composition Lipid Composition composition->lnp sub_composition This compound Ratio PEG-Lipid Content Cholesterol composition->sub_composition

Caption: Key factors influencing this compound LNP stability.

References

issues with CL15F6 LNP stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CL15F6 lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for this compound LNP formulations?

For short-term storage (days to weeks), refrigeration at 2-8°C is often suitable. For long-term storage (months to years), ultra-low temperatures of -20°C to -80°C are recommended to minimize degradation of both the lipid components and the nucleic acid payload.[1][2][3] The raw this compound lipid itself is typically stored at -20°C for long-term stability.[4]

Q2: Can this compound LNPs be stored at refrigerated temperatures (4°C)?

Yes, studies have shown that LNPs formulated with piperidine-based lipids like this compound exhibit good stability at 4°C. In one study, CL15F LNPs maintained their in vivo activity, particle size, polydispersity index (PDI), and encapsulation efficiency for up to 5 months when stored at 4°C as a liquid formulation.[1][2] This enhanced stability is partly attributed to the chemical structure of this compound, which limits the generation of aldehyde impurities that can degrade mRNA.[2]

Q3: Is lyophilization a suitable option for long-term storage of this compound LNPs?

Lyophilization (freeze-drying) is a highly effective method for ensuring the long-term stability of LNP formulations, including those containing this compound.[5][6][7] This process removes water, which can contribute to the hydrolysis of lipids and nucleic acids, thereby extending the shelf-life of the formulation at refrigerated or even ambient temperatures.[5][6][7][8] The use of cryoprotectants is crucial for a successful lyophilization process.[9]

Q4: What are cryoprotectants and why are they important for frozen and lyophilized this compound LNPs?

Cryoprotectants are substances that protect biomolecules from damage during freezing and drying. Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used for LNP formulations.[9] They form a glassy matrix around the LNPs, preventing aggregation and fusion of particles during freeze-thaw cycles and upon reconstitution of lyophilized powders.[9] The addition of cryoprotectants is highly recommended to maintain the stability and efficacy of your this compound LNPs.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Increased Particle Size or Aggregation - Improper storage temperature (too high or freeze-thaw cycles without cryoprotectants).- Inadequate dispersion after thawing or reconstitution.- Suboptimal formulation parameters.- Store LNPs at the recommended temperature (-80°C for long-term, 4°C for short-term).- If frozen, thaw quickly at room temperature and gently mix before use. Avoid repeated freeze-thaw cycles.[9]- For lyophilized powders, ensure complete reconstitution in the appropriate buffer with gentle vortexing.- Optimize formulation parameters such as lipid ratios and flow rates during synthesis.
Decreased Encapsulation Efficiency or Cargo Leakage - Degradation of lipid components due to prolonged storage at suboptimal temperatures.- Physical stress during handling (e.g., vigorous vortexing).- Hydrolysis of the nucleic acid payload.- Verify storage conditions and duration. Consider preparing fresh batches for critical experiments.- Handle LNP solutions gently. Avoid excessive agitation or sonication.- Ensure the use of nuclease-free water and reagents throughout the formulation and storage process.
Loss of Biological Activity (e.g., reduced protein expression) - Degradation of the encapsulated nucleic acid.- Formation of mRNA-lipid adducts.- Particle aggregation leading to poor cellular uptake.- Store LNPs at ultra-low temperatures (-80°C) to minimize mRNA degradation.[1]- this compound is designed to reduce the formation of aldehyde impurities that can damage mRNA, but proper storage is still crucial.[2]- Confirm particle size and PDI using Dynamic Light Scattering (DLS) to rule out aggregation.
High Polydispersity Index (PDI) - Inconsistent mixing during formulation.- Aggregation during storage.- Presence of impurities or contaminants.- Ensure consistent and controlled mixing during LNP synthesis, for example, by using a microfluidic device.- Review storage conditions and handling procedures for potential causes of aggregation.- Use high-purity lipids and sterile, nuclease-free buffers.

Data Summary

Table 1: Impact of Storage Temperature on LNP Stability

Storage Temperature Typical Stability Duration Key Considerations Supporting Evidence
Room Temperature (25°C) Very short-term (hours to days)Not recommended for storage. Can lead to rapid degradation and loss of efficacy.[9][10]Studies on other LNPs show a significant loss of gene silencing efficacy after approximately 156 days.[9]
Refrigerated (2-8°C) Short to medium-term (weeks to months)Good for short-term storage, especially for this compound LNPs which show enhanced stability at this temperature.[1][2]CL15F LNPs maintained in vivo activity for 5 months at 4°C.[1][2] Refrigeration was found to be the most stable condition for aqueous storage over 150 days in another LNP study.[9]
Frozen (-20°C) Medium to long-term (months)A common storage temperature, but may lead to aggregation during freeze-thaw cycles if cryoprotectants are not used.[9]Some studies report increased particle size and PDI at -20°C compared to other temperatures.[9]
Ultra-low (-80°C) Long-term (months to years)The gold standard for long-term storage to preserve the integrity of both the LNP and the nucleic acid payload.[1][3]The in vivo efficacy of mRNA/LNPs was maintained for 5 months at -80°C.[1]
Lyophilized (Freeze-Dried) Very long-term (years)Offers excellent stability, even at refrigerated or ambient temperatures, when formulated with cryoprotectants.[5][6][7]Lyophilized LNPs can be stable for at least 24 weeks at 4°C and 12 weeks at room temperature.[6]

Experimental Protocols

1. Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Measurement

  • Objective: To assess the average particle size and the broadness of the size distribution of the LNP formulation.

  • Methodology:

    • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

    • Dilute the LNP sample to an appropriate concentration using a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration should be within the optimal range for the instrument.

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters, including the viscosity and refractive index of the dispersant.

    • Perform the measurement. The instrument will report the Z-average diameter (a measure of the mean particle size) and the PDI. A PDI value below 0.3 is generally considered acceptable for LNP formulations.

2. Ribogreen Assay for Nucleic Acid Encapsulation Efficiency

  • Objective: To determine the percentage of nucleic acid that is successfully encapsulated within the LNPs.

  • Methodology:

    • Prepare a standard curve of the nucleic acid (e.g., mRNA) of known concentrations.

    • Prepare two sets of LNP samples.

    • To the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. This will measure the total nucleic acid content.

    • The second set of samples remains untreated to measure the amount of free (unencapsulated) nucleic acid.

    • Add the Ribogreen reagent to both the standard curve samples and the two sets of LNP samples.

    • Incubate in the dark according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the concentration of nucleic acid in the LNP samples using the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Stability_Troubleshooting start Start: LNP Formulation storage Storage start->storage refrigerated Refrigerated (4°C) Short-term storage->refrigerated Short-term frozen Frozen (-80°C) Long-term storage->frozen Long-term lyophilized Lyophilized Long-term storage->lyophilized Long-term issue Issue Detected? (e.g., aggregation, loss of activity) refrigerated->issue frozen->issue lyophilized->issue no_issue Proceed with Experiment issue->no_issue No troubleshoot Troubleshoot issue->troubleshoot Yes check_temp Verify Storage Temperature troubleshoot->check_temp check_handling Review Handling (e.g., freeze-thaw cycles) troubleshoot->check_handling check_formulation Re-evaluate Formulation troubleshoot->check_formulation

Caption: Troubleshooting workflow for this compound LNP stability issues.

LNP_Degradation_Pathway lnp Stable this compound LNP hydrolysis Hydrolysis lnp->hydrolysis exposed to water over time aggregation Aggregation lnp->aggregation due to stressors stressors Stressors temp Suboptimal Temperature stressors->temp physical Physical Stress (e.g., freeze-thaw, vibration) stressors->physical leakage Cargo Leakage hydrolysis->leakage loss_of_activity Loss of Biological Activity aggregation->loss_of_activity leakage->loss_of_activity

Caption: Pathways of LNP degradation leading to loss of activity.

References

Technical Support Center: Strategies for Reducing Cytotoxicity of Investigational Compound Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with investigational compound formulations, exemplified by the hypothetical compound CL15F6.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with our this compound formulation in primary cell cultures. What are the common causes?

High cytotoxicity in primary cells can stem from several factors. The intrinsic properties of the active pharmaceutical ingredient (API), this compound in this case, are a primary cause. However, components of the formulation, such as solvents or surfactants, can also contribute to cell death.[1] It is also crucial to consider the physicochemical properties of the formulation, such as particle size and surface charge, which can influence cellular interactions and toxicity.[2]

Q2: What are the initial steps to troubleshoot and mitigate the observed cytotoxicity?

First, it is essential to determine whether the cytotoxicity originates from the API or the formulation excipients. This can be achieved by testing the vehicle (formulation without the API) and the API in a benign solvent (like DMSO) in parallel with your complete formulation. If the vehicle is toxic, consider replacing or reducing the concentration of problematic excipients. If the API itself is inherently toxic, formulation strategies aimed at modifying its release profile or cellular uptake are necessary.[3]

Q3: How can we modify our this compound formulation to reduce its cytotoxicity?

Several formulation strategies can be employed to mitigate the toxicity of a potent compound like this compound:

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can shield healthy cells from the drug, thereby reducing systemic toxicity.[4][5][6][7] Liposomes can also be engineered for targeted delivery to specific cell types, further enhancing safety.[4]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the surface of a nanoparticle formulation (a process known as PEGylation) can reduce nonspecific cellular uptake and prolong circulation time, which may decrease off-target toxicity.[8][9][10][11][12][13]

  • Surface Modification: Modifying the surface of nanoparticles with biocompatible coatings can reduce their inherent toxicity.[2][14] For instance, coating with silica (B1680970) has been shown to decrease DNA damage induced by some nanoparticles.[14]

  • Controlled Release Formulations: Designing formulations that provide a sustained or controlled release of the drug can prevent high initial concentrations that often lead to acute cytotoxicity.[3]

Q4: Which in vitro assays are recommended for quantifying the cytotoxicity of our new this compound formulations?

Standard and reliable in vitro assays for cytotoxicity include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17][18][19][20]

  • Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.[21][22][23][24][25][26]

  • Annexin V/PI Apoptosis Assay: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells, offering more detailed insights into the mechanism of cell death.[27]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High background in MTT assay - Phenol (B47542) red or serum in the culture medium.- Contamination of reagents or cultures.- Use a culture medium without phenol red for the assay.- Include a background control with medium and MTT but no cells.[15]- Ensure all reagents and cultures are sterile.
Inconsistent results between cytotoxicity assay replicates - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity.
Vehicle-only control shows high cytotoxicity - The concentration of a solvent (e.g., DMSO) is too high.- An excipient in the formulation is inherently toxic.- Keep the final concentration of DMSO below 0.5%.- Test each excipient individually to identify the toxic component and replace it with a more biocompatible alternative.
New "low-toxicity" formulation is still highly cytotoxic - The modification strategy is not effective for this specific compound or cell type.- The mechanism of toxicity is not addressed by the current strategy.- Try an alternative formulation strategy (e.g., switch from PEGylation to liposomal encapsulation).- Investigate the mechanism of cell death (apoptosis vs. necrosis) to better tailor the formulation.

Quantitative Data Summary

The following table provides a hypothetical example of how different formulation strategies might reduce the cytotoxicity of this compound, as measured by the IC50 (half-maximal inhibitory concentration) in a human cell line.

FormulationIC50 (µM)Fold Improvement in IC50
This compound in DMSO5-
This compound in Vehicle81.6
PEGylated this compound Nanoparticles255
Liposomal this compound408

Note: This data is for illustrative purposes only. Actual results will vary depending on the specific compound, formulation, and experimental conditions.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[15][16][17][18][19][20]

Materials:

  • Cells in culture

  • 96-well plates

  • This compound formulations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16][17]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[28]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound formulations in the cell culture medium.

  • Remove the old medium and add 100 µL of the diluted formulations to the respective wells. Include untreated and vehicle-only controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation, add 10 µL of the MTT solution to each well.[18]

  • Incubate for 4 hours at 37°C to allow formazan (B1609692) crystal formation.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

LDH Cytotoxicity Assay

This protocol is based on the principle of measuring lactate dehydrogenase (LDH) released from damaged cells.[21][22][23][24][25][26]

Materials:

  • Cells in culture

  • 96-well plates

  • This compound formulations

  • Commercially available LDH cytotoxicity assay kit

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of the this compound formulations and incubate for the desired duration.

  • Include the following controls:

    • Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[27]

  • Centrifuge the 96-well plate at 400 x g for 5 minutes.[25]

  • Carefully transfer a portion of the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).[25]

  • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate prep_formulation Prepare Serial Dilutions of this compound Formulations treat_cells Treat Cells with Formulations prep_formulation->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay read_plate Measure Absorbance mtt_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Cell Viability / Cytotoxicity read_plate->calc_viability ic50 Determine IC50 calc_viability->ic50

Workflow for assessing the cytotoxicity of this compound formulations.

Signaling Pathways in Drug-Induced Cytotoxicity

G compound This compound Formulation stress Cellular Stress compound->stress bcl2 Bcl-2 Family (Bax/Bak) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome forms cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis G ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor disc DISC Formation receptor->disc cas8 Caspase-8 Activation disc->cas8 cas3 Caspase-3 Activation cas8->cas3 bid Bid cas8->bid cleaves apoptosis Apoptosis cas3->apoptosis tbid tBid bid->tbid intrinsic Intrinsic Pathway tbid->intrinsic activates

References

CL15F6 Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the CL15F6 platform for cellular transfection. The following information addresses common issues and questions related to the impact of serum on transfection efficiency.

Troubleshooting Guide

Low transfection efficiency is a common challenge in gene delivery experiments. The presence of serum in the culture medium can be a significant contributing factor. This guide provides a systematic approach to troubleshooting serum-related transfection issues with this compound.

Problem: Low Transfection Efficiency in the Presence of Serum

Potential Cause Recommended Solution Explanation
Serum Interference with Complex Formation Form lipid-DNA complexes in a serum-free medium before adding them to cells cultured in serum-containing medium.[1][2][3][4]Serum proteins can bind to cationic lipid-DNA complexes, interfering with their formation and subsequent interaction with the cell membrane.[5][6]
Suboptimal Lipid-to-DNA Ratio Optimize the ratio of the transfection reagent to plasmid DNA. Perform a titration experiment to determine the ideal ratio for your specific cell type and experimental conditions.[7]The optimal ratio can change in the presence of serum.[1][8]
Inappropriate Cell Confluency Ensure cells are in the logarithmic growth phase and are 70-90% confluent at the time of transfection.[3][9]Cell density affects uptake efficiency. Overly confluent or sparse cultures can lead to poor results.
Poor Cell Health Use low-passage, healthy cells for transfection. Ensure the culture is free from contamination (e.g., mycoplasma).[3][7]Stressed or unhealthy cells are less receptive to transfection.
Degraded or Impure Nucleic Acid Use high-quality, purified plasmid DNA with an A260/A280 ratio of 1.8-2.0.Contaminants in the DNA preparation can inhibit transfection and cause cytotoxicity.
Presence of Inhibitory Substances Avoid using antibiotics in the medium during transfection complex formation and initial incubation.[2][3] If using specialized media, ensure it does not contain components that interfere with cationic lipid reagents.Some antibiotics and media components can negatively impact transfection efficiency.

Frequently Asked Questions (FAQs)

Q1: Should I perform my this compound transfection in the presence or absence of serum?

The answer depends on the specific this compound formulation and your cell type. While serum has traditionally been considered inhibitory to transfection, some modern lipid-based reagents are designed to be effective in the presence of serum.[5][10]

  • Serum-Free Conditions: Recommended for the initial formation of the lipid-DNA complex to prevent interference from serum proteins.[1][2][4]

  • Serum-Containing Conditions: Can be used after the complexes are formed and are being added to the cells. Some formulations may even show enhanced efficiency in the presence of serum.[5]

Q2: How does serum inhibit transfection?

Serum contains a complex mixture of proteins, including albumin, which can interact with the positively charged lipid-DNA complexes (lipoplexes).[6] This interaction can lead to:

  • Aggregation and Precipitation: Causing the complexes to become too large for efficient cellular uptake.[5]

  • Masking of the Positive Charge: Reducing the electrostatic interaction between the lipoplex and the negatively charged cell membrane.

  • Destabilization of the Lipoplex: Leading to the premature release of the DNA.[5]

Q3: Can serum ever enhance transfection efficiency?

Yes, in some cases, serum can enhance transfection. Certain lipid formulations interact with serum components in a way that stabilizes the lipoplex structure, protecting the DNA from degradation and facilitating its delivery into the cell.[5][11] The formation of a "protein corona" around the lipoplex can sometimes mediate uptake through specific cellular pathways.[11]

Q4: What is the recommended protocol for a this compound transfection when serum is required for cell viability?

For cells that require serum to remain healthy, the following two-step protocol is recommended:

  • Complex Formation (Serum-Free): Dilute the this compound reagent and the plasmid DNA separately in a serum-free medium (e.g., Opti-MEM™). Then, combine the two solutions to allow the formation of lipoplexes.

  • Transfection (Serum-Containing): Add the freshly formed lipoplexes to your cells cultured in their regular serum-containing growth medium.

Q5: How can I optimize my this compound transfection protocol for use with serum?

To optimize your protocol, consider titrating the following components:

  • Lipid-to-DNA Ratio: Test a range of ratios to find the one that yields the highest efficiency with minimal toxicity in the presence of serum.

  • DNA Concentration: Vary the amount of plasmid DNA used per well.

  • Incubation Time: Optimize the duration the cells are exposed to the transfection complexes.

Quantitative Data Summary

The following tables provide illustrative data on how serum can affect transfection efficiency. Note that these are generalized examples, and results with this compound may vary depending on the cell type and experimental conditions.

Table 1: Effect of Serum on Transfection Efficiency of Different Lipid Formulations

Lipid FormulationTransfection Efficiency (- Serum)Transfection Efficiency (+ 10% Serum)
Standard Cationic Lipid 60%25%
Serum-Resistant Lipid (e.g., some this compound formulations) 55%70%
Polymer-Based Reagent 45%35%

Table 2: Optimization of Lipid-to-DNA Ratio in the Presence of Serum

Lipid:DNA Ratio (µL:µg)Transfection Efficiency (10% Serum)Cell Viability
1:145%95%
2:168%90%
3:175%80%
4:172%65%

Experimental Protocols

Protocol 1: Standard this compound Transfection in the Presence of Serum

This protocol is for a 24-well plate format. Adjust volumes accordingly for other plate sizes.

Materials:

  • This compound Transfection Reagent

  • High-quality plasmid DNA (1 µg/µL)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium with serum

  • Cells plated in a 24-well plate (70-90% confluent)

Procedure:

  • DNA Dilution: In a sterile microfuge tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently.

  • Reagent Dilution: In a separate sterile microfuge tube, dilute 1.5 µL of this compound Transfection Reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Add the diluted DNA to the diluted this compound reagent. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow the formation of transfection complexes.

  • Transfection: Add the 100 µL of the transfection complex mixture dropwise to the cells in each well containing 0.5 mL of complete growth medium with serum.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.

Visualizations

experimental_workflow cluster_prep Preparation cluster_complex Complex Formation (Serum-Free) cluster_transfection Transfection dna Plasmid DNA dilute_dna Dilute DNA dna->dilute_dna reagent This compound Reagent dilute_reagent Dilute Reagent reagent->dilute_reagent serum_free_medium Serum-Free Medium serum_free_medium->dilute_dna serum_free_medium->dilute_reagent mix Mix and Incubate dilute_dna->mix dilute_reagent->mix add_to_cells Add Complexes to Cells in Serum-Containing Medium mix->add_to_cells incubate Incubate 24-48h add_to_cells->incubate assay Assay for Gene Expression incubate->assay

Caption: Experimental workflow for this compound transfection in the presence of serum.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell lipoplex Lipid-DNA Complex (this compound + Plasmid) cell_membrane Cell Membrane lipoplex->cell_membrane Endocytosis serum_protein Serum Protein serum_protein->lipoplex Interaction endosome Endosome nucleus Nucleus endosome->nucleus Endosomal Escape & Nuclear Import transcription Transcription nucleus->transcription DNA Release translation Translation transcription->translation protein Expressed Protein translation->protein

Caption: Generalized pathway of lipid-mediated transfection and serum interaction.

logical_relationship cluster_factors Influencing Factors transfection_efficiency Transfection Efficiency serum Serum Presence serum->transfection_efficiency Can inhibit or enhance lipid_dna_ratio Lipid:DNA Ratio lipid_dna_ratio->transfection_efficiency Optimizable cell_health Cell Health & Confluency cell_health->transfection_efficiency Critical for success dna_quality DNA Quality dna_quality->transfection_efficiency Foundation for success

Caption: Key factors influencing this compound transfection efficiency.

References

Technical Support Center: Optimizing Nucleic Acid Delivery with CL15F6 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the nucleic acid to lipid ratio when using the ionizable lipid CL15F6 for nanoparticle-mediated delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in lipid nanoparticles (LNPs)?

This compound is an ionizable lipid that is a critical component in the formulation of lipid nanoparticles for nucleic acid delivery. Its ionizable nature allows for efficient encapsulation of negatively charged nucleic acids (like plasmid DNA or mRNA) at a low pH and facilitates the release of the cargo into the cytoplasm of target cells following endocytosis. This characteristic helps in achieving higher transfection efficiencies compared to some other lipid formulations.[1][2]

Q2: What is the significance of the nucleic acid to lipid ratio?

The ratio of nucleic acid to lipid, often expressed as a weight ratio (w/w) or a nitrogen-to-phosphate (N/P) ratio, is a critical parameter that influences the physicochemical properties and biological activity of the resulting LNPs.[3][4] This ratio can significantly impact:

  • Encapsulation Efficiency: The amount of nucleic acid successfully encapsulated within the LNPs.

  • Particle Size and Polydispersity Index (PDI): The size and uniformity of the LNPs, which affect cellular uptake.

  • Zeta Potential: The surface charge of the LNPs, which influences their stability and interaction with cell membranes.

  • Transfection Efficiency: The effectiveness of the LNPs in delivering the nucleic acid into cells and achieving the desired biological effect (e.g., protein expression).[5]

Q3: How does the type of nucleic acid (e.g., plasmid DNA vs. mRNA) affect the optimal ratio?

The optimal nucleic acid to lipid ratio can vary depending on the size and structure of the nucleic acid. For instance, large plasmid DNA (pDNA) may require different formulation conditions compared to smaller mRNA or siRNA molecules to achieve efficient encapsulation and delivery.[1][6] In some cases, condensing agents like PEI are used in conjunction with pDNA to facilitate its packaging within the LNP core.[1][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Transfection Efficiency Suboptimal nucleic acid to lipid ratio.Systematically vary the nucleic acid to lipid ratio (e.g., w/w or N/P ratio) to identify the optimal range for your specific nucleic acid and cell type.[3][5]
Poor encapsulation of the nucleic acid.Ensure the pH of the aqueous buffer used for nucleic acid dilution is acidic (e.g., pH 4) to facilitate the ionization of this compound and its interaction with the nucleic acid.[8]
Inappropriate LNP size or high PDI.Optimize the mixing method and flow rates if using a microfluidic system. The formulation process significantly impacts particle size and uniformity.[8][9]
Low Encapsulation Efficiency Incorrect pH during formulation.The ionizable lipid this compound requires an acidic environment to become positively charged and effectively bind to the negatively charged nucleic acid. Ensure the buffer for the nucleic acid is at an appropriate acidic pH.
Unfavorable nucleic acid to lipid ratio.An excess of nucleic acid relative to the lipid can lead to incomplete encapsulation. Test a range of ratios to find the sweet spot for your system.
Inefficient mixing of lipid and nucleic acid solutions.Rapid and consistent mixing is crucial for the self-assembly of LNPs. For reproducible results, consider using a microfluidic mixing device.[9][10]
High Particle Size or PDI Aggregation of LNPs.Ensure proper buffer conditions and consider the zeta potential of your particles. A near-neutral zeta potential at physiological pH can sometimes lead to aggregation.
Non-optimal formulation parameters.The ratio of all lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) can influence particle size and stability.[4][11]
Inconsistent Results Variability in manual mixing techniques.Employ a standardized and reproducible mixing method, such as a microfluidic device, to minimize batch-to-batch variability.[8]
Instability of formulated LNPs.Characterize the stability of your LNPs over time and under different storage conditions. For some formulations, a freeze-thaw cycle with a cryoprotectant may be necessary for long-term storage.[12][13]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

This protocol describes a general method for formulating nucleic acid-loaded LNPs with this compound using a microfluidic device.

Materials:

  • This compound (ionizable lipid)

  • DSPC (helper lipid)

  • Cholesterol

  • DMG-PEG 2k (PEGylated lipid)

  • Ethanol (B145695)

  • Nucleic acid (e.g., plasmid DNA, mRNA)

  • Acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Neutral buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2k in ethanol at a desired molar ratio. A common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid.[11][14]

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid in the acidic buffer to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another.

    • Set the desired flow rates and flow rate ratio on the microfluidic device. A common starting volumetric ratio is 3:1 (aqueous:ethanolic).[15]

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Dialysis/Purification: Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs, making them more stable in a physiological environment.

Protocol 2: Characterization of Nucleic Acid Encapsulation Efficiency

The RiboGreen assay is a common method for determining the encapsulation efficiency of RNA. A similar assay using a DNA-binding dye can be used for pDNA.

Materials:

  • Formulated LNPs

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (1% v/v in TE buffer)

  • Fluorescent nucleic acid-binding dye (e.g., RiboGreen for RNA)

  • 96-well plate (black, flat-bottom)

  • Plate reader

Procedure:

  • Prepare Samples:

    • Sample A (Free Nucleic Acid): Dilute an aliquot of the LNP formulation in TE buffer.

    • Sample B (Total Nucleic Acid): Dilute another aliquot of the LNP formulation in 1% Triton X-100 in TE buffer. The detergent will lyse the LNPs, exposing the encapsulated nucleic acid.

  • Incubation: Incubate both samples for 10-15 minutes at room temperature to ensure complete lysis in Sample B.[14]

  • Dye Addition: Add the fluorescent dye solution to each well containing the samples.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the dye.

  • Calculation:

    • Calculate the concentration of free and total nucleic acid based on a standard curve.

    • Encapsulation Efficiency (%) = (Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid * 100

Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments involving this compound and related LNP formulations.

Table 1: Physicochemical Properties of pDNA-PEI-LNP Formulations with this compound

Formulation IDpDNA:PEI Mass RatioAverage Size (nm)Zeta Potential (mV) of ComplexZeta Potential (mV) of LNP
A151:075-500
B151:0.160-300
C151:135+10+10
D155:135+10+10
Data adapted from a study on 15 kbp pDNA delivery using this compound-based LNPs.[1][7]

Table 2: Transfection Efficiency of Different LNP Formulations

Ionizable/Cationic LipidTransfection Efficiency (%)
This compound ~40%
DODAP<10%
DODMA<10%
MC3<10%
DOTAP~40%
DOTMA~40%
Comparison of transfection efficiency in HeLa cells for different lipid-polymer hybrid nanoparticles delivering pDNA.[2]

Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization prep_lipid Prepare Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol mixing Microfluidic Mixing prep_lipid->mixing prep_na Prepare Nucleic Acid in Acidic Buffer (pH 4) prep_na->mixing dialysis Dialysis vs. PBS (Buffer Exchange) mixing->dialysis dls Size & PDI (DLS) dialysis->dls zeta Zeta Potential dialysis->zeta ee Encapsulation Efficiency (RiboGreen Assay) dialysis->ee

Caption: Workflow for LNP formulation and characterization.

troubleshooting_logic start Low Transfection Efficiency check_ee Check Encapsulation Efficiency (EE) start->check_ee check_size Check Particle Size / PDI start->check_size low_ee Low EE check_ee->low_ee < 85% high_size High Size / PDI check_size->high_size >200nm or >0.2 PDI optimize_ratio Optimize Nucleic Acid to Lipid Ratio low_ee->optimize_ratio optimize_ph Verify Acidic Formulation pH low_ee->optimize_ph high_size->optimize_ratio optimize_mixing Optimize Mixing Parameters high_size->optimize_mixing

Caption: Troubleshooting logic for low transfection efficiency.

References

Technical Support Center: Scaling Up LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up lipid nanoparticle (LNP) production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up LNP production?

Scaling up LNP production from laboratory to industrial levels presents several significant hurdles.[1][2] Key challenges include:

  • Maintaining Physicochemical Properties: Ensuring consistent particle size, size distribution (Polydispersity Index - PDI), and encapsulation efficiency of the therapeutic payload (e.g., mRNA, siRNA) is critical for the final product's efficacy and safety.[3][4][5] Deviations in these critical quality attributes (CQAs) can occur due to changes in process parameters at a larger scale.[3]

  • Batch-to-Batch Consistency: Achieving reproducibility across different manufacturing runs is a major challenge.[3][4] Variations in raw materials, equipment, and process parameters can lead to inconsistencies in the final LNP product.[4]

  • Mixing Technology Transition: The method used for mixing the lipid and aqueous phases at a small scale, such as microfluidics, may not be easily scalable.[3][6] Transitioning to larger-scale mixing technologies like turbulent mixing or T-junction mixers often requires significant process redevelopment.[7][8]

  • Downstream Processing: Purification and concentration of LNPs using techniques like Tangential Flow Filtration (TFF) can be a bottleneck during scale-up.[9] Issues such as membrane fouling and shear sensitivity of the LNPs can arise.[9]

  • Sterility and Contamination Control: Maintaining a sterile environment is crucial, especially when working with sensitive payloads like RNA, as the risk of contamination increases in large-scale operations.[3]

  • Raw Material Sourcing: Securing a consistent and large-scale supply of high-quality lipids and other formulation components can be a logistical challenge.[3]

  • Regulatory Compliance: Adhering to Good Manufacturing Practices (GMP) and other regulatory standards adds a layer of complexity to the scale-up process.[4][10]

Q2: How do different mixing technologies impact LNP scale-up?

The choice of mixing technology is a critical factor in the successful scale-up of LNP production. The two primary methods are microfluidic mixing and turbulent mixing (often using T-junction or impinging jet mixers).

  • Microfluidic Mixing: This technique offers precise control over mixing conditions at a small scale, leading to uniform and reproducible LNPs.[4][11][12] It operates under laminar flow conditions and relies on diffusion for mixing.[4][6] However, scaling up microfluidics often involves "scaling out" by using multiple mixers in parallel, which can be complex to manage.[7]

  • Turbulent Mixing: This method is more readily scalable for large-volume production and was utilized in the manufacturing of the Pfizer-BioNTech COVID-19 vaccine.[6] Turbulent mixers operate at higher Reynolds numbers, enabling rapid and efficient mixing.[6] However, transitioning from a microfluidics-based development process to a turbulent mixing-based manufacturing process requires careful optimization to ensure consistent LNP characteristics.[13]

Q3: What are the key considerations for downstream processing during LNP scale-up?

Downstream processing, primarily focused on purification and concentration, is a critical stage where scalability challenges often arise. Tangential Flow Filtration (TFF) is a commonly used method.[9][14]

Key considerations include:

  • Shear Stress: LNPs can be sensitive to mechanical forces.[15] The shear stress generated by pumps and within the TFF cartridges can potentially disrupt the LNP structure, leading to aggregation or leakage of the encapsulated payload.[9]

  • Membrane Fouling: The accumulation of lipids or other formulation components on the TFF membrane can reduce filtration efficiency and impact process time.[9]

  • Buffer Exchange and Concentration: Efficient removal of organic solvents (like ethanol) used during the formulation process and concentration of the LNP suspension to the final desired concentration need to be carefully controlled and optimized.[14]

  • Scalability of Equipment: TFF systems used at the lab scale may not be linearly scalable.[9] Careful selection of cartridges, membrane materials, and optimization of parameters like transmembrane pressure and cross-flow rate are essential for successful scale-up.[9]

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and High PDI at Larger Scale

Symptoms:

  • The average particle size of LNPs is larger or smaller than the target specification.

  • The Polydispersity Index (PDI) is consistently above the acceptable limit (typically > 0.2), indicating a broad size distribution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Mixing Energy - Increase Total Flow Rate (TFR): Higher flow rates in both microfluidic and turbulent mixing systems generally lead to smaller particle sizes.[12][16] - Optimize Flow Rate Ratio (FRR): The ratio of the aqueous phase to the lipid-organic phase significantly impacts LNP size. An increase in the FRR often results in smaller particles.[12][16]
Changes in Lipid Concentration - Verify Lipid Stock Concentrations: Ensure accurate preparation of lipid solutions. - Assess Solubility: Confirm that all lipid components are fully dissolved in the organic solvent.
Sub-optimal Mixing Geometry - Evaluate Mixer Design: For turbulent mixing, the design of the T-junction or impinging jet mixer is critical. Consider evaluating different mixer geometries.[17] - Microfluidics: For parallelized microfluidic systems, ensure all mixers are functioning identically.
Ethanol (B145695) Content - The final ethanol concentration at the point of mixing influences particle formation. Adjusting the initial solvent concentrations or the FRR can modulate this.
Issue 2: Low Encapsulation Efficiency During Scale-Up

Symptoms:

  • A significant portion of the nucleic acid payload is not encapsulated within the LNPs.

  • Encapsulation efficiency is lower than that achieved at the lab scale.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Mixing - Optimize Mixing Parameters: As with particle size, TFR and FRR are critical. Inefficient mixing can lead to poor interaction between the lipids and the nucleic acid.[18] - Increase Mixing Time (Microfluidics): In some microfluidic designs, longer channels can improve mixing and encapsulation.[6]
pH of Aqueous Buffer - Verify Buffer pH: The pH of the aqueous buffer containing the nucleic acid is crucial for the interaction with ionizable lipids. Ensure the pH is optimal for the specific ionizable lipid being used (typically acidic).
N/P Ratio - Optimize Nitrogen-to-Phosphate Ratio: The ratio of the amine groups in the ionizable lipid (Nitrogen) to the phosphate (B84403) groups in the nucleic acid backbone (Phosphate) is a key parameter. A suboptimal N/P ratio can lead to poor encapsulation.
Degradation of Nucleic Acid - Ensure RNAse-free environment: Protect the nucleic acid from enzymatic degradation throughout the process.
Issue 3: LNP Aggregation During Downstream Processing

Symptoms:

  • Visible precipitation or cloudiness in the LNP suspension after TFF.

  • Increase in particle size and PDI as measured by Dynamic Light Scattering (DLS) post-purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Shear Stress - Reduce Pump Speed: Lower the speed of peristaltic or diaphragm pumps to minimize shear forces.[15] - Optimize TFF Parameters: Lower the transmembrane pressure (TMP) and adjust the cross-flow rate to find a balance that minimizes shear while maintaining efficient filtration.
Inappropriate Buffer Conditions - Check Buffer Composition: Ensure the final formulation buffer has the correct pH and ionic strength to maintain LNP stability.
High LNP Concentration - Optimize Final Concentration: Over-concentrating the LNP suspension can lead to instability and aggregation. Determine the optimal concentration limit for the specific formulation.
Foaming - Minimize Foaming: Foaming during processing can destabilize LNPs.[15] Use appropriate mixing speeds in holding vessels and consider anti-foam agents if compatible with the formulation.

Quantitative Data Summary

Table 1: Impact of Process Parameters on LNP Physicochemical Properties

ParameterEffect on Particle SizeEffect on PDIEffect on Encapsulation EfficiencyReference
Total Flow Rate (TFR) Increasing TFR generally decreases particle size.Can improve PDI (make it lower).Can be optimized for maximal efficiency.[12][16]
Flow Rate Ratio (FRR) Increasing the aqueous to organic phase ratio typically decreases particle size.Can be optimized to achieve a low PDI.Higher FRR can improve encapsulation.[12][16]
Lipid Composition The choice of ionizable lipid and other components significantly affects the final particle size.Can influence the homogeneity of the LNP population.The ionizable lipid is a key determinant of encapsulation efficiency.[12][19]

Experimental Protocols

Protocol 1: Microfluidic Production of LNPs
  • Preparation of Solutions:

    • Prepare the lipid mixture (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid) in ethanol.

    • Prepare the aqueous phase containing the nucleic acid (e.g., mRNA) in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • System Setup:

    • Prime the microfluidic system (e.g., NanoAssemblr platform) with the respective solvents to remove any air bubbles.

    • Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

  • LNP Formulation:

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the instrument.

    • Initiate the mixing process. The two solutions will converge in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Collection and Dilution:

    • Collect the resulting LNP suspension from the outlet.

    • Immediately dilute the suspension with a suitable buffer to quench the self-assembly process and reduce the ethanol concentration.

  • Downstream Processing:

    • Proceed with buffer exchange and concentration using Tangential Flow Filtration (TFF).

Protocol 2: LNP Purification and Concentration using TFF
  • System Preparation:

    • Select a TFF cartridge with an appropriate molecular weight cut-off (MWCO) and membrane material.

    • Sanitize and equilibrate the TFF system with the final formulation buffer.

  • Diafiltration (Buffer Exchange):

    • Transfer the diluted LNP suspension to the TFF reservoir.

    • Begin recirculating the LNP suspension through the cartridge at a defined cross-flow rate and transmembrane pressure (TMP).

    • Add the final formulation buffer to the reservoir at the same rate as the permeate is being removed to exchange the initial buffer and remove ethanol.

  • Concentration:

    • Once the buffer exchange is complete (typically after 5-10 diavolumes), stop adding new buffer.

    • Continue the TFF process to remove permeate and concentrate the LNP suspension to the target volume/concentration.

  • Final Formulation:

    • Collect the concentrated LNP product.

    • Perform sterile filtration using a 0.22 µm filter.

    • Characterize the final product for particle size, PDI, encapsulation efficiency, and payload concentration.

Visualizations

LNP_Scale_Up_Workflow cluster_small_scale Small-Scale Development cluster_large_scale Large-Scale Production Formulation_Optimization Formulation Optimization (Lipid Selection, Ratios) Microfluidic_Mixing Microfluidic Mixing (e.g., NanoAssemblr) Formulation_Optimization->Microfluidic_Mixing Lab_Scale_Purification Lab-Scale Purification (e.g., Dialysis, Small TFF) Microfluidic_Mixing->Lab_Scale_Purification Characterization_1 Characterization (Size, PDI, EE%) Lab_Scale_Purification->Characterization_1 Process_Development Process Development (Parameter Optimization) Characterization_1->Process_Development Scale-Up Transition Large_Scale_Mixing Large-Scale Mixing (Turbulent/T-Mixer) Process_Development->Large_Scale_Mixing Large_Scale_TFF Large-Scale TFF (Purification & Concentration) Large_Scale_Mixing->Large_Scale_TFF Sterile_Filtration Sterile Filtration Large_Scale_TFF->Sterile_Filtration Characterization_2 Final Product Characterization Sterile_Filtration->Characterization_2

Caption: Workflow for scaling up LNP production.

Troubleshooting_Logic cluster_mixing Mixing Parameters cluster_downstream Downstream Parameters Problem Problem Identified (e.g., High PDI) Check_TFR Check TFR & FRR Problem->Check_TFR Check_Shear Assess Shear Stress (TFF) Problem->Check_Shear Check_Concentrations Verify Lipid/NA Concentrations Check_TFR->Check_Concentrations Evaluate_Mixer Evaluate Mixer Performance Check_Concentrations->Evaluate_Mixer Solution Implement Solution & Re-evaluate Evaluate_Mixer->Solution Check_Buffer Verify Buffer Composition Check_Shear->Check_Buffer Check_Concentration Check Final LNP Concentration Check_Buffer->Check_Concentration Check_Concentration->Solution

Caption: Troubleshooting logic for LNP scale-up.

References

Technical Support Center: Optimizing CL15F6-Based Lipid Nanoparticle Performance with Helper Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formulation and application of CL15F6-based lipid nanoparticles (LNPs). The strategic selection of helper lipids is critical for the stability, transfection efficiency, and overall performance of your delivery system.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of helper lipids in a this compound LNP formulation?

Helper lipids are essential components of LNP formulations that work in concert with the ionizable lipid, this compound, to ensure the effective delivery of nucleic acid payloads. Their primary functions include:

  • Enhancing Particle Stability: Helper lipids like cholesterol and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) contribute to the structural integrity and stability of the nanoparticles.[1][2] Cholesterol, in particular, fills gaps between phospholipids, influencing membrane rigidity and integrity.[1]

  • Facilitating Endosomal Escape: Lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) adopt a cone-shaped geometry that promotes the formation of a hexagonal II phase, which can destabilize the endosomal membrane and facilitate the release of the cargo into the cytoplasm.[1][3]

  • Improving Transfection Efficiency: The overall composition of helper lipids can significantly impact the efficiency with which the LNP delivers its payload to the target cell, ultimately affecting protein expression or gene silencing.

Q2: How does the choice of helper lipid affect the in vitro versus in vivo performance of this compound LNPs?

It is important to note that there is often no direct correlation between the in vitro and in vivo performance of LNPs.[1][3] A formulation that shows high transfection efficiency in cell culture may not translate to high efficacy in an animal model. This discrepancy arises from the different biological barriers encountered in vivo, such as serum stability and interactions with immune cells. Therefore, empirical optimization for the specific application is crucial.[3]

Q3: Can the ratio of helper lipids to this compound be optimized?

Absolutely. The molar ratio of this compound to helper lipids is a critical parameter that requires careful optimization. Altering these ratios can profoundly affect the encapsulation efficiency, particle size, and ultimately, the biological activity of the LNPs. Design of Experiment (DOE) methodologies can be employed to systematically screen and optimize these ratios for a specific application.[4][5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Transfection Efficiency Inefficient Endosomal Escape: The LNP formulation may not be effectively releasing its payload from the endosome.Incorporate DOPE: Introduce or increase the molar ratio of DOPE in your formulation. DOPE's fusogenic properties can enhance endosomal escape.[1][3]
Poor Particle Stability: The LNPs may be aggregating or degrading before reaching the target cells.Increase Cholesterol or DSPC Content: Both cholesterol and DSPC contribute to the structural stability of the LNP.[1][6] Optimizing their concentration can improve particle integrity.
High Particle Size or Polydispersity Index (PDI) Suboptimal Formulation Ratios: The ratios of this compound, helper lipids, and PEG-lipid are not optimized.Systematic Ratio Optimization: Perform a systematic optimization of the lipid molar ratios. Even small changes can significantly impact particle size and PDI.
Inefficient Mixing During Formulation: The method of mixing the lipid and aqueous phases can influence particle formation.Optimize Mixing Parameters: If using a microfluidic system, adjust the total flow rate and flow rate ratio.[7] For manual methods, ensure rapid and consistent mixing.
Poor In Vivo Efficacy Despite Good In Vitro Results Rapid Clearance from Circulation: The LNPs may be quickly cleared by the reticuloendothelial system (RES).Optimize PEG-Lipid Content: The PEG-lipid component helps to shield the LNPs from opsonization and prolong circulation time.[1][3] However, excessive PEG can hinder cellular uptake.
Instability in Serum: The LNPs may not be stable in the presence of serum proteins.Evaluate Different Helper Lipids: The choice of helper lipid can influence serum stability. For instance, DSPC is known to contribute to better stability profiles.[6]

Data Presentation: Impact of Helper Lipids on LNP Characteristics

The following table summarizes the expected impact of different helper lipids on the physicochemical properties and biological performance of this compound-based LNPs. These are generalized trends, and empirical testing is required for specific formulations.

Helper Lipid Primary Function Effect on Particle Size Effect on Stability Effect on Transfection Efficiency
Cholesterol Structural Integrity, Membrane FusionGenerally decreases size and PDIIncreases stability[1][2]Can improve efficiency by enhancing stability and fusion[1][2]
DSPC Structural StabilityCan influence size depending on the formulationProvides high bilayer stability, improving storage and in vivo stability[6]Can contribute to more durable expression[6]
DOPE Endosomal EscapeCan lead to larger or more irregular particles if not optimizedMay have lower intrinsic stability compared to DSPCSignificantly enhances endosomal release and transfection efficiency[1][3][4]
PEG-Lipid Steric Stabilization, Prolonged CirculationHelps control particle size during formulationIncreases colloidal stability and circulation half-life[1][3]Can reduce cellular uptake and endosomal escape if not optimized[1][3]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating this compound-based LNPs using a microfluidic mixing device.

Materials:

  • This compound

  • Helper lipids (e.g., Cholesterol, DSPC, DOPE)

  • PEG-lipid

  • Ethanol (B145695) (100%)

  • Aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Microfluidic mixing system (e.g., NanoAssemblr™)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, helper lipids, and PEG-lipid in 100% ethanol to achieve the desired molar ratios.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid cargo in the aqueous buffer to the target concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the desired total flow rate and flow rate ratio (typically 3:1 aqueous to organic phase).

    • Initiate the mixing process using the microfluidic instrument.[7][8]

  • Dialysis/Purification: Dialyze the collected LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids.

  • Characterization: Analyze the formulated LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.

Quantification of Nucleic Acid Encapsulation Efficiency

This protocol outlines the use of a RiboGreen assay to determine the encapsulation efficiency of nucleic acids in the LNPs.

Materials:

  • LNP formulation

  • TE buffer (1x)

  • Triton X-100 (1% in TE buffer)

  • RiboGreen reagent

Procedure:

  • Sample Preparation: Dilute the LNP formulation to an appropriate concentration in TE buffer.

  • Create Two Sets of Samples:

    • Set A (Intact LNPs): Mix the diluted LNPs with TE buffer.

    • Set B (Lysed LNPs): Mix the diluted LNPs with 1% Triton X-100 in TE buffer to disrupt the nanoparticles and expose the total nucleic acid content.

  • Incubation: Add the RiboGreen reagent to both sets of samples and incubate for 15 minutes at 37°C, protected from light.[7]

  • Fluorescence Measurement: Measure the fluorescence of both sets of samples using a plate reader (Excitation: ~480 nm / Emission: ~525 nm).[7]

  • Calculation:

    • Encapsulation Efficiency (%) = [ (FluorescenceLysed - FluorescenceIntact) / FluorescenceLysed ] * 100

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase This compound This compound HelperLipids Helper Lipids (Chol, DSPC, DOPE) MicrofluidicMixing Microfluidic Mixing PEGLipid PEG-Lipid Ethanol Ethanol NucleicAcid Nucleic Acid (mRNA, siRNA) Buffer Citrate Buffer (pH 4.0) Purification Dialysis / Purification MicrofluidicMixing->Purification Characterization Characterization (Size, PDI, Zeta, EE%) Purification->Characterization FinalLNP Final LNP Formulation Characterization->FinalLNP cluster_organic cluster_organic cluster_organic->MicrofluidicMixing cluster_aqueous cluster_aqueous cluster_aqueous->MicrofluidicMixing

Caption: Workflow for this compound-based LNP formulation using microfluidics.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation This compound Protonation Endosome->Protonation Low pH MembraneDestabilization Membrane Destabilization (DOPE promotes hexagonal phase) Protonation->MembraneDestabilization PayloadRelease Payload Release (to Cytoplasm) MembraneDestabilization->PayloadRelease

References

CL15F6 formulation variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CL15F6 formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an ionizable cationic lipid with a pKa of 6.75.[1][2] It is primarily used in the formation of lipid nanoparticles (LNPs) for the delivery of genetic material such as mRNA and plasmid DNA (pDNA) in vitro.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at -20°C.[2] It is shipped on wet ice in the continental US. The stability is reported to be at least 4 years under these conditions.[2] For short-term storage of stock solutions (days to weeks), 0-4°C is acceptable, while long-term storage (months to years) requires -20°C.[1]

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in chloroform, ethanol (B145695), and methanol.[2] It is often supplied as a solution in ethanol.[2]

Q4: What are some key challenges in working with lipid nanoparticle (LNP) formulations in general?

A4: Common challenges with LNP formulations include ensuring delivery efficiency to target cells, achieving extrahepatic targeting, maintaining stability during storage, and managing production costs.[3] Instability can lead to the degradation of the genetic payload and reduced efficacy.[3]

Troubleshooting Guides

Issue 1: Low Transfection Efficiency

Q: My transfection efficiency using this compound-based LNPs is lower than expected. What are the possible causes and solutions?

A: Low transfection efficiency can stem from several factors related to the formulation and experimental conditions. Below is a table outlining potential causes and recommended solutions.

Possible Cause Suggested Solution
Suboptimal Formulation Ratios The ratio of components in your LNP formulation is critical. For pDNA delivery using a pDNA-PEI complex, a mass ratio of 1:1 for pDNA to PEI has been shown to yield high transfection efficiency with this compound.[4] It is advisable to perform a titration experiment to determine the optimal ratio of this compound, helper lipids, cholesterol, PEG-lipid, and your nucleic acid payload for your specific application.
Poor LNP Stability LNP aggregation or degradation of the nucleic acid can significantly reduce transfection. Ensure proper storage of both the individual components and the final LNP formulation.[3][5] For short-term storage, refrigeration at 2-8°C is often preferred over freezing, which can cause aggregation upon thawing.[5] If long-term storage is necessary, consider lyophilization with cryoprotectants like sucrose (B13894) or trehalose.[5][6]
Inefficient Endosomal Escape The ionizable lipid is crucial for endosomal escape. The pKa of this compound is 6.75, which facilitates endosomal release.[1][2] However, the overall lipid composition influences this process.[7] Ensure your formulation includes helper lipids that can promote the formation of non-bilayer structures upon endosomal acidification.
Cell Health and Density Transfection efficiency is highly dependent on the health and confluency of your cells. Use healthy, actively dividing cells and optimize the cell density at the time of transfection. Overly confluent or sparse cultures can lead to poor results.[8][9]
Presence of Inhibitors Components in the cell culture medium, such as serum or antibiotics, can interfere with transfection. While some protocols are compatible with serum, it's often recommended to form the LNP-nucleic acid complexes in a serum-free medium before adding them to the cells.[9][10]
Issue 2: Formulation Variability and Poor Reproducibility

Q: I'm observing significant batch-to-batch variability in my this compound LNP formulations. How can I improve reproducibility?

A: Achieving consistent LNP formulations requires careful control over several experimental parameters.

Possible Cause Suggested Solution
Inconsistent Mixing Procedure The method of mixing the lipid and aqueous phases is critical for consistent LNP formation. Microfluidic mixing is a highly reproducible method that allows for precise control over particle size and polydispersity.[11][12] If using manual methods, ensure the rate of addition and mixing speed are kept constant.
Variability in Raw Materials Ensure the quality and consistency of all raw materials, including this compound, helper lipids, cholesterol, PEG-lipids, and the nucleic acid payload. Use materials from the same lot when possible for a series of experiments.[9]
Changes in Experimental Conditions Small variations in temperature, pH, and buffer composition can impact LNP formation and stability.[5] Standardize all protocols and ensure that all solutions are at the correct temperature and pH before use.
Inconsistent Cell Passaging The passage number and handling of cells can affect their transfection susceptibility. Maintain a consistent cell culture and passaging schedule.[9]
Issue 3: LNP Aggregation

Q: My this compound LNP formulation is showing signs of aggregation. What could be causing this and how can I prevent it?

A: LNP aggregation can occur during formulation, storage, or handling.

Possible Cause Suggested Solution
Improper Storage Freeze-thaw cycles are a common cause of LNP aggregation.[5][13] Store LNP solutions at 2-8°C for short-term use. For long-term storage, lyophilization with cryoprotectants is recommended.[5][6]
Suboptimal PEG-Lipid Concentration PEGylated lipids are included in LNP formulations to provide a steric barrier that prevents aggregation.[13] If aggregation is an issue, consider optimizing the concentration of the PEG-lipid in your formulation.
High LNP Concentration Highly concentrated LNP solutions are more prone to aggregation. If possible, work with more dilute solutions or perform a concentration step just before use.
Environmental Stress Mechanical stress, such as vigorous vortexing, and exposure to elevated temperatures can induce aggregation.[13] Handle LNP solutions gently and avoid unnecessary exposure to heat.

Quantitative Data Summary

The following table summarizes the characterization of 15 kbp pDNA-PEI complex-loaded LNPs using this compound as the ionizable lipid, based on a study by Maeki et al. The data illustrates the effect of the pDNA to PEI mass ratio on the average size and zeta potential of the resulting nanoparticles.[4]

Formulation IDpDNA:PEI Mass RatioAverage Size (nm)Zeta Potential (mV)
A151:0~75~0
B151:0.1Not SpecifiedNot Specified
C151:1~35+10
D155:1Not SpecifiedNot Specified

Data extracted from Maeki, M., et al. (2024). Development of polymer-lipid hybrid nanoparticles for large-sized plasmid DNA transfection.[4]

Experimental Protocols

Detailed Methodology for the Preparation of pDNA-PEI Complex-Loaded LNPs with this compound

This protocol is adapted from the work of Maeki et al. (2024) for the formulation of polymer-lipid hybrid nanoparticles for large-sized plasmid DNA transfection.[4]

Materials:

  • This compound ionizable lipid

  • Helper lipids (e.g., DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • 15 kbp plasmid DNA (pDNA)

  • Branched Polyethylenimine (PEI)

  • Ethanol

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis membrane

  • Microfluidic mixing device

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, helper lipids, cholesterol, and PEG-lipid in ethanol at the desired molar ratios. A common starting point for ionizable lipid-based LNPs is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

  • Preparation of pDNA-PEI Complex:

    • Prepare separate aqueous solutions of pDNA and PEI.

    • Add the PEI solution to the pDNA solution at the desired mass ratio (e.g., 1:1) and mix gently.

    • Incubate the mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for complex formation.

  • LNP Formulation using Microfluidics:

    • Load the lipid stock solution into one syringe for the microfluidic device.

    • Load the aqueous pDNA-PEI complex solution into a second syringe.

    • Set the desired flow rates for the organic and aqueous phases. The flow rate ratio will influence the final particle size.

    • Pump the two solutions through the microfluidic mixer to induce self-assembly of the LNPs.

  • Purification:

    • Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated components. Use a dialysis membrane with an appropriate molecular weight cutoff.

  • Characterization:

    • Measure the average particle size, polydispersity index (PDI), and zeta potential of the purified LNPs using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the pDNA using a fluorescent dye-based assay (e.g., Quant-iT PicoGreen).

Visualizations

LNP_Formulation_Workflow cluster_process Processing lipids This compound & Helper Lipids in Ethanol mixing Microfluidic Mixing lipids->mixing payload Nucleic Acid (pDNA/mRNA) pei PEI (optional for pDNA) buffer Aqueous Buffer (low pH) buffer->mixing purification Dialysis / Purification mixing->purification characterization Characterization (Size, Zeta, EE%) purification->characterization LNP_Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm lnp This compound LNP endocytosis Endocytosis lnp->endocytosis Cellular Uptake endosome Endosome (pH ~6.5) endocytosis->endosome acidification Endosomal Acidification (pH ~5.5) endosome->acidification escape Endosomal Escape acidification->escape This compound Protonation & Membrane Destabilization release Payload Release (mRNA/pDNA) escape->release translation Translation (mRNA) -> Protein release->translation nuclear_import Nuclear Import (pDNA) release->nuclear_import

References

Validation & Comparative

A Comparative Guide to CL15F6 and DLin-MC3-DMA for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of messenger RNA (mRNA) is a cornerstone of next-generation therapeutics, including vaccines and gene therapies. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, with the ionizable lipid component being a critical determinant of their efficacy and safety. This guide provides a detailed comparison of two prominent ionizable lipids: the clinically advanced DLin-MC3-DMA and the more recently explored CL15F6.

Executive Summary

DLin-MC3-DMA is a well-established ionizable lipid, integral to the first FDA-approved siRNA therapeutic, Onpattro®, and extensively studied for mRNA delivery. It is known for its potent in vivo transfection capabilities, particularly to the liver. This compound is a newer ionizable cationic lipid that has shown promise in preclinical studies for nucleic acid delivery. While direct comparative in vivo data for mRNA delivery is limited, in vitro studies with plasmid DNA suggest this compound holds significant potential, exhibiting superior transfection efficiency in that context. This guide synthesizes the available experimental data to offer a comparative overview of their performance, physicochemical properties, and formulation methodologies.

Performance Comparison

Quantitative data from various studies are summarized below to facilitate a direct comparison between this compound and DLin-MC3-DMA. It is important to note that the available data for this compound is primarily from in vitro studies using plasmid DNA, while DLin-MC3-DMA has been extensively evaluated for both siRNA and mRNA delivery in vivo.

Physicochemical Properties
PropertyThis compoundDLin-MC3-DMASource(s)
pKa 6.75~6.44[1][2]
Molecular Weight 906.47 g/mol 642.09 g/mol [1]
In Vitro Transfection Efficiency (Nucleic Acid Delivery)
MetricThis compound (pDNA)DLin-MC3-DMA (pDNA)Source(s)
Transfection Efficiency (GFP Expression) ~40%<10%[3]

Note: This data is from a study using polymer-lipid hybrid nanoparticles for plasmid DNA (pDNA) delivery and may not be directly representative of mRNA delivery performance.

In Vivo Performance (mRNA Delivery - Luciferase Reporter)
OrganDLin-MC3-DMA Mediated Luciferase Expression (Relative Light Units/mg protein)Source(s)
Liver High expression, often used as a benchmark[4]
Spleen Moderate to high expression[4]
Lung Low to moderate expression[4]

Note: In vivo performance is highly dependent on the complete LNP formulation, dose, and route of administration.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for formulating LNPs with DLin-MC3-DMA for mRNA delivery and a protocol for formulating this compound-based nanoparticles for nucleic acid delivery, adapted from available literature.

DLin-MC3-DMA LNP Formulation for mRNA Delivery

This protocol is based on established methods for formulating DLin-MC3-DMA LNPs using microfluidic mixing.

Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695) (200 proof, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol.

  • Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[5][6]

  • Microfluidic Mixing:

    • Load the lipid mixture into one syringe of a microfluidic mixing system (e.g., NanoAssemblr).

    • Load the mRNA solution into a separate syringe.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate mixing to allow for the self-assembly of LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

This compound Nanoparticle Formulation for Nucleic Acid Delivery

This protocol is adapted from a study on polymer-lipid hybrid nanoparticles for plasmid DNA delivery.

Materials:

  • This compound

  • Helper lipids (e.g., DOPE, Cholesterol)

  • PEG-lipid

  • Nucleic acid (pDNA or mRNA) in a low pH buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0)

  • Ethanol

  • Purification buffer (e.g., PBS)

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, helper lipids, and PEG-lipid in ethanol.

  • Lipid Mixture: Combine the lipid solutions to achieve the desired molar ratio.

  • Nucleic Acid Preparation: Dilute the nucleic acid in the low pH buffer.

  • Formulation: The original study used a vortexing method where the lipid-ethanol solution is added to the vortexing aqueous nucleic acid solution. For mRNA, a microfluidic mixing approach similar to the one described for DLin-MC3-DMA would likely be more controlled and scalable.

  • Purification: Dialyze the formulation against a suitable buffer to remove organic solvent and adjust the pH.

  • Characterization: Perform DLS and encapsulation efficiency assays as described for DLin-MC3-DMA LNPs.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding the mechanisms of action and methodologies.

mRNA_LNP_Delivery_Pathway mRNA-LNP Cellular Delivery Pathway LNP mRNA-LNP in Extracellular Space Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LateEndosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->LateEndosome Escape Endosomal Escape LateEndosome->Escape Ionizable lipid protonation Degradation LNP Degradation LateEndosome->Degradation Translation mRNA Translation (Ribosome) Escape->Translation Protein Therapeutic Protein Translation->Protein

Caption: A simplified diagram illustrating the cellular uptake and endosomal escape mechanism of mRNA-LNPs.

LNP_Formulation_Workflow LNP Formulation Workflow (Microfluidics) cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipids Lipid Mixture (Ionizable, Helper, PEG) in Ethanol Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer (low pH) mRNA->Mixing Dialysis Dialysis (Buffer Exchange) Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Final_LNP Final LNP Formulation Characterization->Final_LNP

Caption: A flowchart outlining the key steps in formulating mRNA-LNPs using a microfluidic mixing technique.

Comparative Analysis

Transfection Efficiency and Potency:

The most direct comparison available suggests that this compound may have a significant advantage in transfection efficiency over DLin-MC3-DMA, at least for plasmid DNA in vitro. The ~40% transfection efficiency observed for this compound-based nanoparticles compared to less than 10% for DLin-MC3-DMA in the same study is a noteworthy difference.[3] This could be attributed to several factors, including the distinct chemical structure of this compound which may facilitate more efficient endosomal escape. The higher pKa of this compound (6.75) compared to DLin-MC3-DMA (~6.44) might also play a role, as a pKa in this range can be optimal for endosomal escape.[1][2]

For mRNA delivery, DLin-MC3-DMA is a proven and potent ionizable lipid, especially for hepatic delivery. Its efficacy has been demonstrated in numerous in vivo studies, leading to its use in an FDA-approved drug. Without direct in vivo mRNA delivery data for this compound, it is difficult to definitively state which is superior in this context. However, the promising in vitro pDNA data for this compound warrants further investigation for mRNA delivery applications.

Toxicity and Immunogenicity:

The in vivo toxicity and immunogenicity of DLin-MC3-DMA have been extensively characterized. While generally considered to have a favorable safety profile at therapeutic doses, dose-dependent toxicities, including liver enzyme elevation, have been reported. The immunogenicity of LNP formulations is complex, with the ionizable lipid itself capable of stimulating innate immune pathways. Studies have shown that DLin-MC3-DMA-containing LNPs can induce inflammatory cytokine production.

There is a lack of publicly available data on the specific in vivo toxicity and immunogenicity profile of this compound-formulated LNPs for mRNA delivery. This represents a significant knowledge gap and is a critical area for future research to assess its potential as a clinical candidate. The structural differences between this compound and DLin-MC3-DMA would likely translate to different safety and immunogenicity profiles.

Conclusion

DLin-MC3-DMA remains a benchmark ionizable lipid for nucleic acid delivery due to its well-documented and potent in vivo performance, particularly for liver-targeted applications. The wealth of available data and its clinical validation provide a strong foundation for its continued use and as a comparator for new lipid designs.

This compound presents an intriguing alternative with demonstrated potential for high in vitro transfection efficiency. However, the current lack of in vivo mRNA delivery data and comprehensive safety and immunogenicity profiling necessitates further research to fully understand its therapeutic potential. For researchers and drug developers, the choice between these lipids will depend on the specific application, target tissue, and the need for a well-established versus a potentially more potent but less characterized delivery vehicle. Head-to-head in vivo studies comparing these two lipids for mRNA delivery are crucial to definitively determine their relative advantages and disadvantages.

References

A Head-to-Head Comparison of CL15F6 and ALC-0315 for Transfection Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of gene therapy and vaccine development, the choice of a delivery vehicle is paramount to the success of nucleic acid-based therapeutics. Ionizable lipids have emerged as a cornerstone of lipid nanoparticle (LNP) technology, facilitating the efficient encapsulation and intracellular delivery of payloads such as mRNA and plasmid DNA. This guide provides a detailed comparison of two such ionizable lipids: CL15F6 and ALC-0315, focusing on their transfection efficacy, underlying mechanisms, and the experimental protocols for their use.

At a Glance: this compound vs. ALC-0315

FeatureThis compoundALC-0315
Primary Application Predominantly studied for large plasmid DNA delivery. Also used for mRNA.Extensively used for mRNA and siRNA delivery, notably in the Pfizer-BioNTech COVID-19 vaccine.
Chemical Structure Ionizable cationic lipid with a pKa of 6.75. Features a bulky alkyl group.Ionizable aminolipid.[1]
Mechanism of Action The bulky alkyl group is thought to induce dynamic endosomal membrane disruption, enhancing endosomal escape.Becomes protonated in the acidic endosome, promoting a transition from a bilayer to an inverted hexagonal phase, which facilitates endosomal escape and mRNA release into the cytosol.[1]
Reported Efficacy Approximately 40% transfection efficiency for large plasmid DNA in HeLa cells (as part of a polymer-lipid hybrid nanoparticle).Demonstrates superior performance over other lipids like MC3 for mRNA delivery, leading to high immunogenicity and antibody levels.[2]

Delving Deeper: Mechanism of Action

Both this compound and ALC-0315 are designed to overcome a critical hurdle in gene delivery: the escape from the endosome. After a lipid nanoparticle is taken up by a cell through endocytosis, it is enclosed within an endosome. For the nucleic acid payload to be effective, it must be released from this vesicle into the cytoplasm.

ALC-0315 accomplishes this through a pH-responsive mechanism.[1] At physiological pH, ALC-0315 is neutral. However, as the endosome matures, its internal environment becomes more acidic. This drop in pH triggers the protonation of the tertiary amine in ALC-0315, giving it a positive charge. This charge alteration is believed to induce a structural change in the lipid nanoparticle, promoting the formation of an inverted hexagonal phase that disrupts the endosomal membrane and releases the mRNA cargo.[1]

This compound , an ionizable cationic lipid with a pKa of 6.75, also leverages the acidic environment of the endosome. Its key structural feature is a bulky alkyl group, which is hypothesized to play a crucial role in disrupting the endosomal membrane. This physical disruption is thought to create pores or instability in the membrane, allowing the encapsulated genetic material, particularly large molecules like plasmid DNA, to escape into the cytoplasm.

Experimental Data on Transfection Efficacy

Direct comparative studies evaluating the transfection efficacy of this compound and ALC-0315 for the same nucleic acid payload under identical conditions are limited in the public domain. However, we can analyze data from separate studies to draw a comparative picture.

A study on polymer-lipid hybrid nanoparticles for the delivery of large (15 kbp) plasmid DNA encoding for EGFP reported that formulations containing This compound achieved approximately 40% transfection efficiency in HeLa cells.[3] This was significantly higher than other ionizable lipids tested in the same study, such as MC3, DODAP, and DODMA, for this specific application.[3]

Conversely, ALC-0315 has been extensively validated for mRNA delivery . Comparative studies have shown that ALC-0315 exhibits superior performance over lipids like MC3 in compressing and delivering mRNA, leading to enhanced immunogenicity and higher antibody production.[2] While specific percentage efficiencies vary depending on the cell type, mRNA construct, and formulation, its successful use in the highly effective Pfizer-BioNTech COVID-19 vaccine underscores its high in vivo transfection efficacy.

Experimental Protocols

Below are detailed methodologies for key experiments related to the formulation of lipid nanoparticles and the assessment of transfection efficacy.

Lipid Nanoparticle Formulation (Microfluidic Mixing)

This protocol describes a general method for formulating lipid nanoparticles containing either this compound or ALC-0315 using a microfluidic device.

Materials:

  • Ionizable lipid (this compound or ALC-0315)

  • Helper lipid (e.g., DSPC or DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000 or ALC-0159)

  • Ethanol (B145695)

  • Nucleic acid (mRNA or plasmid DNA) in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the Lipid-Ethanol Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for ionizable:helper:cholesterol:PEG).

  • Prepare the Nucleic Acid-Aqueous Solution: Dissolve the mRNA or plasmid DNA in the low pH buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and mount them on the microfluidic mixing device. Set the flow rates to achieve a desired ratio (e.g., 3:1 aqueous to organic phase).

  • Collection: Collect the resulting nanoparticle suspension from the outlet of the microfluidic chip.

  • Dialysis/Purification: Dialyze the LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Sterilization: Sterile filter the final LNP formulation through a 0.22 µm filter.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Dissolve Lipids (this compound or ALC-0315, Helper, Cholesterol, PEG) in Ethanol mixer Microfluidic Mixing lipids->mixer na Dissolve Nucleic Acid (mRNA or pDNA) in Low pH Buffer na->mixer dialysis Dialysis/ Purification (vs. PBS) mixer->dialysis sterilization Sterile Filtration dialysis->sterilization final_lnp Final LNP Formulation sterilization->final_lnp

Lipid Nanoparticle Formulation Workflow
In Vitro Transfection and Efficacy Assessment (Luciferase Assay)

This protocol outlines the steps to transfect cells with LNPs carrying a luciferase reporter gene and measure the resulting protein expression.

Materials:

  • Cultured mammalian cells (e.g., HeLa or HEK293T)

  • Cell culture medium

  • LNP formulation encapsulating luciferase mRNA or plasmid DNA

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Dilute the LNP formulation in cell culture medium and add it to the cells.

  • Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • Cell Lysis: Remove the medium and add a cell lysis buffer to each well.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate. This reagent contains the substrate for the luciferase enzyme.

  • Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed, and thus, the transfection efficiency.

Transfection_Efficacy_Workflow start Seed Cells in 96-well Plate transfect Add LNP Formulation to Cells start->transfect incubate Incubate for 24-48 hours transfect->incubate lyse Lyse Cells incubate->lyse add_reagent Add Luciferase Assay Reagent lyse->add_reagent measure Measure Luminescence (Luminometer) add_reagent->measure end Quantify Transfection Efficacy measure->end

In Vitro Transfection Efficacy Workflow

Signaling Pathways in Lipid Nanoparticle-Mediated Transfection

The journey of a lipid nanoparticle from outside the cell to the expression of its genetic payload involves several key cellular signaling and trafficking pathways.

LNP_Cellular_Pathway LNP Lipid Nanoparticle Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome/ Lysosome EarlyEndosome->LateEndosome EndosomalEscape Endosomal Escape (pH-mediated) LateEndosome->EndosomalEscape This compound or ALC-0315 Mechanism Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm Nucleic Acid Release Translation Translation (Ribosomes) Cytoplasm->Translation Protein Protein Expression Translation->Protein

Cellular Pathway of LNP-mediated Transfection

Conclusion

Both this compound and ALC-0315 are potent ionizable lipids that play a critical role in the non-viral delivery of nucleic acids. While ALC-0315 is a well-established and highly effective component for mRNA and siRNA delivery, as evidenced by its use in an approved vaccine, this compound shows significant promise, particularly for the delivery of larger genetic payloads like plasmid DNA. The choice between these two lipids will ultimately depend on the specific application, the nature of the nucleic acid to be delivered, and the target cell type. Further head-to-head comparative studies are warranted to fully elucidate their relative efficiencies in various contexts.

References

CL15F6 Outperforms Several Ionizable Lipids in Plasmid DNA Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A recent study has highlighted the superior performance of the ionizable lipid CL15F6 in delivering large-sized plasmid DNA (pDNA) into cells. Research conducted by Maeki et al. demonstrates that polymer-lipid hybrid nanoparticles formulated with this compound achieve a transfection efficiency of approximately 40% in HeLa cells, a significant improvement over other commonly used ionizable lipids such as DODAP, DODMA, and MC3, which showed efficiencies below 10%.[1]

The study, published in ACS Applied Materials & Interfaces, provides compelling evidence for the potential of this compound in non-viral gene delivery applications. The performance of this compound was comparable to the cationic lipids DOTAP and DOTMA, which also achieved around 40% transfection efficiency.[1] This positions this compound as a promising candidate for therapeutic applications requiring efficient delivery of large genetic payloads.

Performance Comparison of Ionizable and Cationic Lipids

The transfection efficiency of various lipid nanoparticles was evaluated by measuring the expression of Green Fluorescent Protein (GFP) in HeLa cells using flow cytometry. The results are summarized in the table below.

Ionizable/Cationic LipidAverage Transfection Efficiency (%)
This compound ~40%
DODAP<10%
DODMA<10%
MC3<10%
DOTAP~40%
DOTMA~40%

Data sourced from Maeki et al. (2024).[1][2]

Experimental Methodology

The superior performance of this compound was demonstrated in a study utilizing polymer-lipid hybrid nanoparticles for the transfection of a large-sized (15 kbp) plasmid DNA encoding for EGFP.

Formulation of Polymer-Lipid Hybrid Nanoparticles

The nanoparticles were prepared by encapsulating a core of pDNA complexed with the polycation polyethyleneimine (PEI) within a lipid shell.

Materials:

  • Ionizable Lipid: this compound (pKa = 6.75)[3]

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2k)

  • Polycation: Branched Polyethyleneimine (PEI, 10,000 g/mol )

  • Plasmid DNA: 15 kbp pDNA encoding for EGFP

Procedure:

  • pDNA-PEI Complex Formation: The pDNA and PEI were mixed at a mass ratio of 1:1 to form positively charged core nanoparticles.

  • Lipid Mixture Preparation: this compound, DSPC, cholesterol, and DMG-PEG 2k were dissolved in ethanol.

  • Nanoparticle Assembly: The pDNA-PEI complex solution was mixed with the lipid-ethanol solution using a microfluidic device to facilitate the self-assembly of the polymer-lipid hybrid nanoparticles.

In Vitro Transfection Protocol

Cell Line: HeLa cells stably expressing EGFP-tagged early endosome antigen 1 (EGFP-EEA1) were used.

Procedure:

  • Cell Seeding: HeLa cells were seeded in appropriate culture plates and allowed to adhere overnight.

  • Transfection: The cells were treated with the this compound-based polymer-lipid hybrid nanoparticles encapsulating the pDNA.

  • Analysis: After a specified incubation period, the percentage of GFP-positive cells was quantified using flow cytometry to determine the transfection efficiency.

Mechanism of LNP-Mediated Transfection

The delivery of genetic material into cells by lipid nanoparticles is a multi-step process. While the precise mechanisms for this compound are still under investigation, the general pathway for LNP-mediated transfection is well-understood.

LNP_Transfection_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP Lipid Nanoparticle (LNP) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Early Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytosol Cytosol Escape->Cytosol Nuclear_Import Nuclear Import (for pDNA) Cytosol->Nuclear_Import Nucleus Nucleus Nuclear_Import->Nucleus Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein Protein Expression Translation->Protein

Caption: General pathway of LNP-mediated gene delivery.

The process begins with the lipid nanoparticle being taken up by the cell through endocytosis. Once inside an endosome, the ionizable lipid, which is positively charged at the acidic pH of the endosome, facilitates the disruption of the endosomal membrane, allowing the genetic payload to escape into the cytoplasm. For plasmid DNA, it must then be transported into the nucleus for transcription into mRNA, which is subsequently translated into the desired protein in the cytoplasm. The bulky alkyl group in this compound is thought to induce dynamic disruption of the endosomal membrane, thereby enhancing the escape of large pDNA.[2]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow used to compare the transfection efficiencies of the different lipid nanoparticles.

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_transfection Transfection & Analysis pDNA_PEI pDNA-PEI Complex Formation LNP_Formation Microfluidic-based LNP Formation pDNA_PEI->LNP_Formation Lipid_Mix Lipid Mixture (with this compound or other lipids) Lipid_Mix->LNP_Formation Transfection Incubation with LNPs LNP_Formation->Transfection Cell_Culture HeLa Cell Culture Cell_Culture->Transfection Flow_Cytometry Flow Cytometry Analysis (GFP Expression) Transfection->Flow_Cytometry Data_Analysis Data Analysis & Comparison Flow_Cytometry->Data_Analysis

Caption: Workflow for comparing LNP transfection efficiency.

This structured approach ensures a reliable and reproducible comparison of the performance of different ionizable lipids. The findings from this research underscore the importance of ionizable lipid selection in the development of effective non-viral gene delivery vectors and highlight this compound as a highly promising candidate for future therapeutic development.

References

A Comparative Guide to Gene Knockdown Technologies: siRNA, shRNA, and CRISPRi

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate gene knockdown technology is critical for accurate functional genomics studies and the development of novel therapeutics. This guide provides an objective comparison of three leading transient gene knockdown methods: small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR interference (CRISPRi). The comparison focuses on key performance metrics, delivery methods, and validation protocols to aid in the selection of the most suitable technique for a given research application.

Performance Comparison of Gene Knockdown Technologies

The choice of a gene knockdown technology often depends on the desired duration of the effect, the required level of suppression, and the sensitivity to off-target effects. The following table summarizes the key performance characteristics of siRNA, shRNA, and CRISPRi.

FeatureSmall Interfering RNA (siRNA)Short Hairpin RNA (shRNA)CRISPR interference (CRISPRi)
Mechanism of Action Post-transcriptional: Guides RISC to cleave target mRNA.Post-transcriptional: Processed into siRNA, then guides RISC to cleave target mRNA.Transcriptional Repression: A catalytically dead Cas9 (dCas9) fused to a repressor domain (e.g., KRAB) blocks transcription initiation or elongation.
Typical Knockdown Efficiency 70-90% reduction in target mRNA.[1]Variable, can achieve >90% knockdown.[2][3]Can achieve ~90% knockdown.[2][3]
Duration of Effect Transient (typically 3-7 days), dependent on cell division.Stable and long-term, as it can be integrated into the host genome.Stable and long-term when the dCas9-repressor and gRNA are continuously expressed.
Delivery Method Transfection of synthetic oligonucleotides (e.g., using lipid nanoparticles).Transduction with viral vectors (e.g., lentivirus, adenovirus) for stable expression.Transduction with viral vectors or transfection of plasmids expressing dCas9-repressor and gRNA.
Off-Target Effects Can have significant off-target effects through seed region homology with unintended mRNAs.[4]Can also have off-target effects; may saturate the endogenous miRNA machinery.[2]Generally considered to have fewer off-target effects as it relies on a longer seed sequence for DNA binding.[2][3]
Multiplexing Capability Possible by co-transfecting multiple siRNAs.Can be designed to express multiple shRNAs from a single vector.Readily achievable by delivering multiple gRNAs targeting different genes.

Experimental Protocols

Detailed and reproducible protocols are essential for successful gene knockdown experiments. Below are methodologies for the delivery of each technology and the subsequent validation of gene knockdown.

Protocol 1: siRNA Delivery using Lipid Nanoparticles (LNPs)

This protocol describes the delivery of siRNA into cultured mammalian cells using a lipid nanoparticle-based transfection reagent.

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to ensure they reach 70-80% confluency at the time of transfection.

  • Preparation of siRNA-LNP Complexes:

    • Dilute the siRNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0).

    • In a separate tube, dissolve the ionizable lipids (such as those in the CL15F6 family), helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid in ethanol.[5][6]

    • Mix the lipid solution with the siRNA solution, often using a microfluidic device for controlled and reproducible nanoparticle formation.[7]

    • Allow the complexes to form for 15-30 minutes at room temperature.

  • Transfection:

    • Add the siRNA-LNP complexes to the cells in serum-free or serum-containing medium, depending on the reagent manufacturer's instructions.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2 before proceeding with knockdown validation.

Protocol 2: shRNA Delivery via Lentiviral Transduction

This protocol outlines the steps for creating stable knockdown cell lines using lentiviral particles expressing an shRNA of interest.

  • Cell Seeding: Plate target cells to be 70% confluent on the day of transduction.[8]

  • Transduction:

    • Thaw the lentiviral particles on ice.

    • Add fresh culture medium to the cells, supplemented with polybrene (typically 8 µg/mL) to enhance transduction efficiency.[8] Note that some cell types may be sensitive to polybrene.[9]

    • Add the desired amount of lentiviral particles to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.

    • Incubate overnight (18-20 hours).[9]

  • Media Change and Selection:

    • After 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the medium to eliminate non-transduced cells. The optimal antibiotic concentration must be determined by a kill curve for each cell line.

  • Expansion: Expand the antibiotic-resistant cells to establish a stable knockdown cell line.

Protocol 3: CRISPRi-mediated Gene Repression

This protocol describes the use of a lentiviral system to establish stable cell lines for CRISPRi-mediated gene knockdown.

  • Generation of a dCas9-KRAB Stable Cell Line: First, create a stable cell line that constitutively expresses the dCas9-KRAB fusion protein by lentiviral transduction and selection, as described in Protocol 2.

  • gRNA Delivery:

    • Transduce the dCas9-KRAB expressing cells with lentiviral particles encoding the specific guide RNA (gRNA) targeting the promoter region of the gene of interest.

    • Perform antibiotic selection for the gRNA vector if it carries a different resistance marker.

  • Validation: After selection and expansion, validate the gene knockdown at the mRNA and protein levels. For inducible systems, gene repression is initiated by the addition of an inducer molecule like doxycycline.[11]

Protocol 4: Validation of Gene Knockdown by qRT-PCR

This method quantifies the reduction in target mRNA levels.

  • RNA Isolation: At 24-72 hours post-transfection or after selection of transduced cells, harvest the cells and isolate total RNA using a column-based kit or other preferred method.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).[13]

    • Include primers specific to the target gene and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, comparing the siRNA/shRNA/gRNA-treated samples to a negative control.[1] A reduction of ≥70% is generally considered effective knockdown.[1]

Protocol 5: Validation of Protein Knockdown by Western Blot

This protocol confirms the reduction of the target protein.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample by boiling in sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][16]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[15]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[14]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager.[14]

    • Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).[14]

Mandatory Visualizations

Gene Knockdown Experimental Workflow

G cluster_0 Design & Preparation cluster_1 Delivery cluster_2 Validation cluster_3 Analysis Design Design siRNA/shRNA/gRNA Prep Prepare Delivery Vehicle (LNP/Virus) Design->Prep Delivery Transfection/ Transduction Prep->Delivery Culture Cell Culture Culture->Delivery Harvest Harvest Cells Delivery->Harvest qRT_PCR qRT-PCR (mRNA level) Harvest->qRT_PCR Western Western Blot (Protein level) Harvest->Western Phenotype Phenotypic Assay qRT_PCR->Phenotype Western->Phenotype

Caption: A typical workflow for a gene knockdown experiment.

TGF-β Signaling Pathway

TGF_beta_pathway TGFb TGF-β Ligand ReceptorII Type II Receptor TGFb->ReceptorII Binds ReceptorI Type I Receptor ReceptorII->ReceptorI Recruits & Phosphorylates SMAD23 R-SMAD (SMAD2/3) ReceptorI->SMAD23 Phosphorylates Complex SMAD Complex SMAD23->Complex SMAD4 Co-SMAD (SMAD4) SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Target Gene Transcription Nucleus->Transcription Knockdown Gene Knockdown (e.g., siRNA for Receptor I) Knockdown->ReceptorI Inhibits Expression

Caption: A simplified diagram of the TGF-β signaling pathway.

References

Comparative In Vivo Biodistribution of CL15F6 Lipid Nanoparticles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo biodistribution of CL15F6 lipid nanoparticles (LNPs) and other commonly used LNP formulations. The information is supported by experimental data to aid in the selection of appropriate delivery vehicles for RNA-based therapeutics.

This document summarizes quantitative biodistribution data, details experimental methodologies, and presents visual diagrams of experimental workflows to facilitate a comprehensive understanding of LNP performance in vivo.

Performance Comparison of LNP Formulations

The in vivo biodistribution of lipid nanoparticles is a critical factor in determining their efficacy and safety as drug delivery vehicles. The choice of ionizable lipid is a key determinant of organ tropism. This section compares the biodistribution of LNPs formulated with the novel CL15F lipid series to those formulated with other widely used ionizable lipids such as MC3, SM-102, and ALC-0315.

CL15F Series LNP Biodistribution

A study investigating the impact of lipid tail length on organ selectivity of a series of ionizable lipids, termed CL15F, revealed a strong correlation between the lipid structure and in vivo mRNA delivery to different organs. The study utilized LNPs encapsulating Firefly luciferase (FLuc) mRNA, and the biodistribution was quantified by measuring luciferase expression in various organs of BALB/c mice following intravenous injection.

The data below summarizes the luciferase expression in key organs for different CL15F lipid variants, which are structurally related and provide insight into the expected performance of a this compound LNP. The naming convention for the CL15F lipids is CL15Fm-n, where 'm' and 'n' represent the number of carbons in the two alkyl chains.

Ionizable LipidLiver (photons/s)Spleen (photons/s)Lung (photons/s)Kidney (photons/s)Heart (photons/s)
CL15F4-2 ~1 x 10^8~5 x 10^7~1 x 10^6~1 x 10^5~1 x 10^5
This compound-4 ~5 x 10^8~1 x 10^8~5 x 10^6~5 x 10^5~5 x 10^5
CL15F8-6 ~1 x 10^9~5 x 10^7~1 x 10^6~1 x 10^5~1 x 10^5
CL15F10-8 ~5 x 10^9~1 x 10^7~5 x 10^5~5 x 10^4~5 x 10^4
CL15F12-10 ~1 x 10^10~5 x 10^6~1 x 10^5~1 x 10^4~1 x 10^4

Note: The data is estimated from graphical representations in the source publication and should be considered indicative.

Comparison with Other Ionizable Lipid-Based LNPs

While a direct head-to-head in vivo biodistribution study comparing this compound LNPs with LNPs containing MC3, SM-102, or ALC-0315 was not identified in the reviewed literature, several studies have compared the latter group among themselves. These studies consistently demonstrate that LNPs formulated with these ionizable lipids predominantly accumulate in the liver following intravenous administration.

One study comparing LNPs formulated with ALC-0315 and SM-102 for mRNA delivery in vivo after intramuscular injection in BALB/c mice showed that both formulations led to high expression at the injection site, with significant expression also detected in the liver. Another study highlighted that while both SM-102 and ALC-0315-based LNPs resulted in high protein expression in vivo, MC3 and C12-200-based LNPs showed lower expression levels.

It is important to note that direct quantitative comparisons between different studies are challenging due to variations in experimental conditions, including the specific LNP composition, mRNA cargo, animal models, and analytical methods used. However, the available data suggests that like other ionizable lipid-based LNPs, the CL15F series also exhibits a strong propensity for liver accumulation, with the specific biodistribution profile being tunable by altering the lipid tail length.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting biodistribution data and for designing future studies. The following is a representative protocol for an in vivo LNP biodistribution study using a luciferase reporter gene.

Objective:

To determine the in vivo biodistribution of a lipid nanoparticle formulation encapsulating luciferase mRNA in a murine model.

Materials:
  • Lipid nanoparticle formulation encapsulating Firefly luciferase (FLuc) mRNA

  • Female BALB/c mice (6-8 weeks old)

  • D-luciferin, potassium salt (in vivo imaging substrate)

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane)

  • In Vivo Imaging System (IVIS) or similar bioluminescence imaging equipment

  • Syringes and needles for injection

  • Tissue homogenization equipment

  • Luciferase assay reagent

  • Luminometer

Procedure:
  • Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • LNP Administration:

    • Prepare the LNP-mRNA formulation to the desired concentration in sterile PBS.

    • Administer a defined dose of the LNP-mRNA formulation to each mouse via intravenous (tail vein) injection. A typical dose is 0.1 to 1 mg/kg of mRNA.

  • In Vivo Bioluminescence Imaging:

    • At predetermined time points post-injection (e.g., 2, 6, 24, 48 hours), anesthetize the mice using isoflurane.

    • Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.

    • Wait for a consistent time (e.g., 10-15 minutes) to allow for substrate distribution.

    • Place the anesthetized mouse in the IVIS imaging chamber.

    • Acquire bioluminescence images. The exposure time should be optimized to obtain a good signal without saturation.

    • Quantify the bioluminescent signal (total flux in photons/second) from the whole body or specific regions of interest (ROIs).

  • Ex Vivo Biodistribution Analysis:

    • At the final time point, euthanize the mice.

    • Perfuse the circulatory system with PBS to remove blood from the organs.

    • Carefully dissect the organs of interest (e.g., liver, spleen, lungs, heart, kidneys, brain).

    • The excised organs can be imaged ex vivo using the IVIS system after incubation with D-luciferin to confirm the in vivo findings.

    • For more quantitative analysis, homogenize each organ in a suitable lysis buffer.

    • Determine the protein concentration in the tissue lysates.

    • Perform a luciferase assay on the tissue lysates to measure the amount of active luciferase enzyme.

    • Normalize the luciferase activity to the total protein content in each organ to account for differences in organ size and homogenization efficiency.

  • Data Analysis:

    • Analyze the in vivo and ex vivo imaging data to determine the relative distribution of luciferase expression in different organs.

    • Quantify the luciferase activity in each organ from the ex vivo assay.

    • Present the data as mean ± standard deviation for each group.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a typical in vivo biodistribution study of LNPs.

G Experimental Workflow for In Vivo LNP Biodistribution Study cluster_preparation Preparation cluster_administration Administration cluster_imaging In Vivo Imaging cluster_exvivo Ex Vivo Analysis cluster_analysis Data Analysis LNP_Formulation LNP-mRNA Formulation IV_Injection Intravenous Injection LNP_Formulation->IV_Injection Animal_Acclimation Animal Acclimation Animal_Acclimation->IV_Injection Anesthesia Anesthesia IV_Injection->Anesthesia Time Points Luciferin_Injection D-Luciferin Injection Anesthesia->Luciferin_Injection IVIS_Imaging Bioluminescence Imaging Luciferin_Injection->IVIS_Imaging Signal_Quantification Signal Quantification IVIS_Imaging->Signal_Quantification Euthanasia Euthanasia & Perfusion Signal_Quantification->Euthanasia Organ_Dissection Organ Dissection Euthanasia->Organ_Dissection ExVivo_Imaging Ex Vivo Imaging Organ_Dissection->ExVivo_Imaging Homogenization Tissue Homogenization Organ_Dissection->Homogenization Data_Analysis Data Interpretation ExVivo_Imaging->Data_Analysis Luciferase_Assay Luciferase Assay Homogenization->Luciferase_Assay Luciferase_Assay->Data_Analysis

Caption: Workflow of an in vivo LNP biodistribution study.

Assessing Endosomal Escape of CL15F6 Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic payloads into the cytoplasm is a critical hurdle in the development of nanoparticle-based drug delivery systems. A key rate-limiting step in this process is the ability of nanoparticles to escape from endosomes following cellular uptake, thereby avoiding degradation in the lysosomal pathway. This guide provides a comparative assessment of the endosomal escape capabilities of CL15F6 nanoparticles, a novel ionizable lipid-based system, against other commonly used alternatives.

Due to the limited availability of direct quantitative data on the endosomal escape of this compound, this guide utilizes transfection efficiency as a primary metric for comparison, as it is intrinsically linked to successful endosomal release of genetic material. This data is supplemented with reported endosomal escape efficiencies of other relevant nanoparticle systems to provide a broader context for performance evaluation.

Comparative Performance of Nanoparticles

The following tables summarize the transfection efficiency of this compound nanoparticles in comparison to other lipid-based alternatives and the reported endosomal escape efficiencies of various nanoparticle formulations.

Table 1: Transfection Efficiency of this compound and Alternative Lipid-Based Nanoparticles

Nanoparticle LipidLipid TypeTransfection Efficiency (%)
This compound Ionizable~40
DOTAPCationic~40
DOTMACationic~40
DODAPIonizable<10
MC3Ionizable<10

Data based on a comparative study of LNP-polymer hybrid nanoparticles for plasmid DNA delivery.

Table 2: Reported Endosomal Escape Efficiencies of Various Nanoparticle Formulations

Nanoparticle SystemCargoEndosomal Escape Efficiency
Standard Lipid Nanoparticles (LNPs)siRNA<2% - 5%[1]
Newer Ionizable Lipid LNPsmRNA~15%
Engineered Hyd-Man LNPsmRNA>60%[2]
DNA-inspired Nanoparticles (NPs)siRNASignificantly higher than LNPs
Polymeric Nanoparticles (e.g., PDEAEMA)Calcein (B42510)~30% of cells showed escape

Experimental Protocols for Assessing Endosomal Escape

Several key assays are employed to quantify the endosomal escape of nanoparticles. The methodologies for three widely used assays are detailed below.

Galectin-8 Recruitment Assay

This assay visualizes endosomal membrane damage. Galectin-8, a cytosolic protein, binds to glycans exposed on the luminal side of damaged endosomes, leading to the formation of fluorescent puncta.

Methodology:

  • Cell Culture: HeLa cells stably expressing Galectin-8 fused to a fluorescent protein (e.g., mRuby3) are cultured in a 96-well plate.

  • Nanoparticle Treatment: The cells are treated with the nanoparticle formulations (e.g., this compound LNPs) encapsulating a cargo like siRNA for a specified duration (e.g., 4 hours).

  • Imaging: The cells are then fixed, and their nuclei are stained (e.g., with Hoechst). Confocal laser scanning microscopy or high-content imaging systems are used to visualize and quantify the formation of Galectin-8-mRuby3 puncta within the cells.

  • Data Analysis: The number of fluorescent puncta per cell is quantified using image analysis software. An increase in the number of puncta indicates a higher frequency of endosomal membrane disruption.

Split-GFP Complementation Assay

This assay provides a more direct measure of cytosolic cargo delivery. It relies on the reconstitution of a functional fluorescent protein from two non-fluorescent fragments when the cargo-conjugated fragment escapes the endosome and encounters the other fragment in the cytosol.

Methodology:

  • Cell Line Engineering: A cell line is engineered to stably express a large fragment of a fluorescent protein like GFP (e.g., GFP1-10) in the cytosol.

  • Cargo Conjugation: The smaller fragment of the fluorescent protein (e.g., GFP11) is conjugated to the therapeutic cargo (e.g., a protein or nucleic acid) and encapsulated within the nanoparticles.

  • Nanoparticle Incubation: The engineered cells are incubated with the nanoparticles carrying the conjugated cargo.

  • Fluorescence Measurement: If the nanoparticles escape the endosome, the cargo-GFP11 conjugate is released into the cytosol, where it complements the GFP1-10 fragment, resulting in a fluorescent signal. This signal can be quantified using flow cytometry or fluorescence microscopy.

  • Quantification: The intensity of the reconstituted fluorescent signal is directly proportional to the amount of cargo that has successfully escaped the endosome and reached the cytosol.

Calcein Release Assay

This classic leakage assay detects the disruption of endosomal membranes by monitoring the release of a fluorescent dye from the endo-lysosomal compartments into the cytosol.

Methodology:

  • Cell Loading: Cells are co-incubated with the nanoparticles and calcein, a membrane-impermeable fluorescent dye that is taken up by cells via endocytosis. At high concentrations within the acidic environment of endosomes, calcein's fluorescence is self-quenched.

  • Endosomal Escape Induction: The nanoparticles, upon entering the endosomes, may disrupt the membrane.

  • Fluorescence De-quenching: If the endosomal membrane is compromised, calcein leaks into the cytosol, where it becomes de-quenched and fluoresces brightly.

  • Visualization and Quantification: The transition from a punctate (quenched) to a diffuse cytosolic (de-quenched) fluorescence pattern is observed using fluorescence microscopy. The percentage of cells exhibiting diffuse fluorescence can be quantified to assess the extent of endosomal escape.

Visualizing Endosomal Escape Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of endosomal escape and a typical experimental workflow for its assessment.

Endosomal_Escape_Pathway cluster_cell Target Cell NP Nanoparticle (e.g., this compound) Endocytosis Endocytosis NP->Endocytosis 1. Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome 2. Maturation Cytosol Cytosol Therapeutic Effect EarlyEndosome->Cytosol 3. Endosomal Escape Lysosome Lysosome (pH 4.5-5.0) Degradation LateEndosome->Lysosome LateEndosome->Cytosol 3. Endosomal Escape

Caption: Nanoparticle uptake and endosomal escape pathway.

Experimental_Workflow cluster_workflow Workflow for Assessing Endosomal Escape Formulation Nanoparticle Formulation (e.g., this compound + Cargo) Treatment Incubate Cells with Nanoparticles Formulation->Treatment CellCulture Cell Culture (Reporter Cell Line) CellCulture->Treatment Assay Perform Endosomal Escape Assay Treatment->Assay Imaging Imaging & Data Acquisition (Microscopy / Flow Cytometry) Assay->Imaging Analysis Quantitative Analysis (% Escape / Puncta per cell) Imaging->Analysis

Caption: Generalized experimental workflow for assessing endosomal escape.

References

Cytotoxicity Assessment of CL15F6 Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity of lipid nanoparticles (LNPs), with a focus on the ionizable lipid CL15F6 and its alternatives. Due to the limited availability of direct quantitative in vitro cytotoxicity data for this compound LNPs in publicly accessible literature, this document presents available data for commonly used alternative cationic lipids, DOTAP and DDA, to serve as a benchmark. Detailed protocols for standard cytotoxicity assays and workflow visualizations are included to support researchers in designing and evaluating their own LNP formulations.

Comparative Cytotoxicity Data

Lipid NanoparticleCell LineAssayKey Findings
This compound LNP --No quantitative in vitro cytotoxicity data was identified in the reviewed literature. One study noted low cytotoxicity of polymer-lipid hybrid nanoparticles containing this compound without providing specific data.
DOTAP-containing LNPs HepG2MTTDose-dependent cytotoxicity observed. Increased concentrations of DOTAP led to decreased cell viability.
J774A.1 macrophages-Cytotoxicity was dependent on the nitrogen to phosphate (B84403) (N/P) ratio, with higher ratios showing increased cytotoxicity.[1]
DDAB-SLNs (Solid Lipid Nanoparticles) Caco-2, HepG2, MCF-7, SV-80, Y-79-DDAB-SLNs exhibited significantly lower cytotoxicity compared to CTAB-SLNs, with IC50 values ranging from 284.06 ± 17.01 µg/mL to 869.88 ± 62.45 µg/mL at 48 hours, depending on the cell line.

Experimental Protocols

Standard assays for evaluating the in vitro cytotoxicity of lipid nanoparticles include the MTT and LDH assays. These assays measure cell viability and membrane integrity, respectively.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Test lipid nanoparticles and control articles

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the lipid nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

LDH Assay Protocol

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Cell culture medium

  • 96-well plates

  • Test lipid nanoparticles and control articles

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat cells with various concentrations of lipid nanoparticles. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Visualizations

The following diagrams illustrate the workflows for the MTT and LDH cytotoxicity assays.

MTT_Assay_Workflow MTT Assay Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere add_lnps Add LNP dilutions to wells adhere->add_lnps incubate_treatment Incubate for 24-72 hours add_lnps->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

MTT Assay Experimental Workflow

LDH_Assay_Workflow LDH Assay Workflow cluster_setup_ldh Plate Setup cluster_treatment_ldh Treatment cluster_assay_ldh Assay Procedure cluster_analysis_ldh Data Analysis seed_cells_ldh Seed cells in 96-well plate adhere_ldh Allow cells to adhere seed_cells_ldh->adhere_ldh add_lnps_ldh Add LNP dilutions and controls adhere_ldh->add_lnps_ldh incubate_treatment_ldh Incubate for desired time add_lnps_ldh->incubate_treatment_ldh collect_supernatant Collect supernatant incubate_treatment_ldh->collect_supernatant add_reaction_mix Add LDH reaction mix collect_supernatant->add_reaction_mix incubate_reaction Incubate at room temperature add_reaction_mix->incubate_reaction read_absorbance_ldh Measure absorbance at 490 nm incubate_reaction->read_absorbance_ldh calculate_cytotoxicity Calculate % cytotoxicity read_absorbance_ldh->calculate_cytotoxicity

LDH Assay Experimental Workflow

References

A Comparative Analysis of CL15F6 and DOTAP for Plasmid DNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of plasmid DNA (pDNA) into cells is a cornerstone of gene therapy and various research applications. Cationic lipids have emerged as a prominent non-viral vector for this purpose, owing to their ability to complex with negatively charged pDNA and facilitate its entry into cells. This guide provides a detailed comparative analysis of two such lipids: CL15F6, a novel ionizable lipid, and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), a widely used cationic lipid.

This comparison focuses on key performance metrics, including transfection efficiency and cytotoxicity, supported by experimental data. Detailed methodologies for pDNA delivery using these lipids are also provided to aid in the design and execution of experiments.

Performance Comparison: this compound vs. DOTAP

The selection of a delivery agent for pDNA is often a trade-off between transfection efficiency and cellular toxicity. While permanently cationic lipids like DOTAP have a long history of use, newer ionizable lipids such as this compound offer the advantage of being neutrally charged at physiological pH and becoming protonated in the acidic environment of the endosome, which is believed to reduce cytotoxicity.

Transfection Efficiency

A key performance indicator for any transfection reagent is its ability to successfully deliver pDNA into cells, leading to the expression of the encoded gene. In a comparative study, lipid nanoparticles (LNPs) formulated with either this compound or DOTAP were used to deliver a pDNA encoding for a reporter protein. The results indicated that both this compound and DOTAP-based nanoparticles achieved a similar transfection efficiency of approximately 40%.[1] This suggests that under the tested conditions, both lipids are capable of mediating effective pDNA delivery.

Cytotoxicity

Table 1: Summary of Performance Data

ParameterThis compoundDOTAP
Lipid Type Ionizable Cationic LipidPermanently Cationic Lipid
Transfection Efficiency Approximately 40% (in a polymer-lipid hybrid nanoparticle formulation)[1]Approximately 40% (in a polymer-lipid hybrid nanoparticle formulation)[1]
Cytotoxicity Generally considered less toxic than permanently cationic lipids.[3][4] Specific IC50 for pDNA delivery not found.Dose-dependent cytotoxicity observed.[2][5] Specific IC50 values are cell-type and formulation dependent.

Experimental Protocols

Reproducibility in transfection experiments is highly dependent on the protocol followed. Below are detailed methodologies for pDNA delivery using both this compound in a polymer-lipid hybrid nanoparticle formulation and a standard protocol for DOTAP.

Protocol 1: pDNA Delivery using this compound Polymer-Lipid Hybrid Nanoparticles

This protocol is based on the formulation of lipid nanoparticles (LNPs) encapsulating a pDNA-polyethylenimine (PEI) complex.[1][6]

Materials:

  • This compound, DSPC, Cholesterol, DMG-PEG 2k

  • Ethanol (B145695)

  • Plasmid DNA (pDNA)

  • Branched Polyethylenimine (PEI)

  • Acetate (B1210297) buffer (25 mM, pH 4.0)

  • TE buffer

  • Cell culture medium

  • HeLa cells (or other suitable cell line)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2k in ethanol to achieve a total lipid concentration of 4 mM. The molar ratio of the lipids should be 60:10:30:1 (this compound:DSPC:cholesterol:DMG-PEG 2k).[7]

  • Preparation of pDNA-PEI Complex:

    • Prepare a 1 mg/mL PEI solution and a 1 mg/mL pDNA solution.

    • Dilute the pDNA solution to 44 µg/mL with acetate buffer (pH 4.0).

    • Dilute the PEI solution with acetate buffer to achieve the desired pDNA:PEI mass ratio (e.g., 1:1).

    • Add the diluted pDNA solution dropwise to the diluted PEI solution while vortexing to form the pDNA-PEI complex.

  • Formation of Polymer-Lipid Hybrid Nanoparticles:

    • The lipid solution (in ethanol) and the pDNA-PEI complex solution (in acetate buffer) are mixed using a microfluidic device to allow for the self-assembly of the nanoparticles.

  • Transfection of HeLa Cells:

    • Seed HeLa cells in a 24-well plate at a density of 20,000 cells per well, 24 hours prior to transfection.

    • Replace the culture medium with 1 mL of the LNP suspension.

    • Incubate the cells for 24 hours at 37°C.

    • After incubation, replace the LNP-containing medium with 500 µL of fresh complete culture medium and incubate for an additional 24 hours.

    • Assess transgene expression (e.g., GFP expression by flow cytometry).

Protocol 2: pDNA Delivery using DOTAP

This is a general protocol for the transfection of adherent cells in a 6-well plate format using DOTAP. Optimization of parameters such as cell density, DOTAP concentration, and DNA concentration is recommended for each cell type.

Materials:

  • DOTAP transfection reagent (1 mg/mL)

  • Plasmid DNA (pDNA)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Adherent cells (e.g., HEK293)

  • 6-well plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 2 x 10^5 cells per well for HEK293).

  • Formation of DOTAP-pDNA Complexes (Lipoplexes):

    • In a sterile tube, dilute 2.5 µg of pDNA in 100 µL of serum-free medium. Mix gently.

    • In a separate sterile tube, dilute 5-10 µL of DOTAP reagent in 100 µL of serum-free medium. Mix gently.

    • Add the diluted pDNA solution to the diluted DOTAP solution.

    • Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Gently aspirate the growth medium from the cells and wash once with sterile PBS.

    • Add 800 µL of serum-free medium to the tube containing the DOTAP-pDNA complexes to bring the total volume to 1 mL.

    • Add the 1 mL of the complex-containing medium dropwise to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the complexes for 3-6 hours at 37°C.

    • After the incubation period, replace the transfection medium with fresh, complete growth medium.

  • Post-Transfection Analysis:

    • Assay for transgene expression 24-72 hours post-transfection.

Mechanisms of Delivery and Cellular Pathways

The delivery of pDNA into the nucleus for transcription is a multi-step process. The initial interaction between the positively charged lipid-pDNA complex and the negatively charged cell surface is primarily electrostatic. Following this interaction, the complex is internalized by the cell through endocytosis.

G cluster_extracellular Extracellular Space cluster_cell Cell pDNA pDNA Lipoplex Lipid-pDNA Complex pDNA->Lipoplex Complexation Lipid Cationic/Ionizable Lipid (this compound or DOTAP) Lipid->Lipoplex CellMembrane Cell Membrane Lipoplex->CellMembrane Electrostatic Interaction Endosome Endosome CellMembrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription Gene Expression

Caption: General workflow for cationic and ionizable lipid-mediated pDNA delivery.

For DOTAP-based systems, cellular uptake has been shown to occur via macropinocytosis and clathrin-mediated endocytosis.[8] A critical step for successful transfection is the escape of the pDNA from the endosome before it is degraded by lysosomes. It is hypothesized that cationic lipids can interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of pDNA into the cytoplasm.[9] The pDNA must then be transported to the nucleus for transcription to occur.

Cationic lipids have also been shown to activate intracellular signaling pathways, including pro-apoptotic and pro-inflammatory cascades, which can contribute to their cytotoxicity.[7][10] The specific signaling pathways activated can depend on the lipid structure and the cell type.

G cluster_workflow Experimental Workflow A 1. Cell Seeding (70-90% confluency) B 2. Prepare Lipid and pDNA Solutions Separately A->B C 3. Form Lipid-pDNA Complexes (Incubate 15-20 min) B->C D 4. Add Complexes to Cells (Incubate 3-6 hours) C->D E 5. Replace with Fresh Medium D->E F 6. Assay for Gene Expression (24-72 hours post-transfection) E->F

Caption: A generalized experimental workflow for pDNA transfection using cationic lipids.

Conclusion

Both this compound and DOTAP are effective reagents for the delivery of plasmid DNA. The choice between them may depend on the specific requirements of the experiment, including the cell type used and the tolerance for cytotoxicity. DOTAP is a well-established cationic lipid with a large body of literature supporting its use. This compound, as a representative of the newer class of ionizable lipids, shows comparable transfection efficiency to DOTAP in at least one study and may offer a better safety profile, a critical consideration for therapeutic applications. Further direct comparative studies are needed to fully elucidate the relative advantages of each lipid for pDNA delivery. Researchers are encouraged to optimize the delivery parameters for their specific experimental setup to achieve the highest transfection efficiency with minimal cytotoxicity.

References

A Researcher's Guide to Validating the Purity of CL15F6 and Other Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of nucleic acid therapies, the purity of lipid excipients is a critical quality attribute that directly impacts the efficacy and safety of lipid nanoparticle (LNP) delivery systems. This guide provides a comprehensive comparison of the ionizable lipid CL15F6 with other commonly used alternatives, supported by experimental data and detailed analytical protocols for purity validation.

Comparative Analysis of this compound and Alternative Ionizable Lipids

The selection of an ionizable lipid is pivotal to the performance of an LNP formulation. This compound is a novel ionizable cationic lipid that has been utilized in the formation of LNPs for the delivery of both mRNA and plasmid DNA.[1] Its performance, particularly in terms of transfection efficiency, is a key consideration for its adoption.

Performance Comparison:

Experimental data from studies comparing LNP-polymer hybrid nanoparticles for large-sized plasmid DNA transfection show that this compound-based nanoparticles exhibit high transfection efficiency, comparable to well-established cationic lipids like DOTAP and DOTMA. In one study, the transfection efficiency of this compound-based nanoparticles was approximately 40%, significantly higher than that of other ionizable lipids such as DODAP, DODMA, and MC3, which showed efficiencies of less than 10%.

Table 1: Performance Comparison of Ionizable Lipids in Plasmid DNA Transfection

Ionizable/Cationic LipidAverage Transfection Efficiency (%)
This compound ~40
DOTAP~40
DOTMA~40
DODAP<10
DODMA<10
MC3<10

Data synthesized from a study on LNP-polymer hybrid nanoparticles for large-sized plasmid DNA transfection.

Purity and Physicochemical Properties:

Table 2: Physicochemical Properties and Purity of Common Ionizable Lipids

LipidMolecular Weight ( g/mol )pKaReported PurityKey Application(s)
This compound 906.47[1]6.75[1]>98%[1]mRNA, pDNA delivery[1]
DLin-MC3-DMA 642.09~6.44High PuritysiRNA therapy (Onpattro®)[2][3][4]
ALC-0315 788.34~6.09High PuritymRNA vaccine (Pfizer-BioNTech COVID-19)[2][3][4][5]
SM-102 730.25~6.67High PuritymRNA vaccine (Moderna COVID-19)[4][5][6]

Experimental Protocols for Purity Validation

Rigorous analytical testing is essential to confirm the identity, purity, and stability of ionizable lipids. Below are detailed protocols for key analytical methods.

Workflow for Lipid Purity Validation

The overall process for validating the purity of an ionizable lipid involves a multi-step analytical approach to identify and quantify the main component and any potential impurities.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting prep Dissolve Lipid in Organic Solvent (e.g., Ethanol, Methanol) hplc RP-HPLC-CAD (Purity & Quantification) prep->hplc lcms LC-MS/MS (Impurity ID & Characterization) prep->lcms nmr NMR Spectroscopy (Structural Confirmation) prep->nmr quant Quantify Main Peak & Impurities hplc->quant struct Confirm Structure & Identify Impurities lcms->struct nmr->struct report Generate Certificate of Analysis (CoA) quant->report struct->report

Workflow for comprehensive purity validation of ionizable lipids.
Reversed-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-HPLC-CAD)

This method is ideal for quantifying the main lipid component and detecting non-volatile impurities. The Charged Aerosol Detector (CAD) provides a near-uniform response for non-volatile analytes, making it suitable for assessing the relative abundance of components without needing individual standards for each impurity.[7][8]

a. Materials and Equipment:

  • UHPLC system with a quaternary or binary pump

  • Charged Aerosol Detector (CAD)

  • Reversed-phase C18 or C30 column (e.g., Accucore C30, 2.6 µm, 2.1 x 100 mm)

  • Mobile Phase A: Water with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 50:50 v/v) with 0.1% FA or TFA

  • Sample Diluent: Ethanol or Methanol

b. Sample Preparation:

  • Prepare a stock solution of the this compound lipid in the sample diluent at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 10 µg/mL to 250 µg/mL.[7]

c. Chromatographic Conditions:

  • Column Temperature: 40-50 °C

  • Flow Rate: 0.4 - 0.6 mL/min

  • Injection Volume: 5-10 µL

  • CAD Settings:

    • Evaporation Temperature: 35-45 °C

    • Nebulizer Gas (Nitrogen): 35-50 psi

    • Data Collection Rate: 5-10 Hz

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A.

    • Run a linear gradient to a high percentage of Mobile Phase B over 10-15 minutes to elute the lipids.[9]

    • Hold at high Mobile Phase B for 2-3 minutes.

    • Return to initial conditions and allow the column to re-equilibrate.

d. Data Analysis:

  • Integrate the peak area of the main lipid component and all impurity peaks.

  • Calculate the purity of the lipid by dividing the main peak area by the total area of all peaks and multiplying by 100.

  • Quantify the lipid concentration in unknown samples using the calibration curve generated from the standards. A quadratic fit may be necessary for the wide dynamic range of the CAD.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the structural elucidation and confident identification of low-level impurities that may not be resolved or detected by other methods.[10][11]

a. Materials and Equipment:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic conditions similar to the RP-HPLC-CAD method.

  • Electrospray Ionization (ESI) source operating in positive ion mode.

b. MS/MS Acquisition:

  • Perform a full MS scan to detect the molecular ions of the lipid and any impurities.

  • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire fragmentation (MS/MS) spectra for the detected ions.[12]

  • For known potential impurities (e.g., N-oxides, aldehydes), a targeted MS/MS approach (Multiple Reaction Monitoring, MRM) can be used for enhanced sensitivity and specificity.[11]

c. Data Analysis:

  • Identify impurities by comparing their accurate mass measurements and fragmentation patterns with known databases or through in-silico fragmentation tools.

  • Common impurities for ionizable lipids include oxidation products (e.g., N-oxides, which can appear as the parent mass +16 Da) and degradation products.[12]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure confirmation and can also be used for quantitative purity assessment.

a. Sample Preparation:

  • Accurately weigh and dissolve a sufficient amount of the lipid (typically 5-10 mg) in a deuterated solvent (e.g., Chloroform-d, Methanol-d4).

  • Add an internal standard with a known concentration and a distinct resonance signal if quantification is desired.

b. NMR Acquisition:

  • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure a sufficient relaxation delay (D1 ≥ 5xT1) for accurate quantification.[13]

c. Data Analysis:

  • Confirm the chemical structure of this compound by assigning the observed proton signals to the corresponding protons in the molecule.

  • Identify impurity signals in the spectrum.

  • Calculate the purity by comparing the integral of the main component's signals to the integrals of the impurity signals.

Impact of Impurities on Biological Systems

Lipid impurities, even at trace levels, can have significant biological consequences. Oxidized lipid species, such as N-oxides and aldehydes, are particularly problematic as they can covalently modify the mRNA payload, rendering it inactive. Furthermore, certain lipid components and their impurities can trigger innate immune responses.

Signaling Pathway Activation by Lipid Impurities:

Ionizable lipids and related impurities can be recognized by pattern recognition receptors (PRRs) of the innate immune system, most notably Toll-like Receptor 4 (TLR4).[14][15][16][17] This recognition initiates a downstream signaling cascade that can lead to the production of pro-inflammatory cytokines, contributing to the reactogenicity of LNP formulations.[15][18]

G cluster_nucleus LNP LNP / Lipid Impurity TLR4 Toll-like Receptor 4 (TLR4) LNP->TLR4 Binds & Activates MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhib p50/p65-IκBα IKK->NFkB_Inhib Phosphorylates IκBα (leads to degradation) NFkB_Active p50/p65 NFkB_Inhib->NFkB_Active Releases Gene Pro-inflammatory Gene Transcription NFkB_Active->Gene Translocates to Nucleus Nucleus Nucleus Cytokines Release of Cytokines (IL-6, TNF-α, etc.) Gene->Cytokines

TLR4 signaling pathway activated by LNP components or impurities.

This guide provides a framework for the rigorous validation of this compound lipid purity. By employing these comparative analyses and detailed experimental protocols, researchers can ensure the quality and consistency of their LNP formulations, ultimately contributing to the development of safer and more effective nucleic acid-based therapies.

References

A Head-to-Head Comparison of CL15F6 and SM-102 for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of the final product. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for delivering mRNA and other nucleic acids. This guide provides a detailed head-to-head comparison of two prominent ionizable lipids: CL15F6 and SM-102. While SM-102 gained significant recognition for its use in the Moderna COVID-19 vaccine, this compound is an emerging lipid that has shown promise in recent studies. This comparison aims to provide an objective analysis of their performance, supported by available experimental data, to aid researchers in selecting the optimal lipid for their specific application.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of ionizable lipids is crucial for predicting their behavior in LNP formulations and their subsequent in vivo performance.

PropertyThis compoundSM-102
Chemical Name 1-methyl-4-piperidinecarboxylic acid, 11-[(2-hexyl-1-oxodecyl)oxy]-5-[6-[(2-hexyl-1-oxodecyl)oxy]hexyl]-5-hydroxyundecyl ester[1]heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate[2]
Molecular Formula C₅₆H₁₀₇NO₇[1][3]C₄₄H₈₇NO₅[2][4]
Molecular Weight 906.5 g/mol [1][3]710.2 g/mol [2][4][5]
pKa 6.75[1][3][6]6.68 - 6.75[4][7]
Solubility Soluble in Chloroform, Ethanol (B145695), Methanol[1]Soluble in organic solvents like ethanol[5]

Head-to-Head Experimental Data: Large Plasmid DNA Transfection

A key study directly compared the transfection efficiency of LNPs formulated with this compound and SM-102 for the delivery of a large 15 kbp plasmid DNA (pDNA) encoding for a green fluorescent protein (GFP). This provides a valuable, albeit specific, point of comparison for their performance.

Experimental Protocol: LNP Formulation for pDNA Delivery

The following protocol was adapted from the methodology described in the comparative study[8].

1. Materials:

  • Ionizable Lipids: this compound or SM-102

  • Helper Lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Nucleic Acid: 15 kbp plasmid DNA

  • Buffers: Acetate (B1210297) buffer (pH 4.0), Phosphate-buffered saline (PBS, pH 7.4)

  • Solvent: Ethanol

2. LNP Formulation (Microfluidic Mixing):

  • A lipid mixture is prepared by dissolving the ionizable lipid (this compound or SM-102), DOPE, cholesterol, and DMG-PEG 2000 in ethanol. The typical molar ratio for SM-102 formulations is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000)[9]. While the exact ratio for the this compound formulation in this specific study was not detailed, similar ratios are generally employed.

  • The plasmid DNA is diluted in an acetate buffer (pH 4.0).

  • The lipid solution in ethanol and the pDNA solution in aqueous buffer are mixed using a microfluidic device. This rapid mixing process leads to the self-assembly of LNPs.

  • The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH, resulting in a neutral surface charge for the LNPs.

3. Characterization:

  • The size, polydispersity index (PDI), and zeta potential of the formulated LNPs are measured using dynamic light scattering (DLS).

  • The encapsulation efficiency of the pDNA is determined using a fluorescent dye-based assay.

Performance Comparison in Large Plasmid DNA Delivery

In a study comparing various ionizable lipids for the delivery of a 15 kbp plasmid, LNPs formulated with this compound demonstrated significantly higher transfection efficiency compared to those formulated with SM-102[8][10].

Ionizable LipidAverage Transfection Efficiency (%)
This compound ~40%[10]
SM-102 <10%[8]

These results suggest that for the delivery of large nucleic acid payloads like plasmid DNA, the structural characteristics of this compound may be more advantageous for efficient cellular uptake and endosomal escape.

Discussion and Implications for mRNA Delivery

While the direct comparative data is for large pDNA, we can infer potential performance for mRNA delivery based on the lipids' physicochemical properties and other reported studies.

SM-102 has a well-established track record in mRNA delivery, being a key component of the highly effective Moderna COVID-19 vaccine[11]. It is known for its high transfection efficiency and favorable safety profile[5]. The pKa of SM-102 (around 6.7) is in a range that facilitates both efficient mRNA encapsulation at acidic pH during formulation and endosomal escape into the cytoplasm at the lower pH of the endosome.

This compound, with a similar pKa of 6.75, is also well-suited for these processes[1][3][6]. The superior performance of this compound in the context of large pDNA delivery could be attributed to its larger, more complex structure, which may influence the morphology and stability of the resulting LNPs, potentially leading to more efficient endosomal escape of larger payloads. A study on polymer-lipid hybrid nanoparticles for large pDNA delivery highlighted the effectiveness of this compound[8].

For mRNA delivery, which involves a smaller and more transient payload compared to plasmid DNA, the established performance and extensive clinical data of SM-102 make it a reliable choice. However, the promising results with this compound for large nucleic acids suggest it is a strong candidate for further investigation, particularly for applications involving larger mRNAs or other nucleic acid modalities.

General Experimental Workflow and Signaling Pathway

The general workflow for utilizing these lipids in research and development involves LNP formulation, characterization, and subsequent in vitro or in vivo evaluation. The ultimate goal is the successful delivery of the nucleic acid cargo into the cytoplasm of target cells, where it can be translated into protein (in the case of mRNA or pDNA).

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_application Application & Analysis lipids Lipid Mixture (this compound or SM-102, Helper Lipids, PEG-Lipid) in Ethanol mixing Microfluidic Mixing lipids->mixing na Nucleic Acid (mRNA or pDNA) in Acidic Buffer na->mixing dialysis Dialysis vs. PBS (Ethanol Removal & pH Neutralization) mixing->dialysis dls DLS (Size, PDI, Zeta Potential) dialysis->dls ee Encapsulation Efficiency Assay dialysis->ee transfection Cell Transfection (In Vitro / In Vivo) dls->transfection ee->transfection endosomal_escape Endosomal Escape transfection->endosomal_escape Cellular Uptake expression Protein Expression (e.g., Luciferase, GFP) endosomal_escape->expression Cytosolic Release & Translation

Caption: General workflow for LNP formulation, characterization, and application in nucleic acid delivery.

The critical step for effective delivery is the endosomal escape. The ionizable lipid, which is protonated at the low pH of the endosome, is thought to interact with the endosomal membrane, leading to its disruption and the release of the nucleic acid cargo into the cytoplasm.

signaling_pathway lnp Lipid Nanoparticle (LNP) cell Target Cell lnp->cell 1. Binding & Uptake endocytosis Endocytosis cell->endocytosis endosome Endosome (Low pH) endocytosis->endosome escape Endosomal Escape endosome->escape 2. pH-mediated Membrane Disruption cargo Nucleic Acid Cargo (mRNA/pDNA) escape->cargo translation Translation cargo->translation 3. Cytosolic Release protein Therapeutic Protein translation->protein 4. Protein Production

Caption: Cellular uptake and mechanism of action for LNP-mediated nucleic acid delivery.

Conclusion

Both this compound and SM-102 are potent ionizable lipids for the formulation of LNPs for nucleic acid delivery. SM-102 is a well-validated and widely used lipid, particularly for mRNA vaccines, with a large body of supporting data. This compound, while newer, has demonstrated superior performance in the delivery of large plasmid DNA, suggesting it may hold advantages for larger nucleic acid payloads.

The choice between this compound and SM-102 will ultimately depend on the specific application, the nature of the nucleic acid cargo, and the desired in vivo outcomes. For researchers working on mRNA-based therapeutics, SM-102 represents a robust and clinically validated starting point. For those exploring the delivery of larger nucleic acids, such as plasmid DNA or potentially longer mRNAs, this compound presents a compelling alternative that warrants further investigation. This guide provides a foundation of comparative data to inform these critical decisions in the development of next-generation nucleic acid therapies.

References

A Comparative Guide to CL15F6 Performance in Primary Cell Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CL15F6, an ionizable cationic lipid, for the delivery of nucleic acids to primary cells. While direct comparative data for this compound in primary cells is limited, this document benchmarks its performance against other widely-used ionizable and cationic lipids based on available in vitro studies. The focus is on lipid nanoparticles (LNPs) as a primary delivery vehicle for mRNA and plasmid DNA.

Performance Comparison of Ionizable and Cationic Lipids

The following table summarizes the transfection efficiency of LNPs formulated with this compound and other alternative lipids. It is important to note that the experimental conditions, such as cell type, nucleic acid cargo, and nanoparticle composition, vary between studies. This data should be considered a relative benchmark to guide the selection of lipids for specific research applications.

Ionizable/Cationic LipidTransfection EfficiencyCell TypeNucleic AcidKey Findings
This compound ~40%[1]HeLa Cells15 kbp Plasmid DNAShowed significantly higher efficiency compared to DODAP, DODMA, and MC3 in a polymer-lipid hybrid nanoparticle system.[1]
DOTAP ~40%[1]HeLa Cells15 kbp Plasmid DNAA cationic lipid that demonstrated comparable efficiency to this compound in the same hybrid system.[1]
DOTMA ~40%[1]HeLa Cells15 kbp Plasmid DNAAnother cationic lipid with similar performance to this compound and DOTAP in the study.[1]
DODAP <10%[1]HeLa Cells15 kbp Plasmid DNALower efficiency in the hybrid nanoparticle formulation.[1]
DODMA <10%[1]HeLa Cells15 kbp Plasmid DNALower efficiency in the hybrid nanoparticle formulation.[1]
MC3 (Dlin-MC3-DMA) <10%[1]HeLa Cells15 kbp Plasmid DNAA widely used ionizable lipid that showed lower efficiency in this specific hybrid system for large plasmid DNA.[1]
SM-102 >50%[2]Human Monocyte-derived Macrophages (Primary)GFP mRNAHigh transfection efficiency in primary immune cells, with expression peaking at 16 hours.[2]
ALC-0315 High (in vivo)[3]Murine ModelmRNAA key component of the Pfizer-BioNTech COVID-19 vaccine, demonstrating high in vivo efficacy.[3]
FS01 High (in vivo)[3]Murine ModelmRNAA novel ionizable lipid showing superior mRNA delivery and a better safety profile compared to FDA-approved lipids like Dlin-MC3-DMA and ALC-0315.[3]

Experimental Protocols

Formulation of Lipid Nanoparticles (LNPs) for mRNA Delivery

This protocol describes a general method for formulating LNPs using a microfluidic mixing device, which is a common and reproducible technique.

Materials:

  • Ionizable lipid (e.g., this compound)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA cargo in a low pH buffer (e.g., 100 mM sodium acetate, pH 4.1)

  • Ethanol (B145695)

  • Microfluidic mixing device

  • Dialysis cassettes for buffer exchange

Procedure:

  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[]

  • Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA solution into another.

  • Nanoparticle Formation: Pump the two solutions through the microfluidic device at a defined flow rate. The rapid mixing of the aqueous and organic phases leads to the self-assembly of LNPs, encapsulating the mRNA.

  • Buffer Exchange: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. This step neutralizes the surface charge of the ionizable lipids.

  • Characterization: Analyze the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[5][6]

In Vitro Transfection of Primary Cells with mRNA-LNPs

This protocol outlines the steps for transfecting primary cells in culture. Optimization of cell density and LNP dosage is crucial for each primary cell type.

Materials:

  • Primary cells (e.g., human primary mononuclear phagocytes)

  • Complete cell culture medium

  • Formulated mRNA-LNPs

  • Multi-well culture plates

  • Flow cytometer or fluorescence microscope for analysis

Procedure:

  • Cell Seeding: Plate the primary cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize for 24 hours.

  • LNP Treatment: Dilute the mRNA-LNP solution in complete cell culture medium to the desired concentration.

  • Incubation: Add the diluted mRNA-LNP solution to the cells and incubate for a specified period (e.g., 24-48 hours).[7]

  • Analysis of Transfection Efficiency:

    • If using a reporter mRNA (e.g., encoding GFP), measure the percentage of fluorescent cells and the mean fluorescence intensity (MFI) using flow cytometry.[8]

    • Alternatively, assess protein expression via Western blot or ELISA.

  • Assessment of Cytotoxicity: Measure cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo) to determine the toxicity of the LNP formulation.[9]

Visualizations

Signaling Pathways and Workflows

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space LNP LNP (Neutral Charge) Endosome Early Endosome (pH ~6.5) LNP->Endosome Endocytosis Cell_Membrane Cell Membrane Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Lipid Protonation) Ribosome Ribosome Cytoplasm->Ribosome mRNA Release Protein Translated Protein Ribosome->Protein Translation

Benchmarking_Workflow cluster_formulation LNP Formulation cluster_invitro In Vitro Evaluation in Primary Cells cluster_analysis Data Analysis & Comparison Lipid_Selection Select Ionizable Lipids (this compound, SM-102, etc.) LNP_Synthesis Synthesize LNPs via Microfluidic Mixing Lipid_Selection->LNP_Synthesis LNP_Char Characterize LNPs (Size, PDI, Zeta, Encapsulation) LNP_Synthesis->LNP_Char Transfection Transfect Cells with LNPs LNP_Char->Transfection Cell_Culture Culture Primary Cells Cell_Culture->Transfection Analysis Analyze Transfection Efficiency (Flow Cytometry) & Cytotoxicity (MTT) Transfection->Analysis Data_Comp Compare Efficiency & Viability Analysis->Data_Comp Conclusion Select Optimal Lipid Data_Comp->Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of CL15F6: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of specialized chemical compounds like CL15F6 are paramount to ensuring a safe and compliant laboratory environment. This compound is an ionizable cationic lipid utilized in the formation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2][3] This guide provides a detailed, step-by-step plan for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound waste.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles with side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile) suitable for handling lipids and organic solvents.
Body Protection Laboratory CoatA standard laboratory coat to prevent contamination of personal clothing.
Respiratory Fume HoodAll handling and preparation of this compound waste should be conducted within a certified chemical fume hood.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste. This procedure is based on general guidelines for hazardous chemical waste and should be adapted to comply with institutional and local regulations.

Step 1: Waste Identification and Segregation

  • Identify this compound Waste: All materials that have come into contact with this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials, gloves), and rinsate from cleaning, must be considered hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless their compatibility is known. Keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.

Step 2: Waste Collection

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and the initial solvent rinses of emptied containers, in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle).

    • The container must have a secure screw-top cap to prevent leakage and evaporation.

  • Solid Waste:

    • Place all contaminated solid waste, such as gloves, pipette tips, and absorbent pads, into a designated, clearly labeled, and sealable plastic bag or a solid waste container.

Step 3: Waste Container Labeling

  • Properly label all waste containers with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound Waste". If in a solvent, list the solvent as well (e.g., "this compound in Ethanol"). Avoid using abbreviations or chemical formulas.

    • An approximate concentration or percentage of this compound in the waste.

    • The date when waste was first added to the container.

    • The appropriate hazard pictograms (e.g., Harmful/Irritant).

    • The name and contact information of the responsible researcher or laboratory.

Step 4: On-site Storage

  • Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area within the laboratory.

  • This area should be well-ventilated, away from heat sources, and separate from general work areas.

  • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential spills. The secondary container's volume should be at least 110% of the largest primary container's volume.

Step 5: Disposal of Empty Containers

  • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., ethanol).[4]

  • The first rinseate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses should also be collected as hazardous waste.

  • After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The clean, empty container can then typically be disposed of as non-hazardous waste, in accordance with institutional policies.

Step 6: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Provide the EHS department with a full inventory of the waste being collected.

  • Never dispose of this compound waste down the drain or in the regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

CL15F6_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_final Final Disposal A Wear Appropriate PPE B Identify & Segregate this compound Waste A->B C Collect Liquid Waste in Labeled Container B->C D Collect Solid Waste in Labeled Container B->D H Properly Dispose of Triple-Rinsed Empty Containers B->H E Store in Designated Hazardous Waste Area C->E D->E F Use Secondary Containment E->F G Contact EHS for Pickup F->G

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling of CL15F6 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for handling CL15F6, an ionizable cationic lipid commonly used in the formation of lipid nanoparticles (LNPs) for mRNA delivery. As this compound is supplied in a solution of ethanol (B145695), the personal protective equipment (PPE) and handling procedures are dictated by the hazards associated with this solvent.

Personal Protective Equipment (PPE) for Handling this compound in Solution

Proper selection and use of PPE are paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound in its ethanol solution.

PPE CategorySpecification
Hand Protection Gloves: Chemical-resistant gloves are required. Recommended materials include Butyl, Silver Shield®/4H®, and Viton/Butyl, which have a breakthrough time of greater than 8 hours. Double gloving is recommended.
Eye and Face Protection Goggles: Indirect-vent, impact, and splash-resistant goggles are mandatory. Face Shield: A face shield must be worn in conjunction with goggles to provide maximum protection against splashes.
Body Protection Lab Coat/Coveralls: A flame-resistant lab coat or chemical-resistant coveralls should be worn. Ensure clothing is clean and put on before work commences.
Respiratory Protection Respirator: For situations where the potential for exposure to vapors exists, a NIOSH-approved full-facepiece respirator with an organic vapor cartridge is required.

Operational Plan for Handling this compound

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

Pre-Handling Checklist:
  • Verify PPE: Ensure all personnel are equipped with the appropriate PPE as specified in the table above.

  • Locate Safety Equipment: Confirm the location and functionality of emergency eyewash stations and safety showers.

  • Ensure Ventilation: All handling of this compound solution must be conducted within a certified chemical fume hood.

  • Review Emergency Procedures: Familiarize yourself with the facility's emergency response and chemical spill protocols.

Step-by-Step Handling Procedure:
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure all containers and equipment are properly grounded.

  • Dispensing: When transferring the this compound solution, use caution to avoid splashing and the generation of aerosols.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination, and dispose of single-use items in the appropriate waste stream.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: The this compound solution and any materials contaminated with it (e.g., pipette tips, gloves, empty containers) must be disposed of as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, sealed, and chemical-resistant containers for all this compound waste.

  • Institutional Guidelines: Follow all local and institutional guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

CL15F6_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Response Prep Review SDS and SOPs Verify_PPE Verify PPE Availability & Condition Prep->Verify_PPE Check_Eng_Controls Check Fume Hood & Safety Equipment Verify_PPE->Check_Eng_Controls Don_PPE Don Appropriate PPE Check_Eng_Controls->Don_PPE Ground_Equipment Ground Equipment Don_PPE->Ground_Equipment Handle_Chem Handle this compound in Fume Hood Ground_Equipment->Handle_Chem Doff_PPE Doff PPE Correctly Handle_Chem->Doff_PPE Spill Chemical Spill Handle_Chem->Spill Exposure Personnel Exposure Handle_Chem->Exposure Decontaminate Decontaminate Work Area Doff_PPE->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Emergency_Protocol Activate Emergency Protocol Spill->Emergency_Protocol Exposure->Emergency_Protocol

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